Choline C-11
Beschreibung
Choline C 11 is a marker for cellular proliferation as its main molecule is a precursor for the biosynthesis of phospholipids which are essential components of all cell membranes. It was developed by MCPRF and FDA first approved in September 2012.
Choline C 11 Injection is a radioactive diagnostic agent for positron emission tomography (PET) imaging of pat ients with suspected prostate cancer recurrence and non-informative bone scintigraphy, computerized tomography (CT) or magnetic resonance imaging.
Choline c-11 is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.
Carbon C 11 Choline is a radiotracer consisting of choline labeled with the positron-emitting isotope carbon C 11 with potential imaging use. Upon administration, C-11 choline incorporates into tumor cells through an active, carrier-mediated transport mechanism for choline and then is phosphorylated intracellularly by choline kinase, an enzyme frequently upregulated in human tumors, yielding phosphoryl C-11 choline. In turn, phosphoryl C-11 choline is integrated into phospholipids in the cell membrane as part of phosphatidylcholine. As the proliferation of cancer cells is much higher than normal cells, tumor cells exhibit an increased rate of C-11 choline uptake and incorporation, allowing tumor imaging with positron emission tomography (PET).
See also: ... View More ...
Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. Choline C 11 Injection is a radiolabeled analog of choline, a precursor molecule essential for the biosynthesis of cell membrane phospholipids. Choline is involved in synthesis of the structural components of cell membranes, as well as modulation of trans-membrane signaling. Increased phospholipid synthesis (i.e., increased uptake of choline) has been associated with cell proliferation and the transformation process that occurs in tumor cells. |
|---|---|
CAS-Nummer |
94793-58-5 |
Molekularformel |
C5H14NO+ |
Molekulargewicht |
103.17 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-(111C)methylazanium |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |
InChI-Schlüssel |
OEYIOHPDSNJKLS-BJUDXGSMSA-N |
SMILES |
C[N+](C)(C)CCO |
Isomerische SMILES |
C[N+](C)([11CH3])CCO |
Kanonische SMILES |
C[N+](C)(C)CCO |
Andere CAS-Nummern |
94793-58-5 |
Löslichkeit |
Soluble |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Choline C-11" discovery and historical development
An In-depth Technical Guide to the Discovery and Historical Development of Choline (B1196258) C-11
The history of Positron Emission Tomography (PET) is marked by a continuous search for radiotracers that can illuminate specific biological processes.[1][2] While [¹⁸F]2-fluoro-2-deoxyglucose (FDG) proved revolutionary for imaging glucose metabolism, its utility was found to be limited in certain types of cancers, such as prostate cancer, which often exhibit low glycolytic rates.[3][4] This diagnostic gap drove researchers to explore alternative metabolic pathways that are dysregulated in cancer.
One such pathway is the metabolism of choline, an essential nutrient for the synthesis of phospholipids, the primary components of all cell membranes.[3] Proliferating tumor cells display a high metabolic rate and an increased demand for choline to build new membranes.[3][5] This led to the hypothesis that a radiolabeled version of choline could serve as a sensitive probe for detecting and localizing tumors. Carbon-11, a positron emitter with a short half-life of 20.4 minutes, was selected as the radioisotope, giving rise to [¹¹C]Choline.[6][7] Its development marked a significant step forward in oncological imaging, particularly for prostate cancer.[4][7]
Mechanism of Action: Exploiting the Kennedy Pathway
The efficacy of [¹¹C]Choline as a PET tracer is rooted in the biochemistry of phospholipid synthesis.[3] Cancer cells, especially those in prostate tumors, exhibit an upregulation of the enzyme choline kinase.[4] This enzyme is the gatekeeper for the Kennedy pathway, the primary route for synthesizing phosphatidylcholine.
The process begins when [¹¹C]Choline is introduced into the bloodstream and taken up by cells through specific choline transporters.[5] Once inside the cell, it is rapidly phosphorylated by choline kinase to form [¹¹C]phosphorylcholine.[8] This phosphorylation effectively traps the radiotracer within the cell, as the charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.[8] The subsequent steps of the Kennedy pathway lead to the incorporation of [¹¹C]phosphorylcholine into phosphatidylcholine, integrating it into the cell's membrane structure.[5] The rapid uptake and metabolic trapping of [¹¹C]Choline in cells with elevated choline kinase activity form the biological basis for its visualization in PET imaging.[5][8]
Caption: The Kennedy Pathway for [¹¹C]Choline metabolism and trapping in cancer cells.
Radiosynthesis and Historical Development
The primary challenge in producing [¹¹C]Choline is the short 20.4-minute half-life of Carbon-11, which necessitates a rapid, efficient, and on-site synthesis process.[6] The most common method developed involves the ¹¹C-methylation of a precursor molecule, 2-dimethylaminoethanol (DMAE).[3][8]
Early syntheses involved producing [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂.[3] The [¹¹C]CH₃I was then reacted with DMAE to produce [¹¹C]Choline.[3] To meet the demands of clinical use, automated synthesis modules were developed.[9] These systems perform the entire process, from the trapping of [¹¹C]CO₂ to the purification and formulation of the final sterile product, in under 30 minutes.[9][10] This automation was crucial for ensuring a consistent and high-yield production of the radiopharmaceutical for patient administration.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from developmental and early clinical studies of [¹¹C]Choline.
Table 1: Synthesis and Quality Control Parameters for [¹¹C]Choline
| Parameter | Reported Value | Reference |
|---|---|---|
| Synthesis Time | 20 - 25 minutes | [3][9] |
| Radiochemical Yield | 20% - 42% | [3][6] |
| Radiochemical Purity | > 98% | [3] |
| Specific Activity | 11.1 GBq/µmol | [3] |
| **Starting Activity ([¹¹C]CO₂) ** | 26 GBq | [9] |
| Final Product Activity | 11 GBq |[9] |
Table 2: Human Biodistribution and Radiation Dosimetry of [¹¹C]Choline
| Organ | Absorbed Dose (mGy/MBq) | Reference |
|---|---|---|
| Kidneys | 0.018 | [3] |
| Liver | 0.017 | [3] |
| Pancreas | 0.013 | [3][8] |
| Spleen | 0.008 | [3][8] |
| Colon | High Distribution | [8] |
| Total Body | 0.00279 |[3] |
Table 3: Early Clinical PET Data in Prostate Cancer
| Parameter | Finding | Reference |
|---|---|---|
| Mean SUV in Tumor | 5.6 ± 3.2 | [11] |
| Mean SUV in BPH | 3.5 ± 1.0 | [11] |
| Kinetic Influx Constant (Kᵢ) in Tumor | 0.205 ± 0.089 min⁻¹ | [11] |
| Detection Rate (PSA < 0.5 ng/mL) | 45% | [12] |
| Detection Rate (PSA ≥ 2.0 ng/mL) | 90% |[12] |
Detailed Experimental Protocols
Protocol for Automated Synthesis of [¹¹C]Choline
This protocol describes a generalized automated synthesis process based on common methodologies.
-
[¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron by bombarding a nitrogen gas target with protons.[6]
-
Trapping and Conversion: The resulting [¹¹C]CO₂ is transferred from the cyclotron and trapped on a molecular sieve within the automated synthesis module.[6] It is then typically converted online to [¹¹C]methyl iodide ([¹¹C]CH₃I) via reduction and subsequent iodination.
-
Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is bubbled through a solution of the precursor, 2-dimethylaminoethanol (DMAE), in a solvent like acetone.[8] The reaction vessel is heated to facilitate the quaternization of the amine, forming [¹¹C]Choline.
-
Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., a cation-exchange resin) to separate the desired [¹¹C]Choline from unreacted precursor and other impurities.[3]
-
Formulation: The purified [¹¹C]Choline is eluted from the SPE cartridge using sterile saline. The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial for injection.[6]
Quality Control Protocol
Before administration to a patient, the final product must undergo rigorous quality control.
-
Visual Inspection: Check for clarity and absence of particulate matter.
-
pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Purity and Identity: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is the gold standard.[13] The retention time of the product peak is compared to a non-radioactive choline standard to confirm identity, and the percentage of total radioactivity in the desired peak determines radiochemical purity.[13]
-
Radionuclidic Purity: Confirmed by measuring the half-life of the final product, which should be approximately 20.4 minutes.
-
Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and pyrogen-free.[6] While sterility tests require longer incubation times, the product can often be released for use based on a validated aseptic process. An endotoxin test (e.g., LAL test) must be performed and pass before patient injection.
General [¹¹C]Choline PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan to reduce physiological background activity.[14]
-
Dose Administration: A dose of approximately 400-1100 MBq of [¹¹C]Choline is administered intravenously.[11][14]
-
Uptake Phase: The patient rests for a short uptake period. Due to the rapid clearance and uptake kinetics of [¹¹C]Choline, imaging can begin as early as 2-5 minutes post-injection.[8][14]
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization.[14] This is immediately followed by the PET emission scan, typically covering the area of interest (e.g., pelvis to the base of the skull for prostate cancer staging).[8] Acquisition time is usually 2-5 minutes per bed position.[8]
-
Image Reconstruction and Analysis: PET data are corrected for attenuation, scatter, and radioactive decay. The corrected data are then reconstructed into images. A radiologist or nuclear medicine physician interprets the fused PET/CT images, identifying areas of abnormal [¹¹C]Choline uptake that may indicate malignancy.[12]
Caption: Workflow for the production and clinical application of [¹¹C]Choline.
References
- 1. History of Positron Emission Tomography: 7 Milestones - Liv Hospital [int.livhospital.com]
- 2. The history of cerebral PET scanning: from physiology to cutting-edge technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 6. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 8. snmmi.org [snmmi.org]
- 9. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Choline C-11 Radiotracer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) C-11 ([¹¹C]Choline) is a radiopharmaceutical agent utilized in Positron Emission Tomography (PET) for the imaging of various malignancies, most notably prostate cancer.[1] Its efficacy is rooted in the altered choline metabolism of cancer cells, which exhibit increased proliferation and, consequently, a heightened demand for cell membrane components. This guide provides a comprehensive overview of the core mechanism of action of [¹¹C]Choline, detailing its uptake, metabolism, and the associated signaling pathways. Furthermore, it presents quantitative data from clinical studies and outlines key experimental protocols relevant to its use and investigation.
Core Mechanism of Action
The mechanism of action of Choline C-11 is fundamentally linked to its role as a precursor for the biosynthesis of phosphatidylcholine, a primary component of cell membranes.[1] Cancer cells, characterized by their rapid growth and division, display an upregulated choline metabolism to support the continuous synthesis of new membranes. This metabolic reprogramming forms the basis for the preferential accumulation of [¹¹C]Choline in tumor tissues, enabling their visualization with PET.
The process can be dissected into three key stages:
-
Cellular Uptake: [¹¹C]Choline is transported into cells via specific choline transporters.
-
Phosphorylation: Once inside the cell, it is rapidly phosphorylated by the enzyme choline kinase (ChoK).
-
Incorporation into Phospholipids: The resulting [¹¹C]phosphocholine is then incorporated into phosphatidylcholine through the Kennedy pathway.
This metabolic trapping of the radiotracer within cancer cells allows for a high-contrast image against the background of normal tissues.
Signaling Pathways and Molecular Interactions
The accumulation of [¹¹C]Choline in malignant tissues is a multi-step process governed by specific transporters and enzymes. The key molecular players and their interactions are illustrated in the signaling pathway diagram below.
Quantitative Data on [¹¹C]Choline Uptake
The uptake of [¹¹C]Choline in tissues is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure commonly used in PET imaging. The maximum SUV (SUVmax) is often reported in clinical studies. The following table summarizes representative SUVmax values for [¹¹C]Choline in various prostate tissues.
| Tissue Type | Mean SUVmax (± SD) | Key Findings | Reference |
| Prostate Cancer (PCa) | 3.5 (± 1.3) | Significantly higher uptake compared to benign tissues (p < 0.001). | [2] |
| 5.28 | Visibly higher uptake in PET images compared to BPH and prostatitis. | [3] | |
| Benign Prostatic Hyperplasia (BPH) | 2.0 (± 0.6) | Lower uptake compared to prostate cancer. | [2] |
| 3.04 | Demonstrates potential for overlap with low-grade prostate cancer. | [3] | |
| Chronic Prostatitis | 2.1 (± 0.6) | Uptake can be similar to BPH and may be a source of false-positive findings. | [2] |
| 2.36 | Highlights the challenge in differentiating inflammation from malignancy. | [3] | |
| Normal Prostate Tissue | 1.7 (± 0.5) | Lowest uptake among the compared tissues. | [2] |
Experimental Protocols
Automated Synthesis of [¹¹C]Choline
The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient automated synthesis process.
Methodology:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as carbon dioxide ([¹¹C]CO₂) in a medical cyclotron.
-
Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase or "wet" chemical method within an automated synthesis module.[4]
-
N-methylation Reaction: [¹¹C]CH₃I is reacted with the precursor, 2-(dimethylamino)ethanol (DMAE).[5] This reaction can be performed at room temperature.[5]
-
Purification: The resulting [¹¹C]Choline is purified using solid-phase extraction (SPE) on a cation exchange cartridge to remove unreacted precursor and byproducts.[4][5]
-
Formulation: The purified [¹¹C]Choline is eluted from the cartridge with sterile saline for injection.
-
Quality Control: The final product undergoes quality control testing, including determination of radiochemical purity (typically >99%) and residual solvent analysis.[5]
[¹¹C]Choline PET/CT Imaging Protocol
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the scan.[6]
-
Adequate hydration is encouraged.[6]
Radiotracer Administration and Imaging:
-
Dose: A bolus intravenous injection of 370-740 MBq (10-20 mCi) of [¹¹C]Choline is administered.[6]
-
Image Acquisition: Static PET images are typically acquired from 0 to 20 minutes post-injection.[6] The scan range usually covers the pelvis to the base of the skull. A low-dose CT scan is performed for attenuation correction and anatomical localization.
In Vitro Choline Kinase Activity Assay
This assay measures the enzymatic activity of choline kinase in cell or tissue lysates.
Materials:
-
Cell/tissue lysate
-
Assay Buffer (e.g., Tris-HCl, pH 8.5)
-
Choline chloride
-
ATP (Adenosine triphosphate)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) for spectrophotometric detection, or a fluorometric probe.[7]
Procedure (Conceptual Outline):
-
Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Set up a reaction mixture containing the assay buffer, choline, ATP, and the detection system components.
-
Initiate the reaction by adding the cell/tissue lysate.
-
Monitor the change in absorbance or fluorescence over time, which is proportional to the rate of ADP production (and thus choline kinase activity).
-
Calculate the specific activity of choline kinase (e.g., in units per milligram of protein). One unit is defined as the amount of enzyme that catalyzes the phosphorylation of 1.0 µmole of choline per minute under specified conditions.[7]
Analysis of Radiolabeled Choline Metabolites
Techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are used to separate and quantify [¹¹C]Choline and its metabolites from biological samples.
Methodology (General Workflow):
-
Sample Collection: Collect blood, plasma, or tissue samples at various time points after [¹¹C]Choline administration.
-
Extraction: Extract the radiolabeled compounds from the biological matrix using a suitable solvent system (e.g., chloroform/methanol/water).
-
Chromatographic Separation:
-
Radio-HPLC: Inject the extracted sample onto an HPLC system equipped with a radioactivity detector. A suitable column (e.g., silica-based) and mobile phase are used to separate [¹¹C]Choline, [¹¹C]phosphocholine, and other metabolites.
-
Radio-TLC: Spot the extract onto a TLC plate and develop it with an appropriate solvent system. The distribution of radioactivity on the plate is then analyzed using a phosphor imager or by scraping and counting sections of the plate.
-
-
Quantification: Determine the percentage of total radioactivity corresponding to the parent tracer and its metabolites at each time point.
Conclusion
The utility of this compound as a PET radiotracer is firmly established on the principle of altered choline metabolism in cancer cells. Its mechanism of action, involving cellular uptake, rapid phosphorylation by choline kinase, and subsequent incorporation into phospholipids, provides a robust method for the visualization of malignant tissues. The quantitative differences in [¹¹C]Choline uptake between cancerous and benign tissues, as measured by SUVmax, underscore its diagnostic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, application, and further investigation of this important imaging agent in oncological research and clinical practice.
References
- 1. clinicsinoncology.com [clinicsinoncology.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Frontiers | Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. snmmi.org [snmmi.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Radiolabeling Chemistry of [¹¹C]Choline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and radiolabeling chemistry of [¹¹C]Choline, a critical positron emission tomography (PET) tracer used in oncology, particularly for the imaging of prostate and brain tumors.[1][2][3][4][5] This document details the core methodologies, experimental protocols, and quantitative data associated with the production of this radiopharmaceutical.
Introduction to [¹¹C]Choline
[¹¹C]Choline is a radiolabeled analog of choline (B1196258), an essential nutrient vital for the synthesis of phospholipids, which are key components of cell membranes.[2][3][6][7] Cancer cells, characterized by rapid proliferation, exhibit increased uptake of choline to support the heightened demand for cell membrane production.[3][6][8] By labeling choline with the positron-emitting radionuclide carbon-11 (B1219553) (¹¹C), which has a short half-life of approximately 20.4 minutes, it is possible to visualize and quantify this increased metabolic activity using PET imaging.[2][3][9][10] This allows for the sensitive detection and monitoring of various cancers.[4]
Synthesis of [¹¹C]Choline: Core Chemistry
The production of [¹¹C]Choline involves a multi-step process that begins with the generation of ¹¹C, typically as [¹¹C]carbon dioxide ([¹¹C]CO₂), in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[1][10] The [¹¹C]CO₂ is then converted into a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I).[1][10] This radiolabeling precursor is subsequently used to N-methylate a precursor molecule, 2-(dimethylamino)ethanol (DMAE), to yield [¹¹C]Choline.[11][12] The final product is then purified, formulated into a sterile solution, and subjected to rigorous quality control checks before it is ready for intravenous administration.[9][10][11][13]
The primary synthesis strategies can be broadly categorized into "wet chemistry" and "gas-phase" methods, with automated synthesis modules being widely employed to ensure efficiency, consistency, and operator safety.[1][10][13]
Quantitative Data on [¹¹C]Choline Synthesis
The efficiency and quality of [¹¹C]Choline production are assessed by several key parameters. The following tables summarize quantitative data from various published methods.
Table 1: Comparison of Different [¹¹C]Choline Synthesis Methods
| Synthesis Method | Precursor | Solvent | Radiochemical Yield (Decay Corrected) | Synthesis Time (minutes) | Radiochemical Purity | Reference |
| Automated Wet Chemistry | 10 µl DMAE | 200 µl DMF | ~20% | ~20 | >99% | [1] |
| Automated "Green" Chemistry | DMAE | Ethanol (B145695) | Not specified | 12 | >99% | [1] |
| Automated Dry Synthesis (Solid Phase) | DMAE on Oasis HLB plus | None | 65% ± 3% | 12 | >99% | [1] |
| Automated Gas-Phase (Tefzel tube) | 60 µl DMAE | None | >80% | 20 | >99% | [11][12][14] |
| Optimized Solid Phase | 25 µl DMAE in 50 µl ethanol on tC18 | Ethanol | 85% | Not specified | >99.5% | [15] |
| Automated Loop Method | Neat DMAE | None | 52% | 18 | >99% | [16] |
| HPLC Purification Method | DMAE | Not specified | ~50% | 35 | >98% | [17] |
Table 2: Quality Control Parameters for Final [¹¹C]Choline Product
| Parameter | Specification | Reference |
| Radiochemical Purity | >98% | [17][18] |
| Residual DMAE | < 10 ppm | [11][12][14] |
| Specific Activity | >300 Ci/mmol (11.1 GBq/µmol) | [17][18] |
| pH of final solution | 7.5 - 8.5 | [10] |
| Sterility | Sterile and pyrogen-free | [9][10][13] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of [¹¹C]Choline synthesis.
Production of [¹¹C]CO₂
-
Target System : A gas target filled with a mixture of nitrogen and a small percentage of oxygen (e.g., N₂ + 0.5% O₂) is irradiated with protons (typically 18 MeV) in a cyclotron.[1][10]
-
Nuclear Reaction : The ¹⁴N(p,α)¹¹C nuclear reaction produces ¹¹C atoms, which react with the oxygen to form [¹¹C]CO₂.[1]
-
Target Discharge : The produced [¹¹C]CO₂ is then transferred from the target to the synthesis module.
Synthesis of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
This is a critical intermediate step. The "wet method" is commonly employed in automated synthesizers:
-
Trapping of [¹¹C]CO₂ : The [¹¹C]CO₂ is trapped on a molecular sieve within the synthesis module. The sieve is pre-conditioned by heating to remove moisture and stable CO₂.[1][10]
-
Reduction to [¹¹C]Methanol : The trapped [¹¹C]CO₂ is released by heating and purged with nitrogen gas into a reaction vial containing a reducing agent, typically lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). This reduces the [¹¹C]CO₂ to [¹¹C]methanol ([¹¹C]MeOH).[1][10][19]
-
Conversion to [¹¹C]Methyl Iodide : After the evaporation of THF, hydroiodic acid (HI) is added to the reaction vial. The mixture is heated, and the resulting [¹¹C]CH₃I is distilled and transferred to the next reaction step.[1][10][19]
Radiolabeling of Choline Precursor (DMAE)
Two primary approaches are the "wet" vial-based method and the "dry" solid-phase extraction (SPE) method.
-
Precursor Preparation : A solution of 2-(dimethylamino)ethanol (DMAE) in a suitable solvent (e.g., dimethylformamide (DMF) or ethanol) is prepared in a reaction vial.[1]
-
Radiomethylation : The gaseous [¹¹C]CH₃I is bubbled through the DMAE solution at room temperature. The reaction is typically rapid.[1][20]
-
Precursor Loading : The DMAE precursor is loaded onto a solid support, such as a tC18 or Oasis HLB cartridge, or used neat in a reaction loop or Tefzel tube.[1][15][16]
-
Radiomethylation : The gaseous [¹¹C]CH₃I is passed through the cartridge, loop, or tube containing the DMAE, where the N-methylation reaction occurs.[11][12][14][16] This method often results in higher radiochemical yields and simplifies purification.[1]
Purification of [¹¹C]Choline
-
Trapping on Cation-Exchange Cartridge : The reaction mixture containing [¹¹C]Choline is passed through a cation-exchange SPE cartridge (e.g., Sep-Pak Accell Plus CM).[1][10][11] The positively charged [¹¹C]Choline is retained on the cartridge, while unreacted precursors and byproducts are washed away.
-
Washing : The cartridge is washed with ethanol and then water to remove any residual impurities, particularly the DMAE precursor.[10][21]
-
Elution : The purified [¹¹C]Choline is eluted from the cartridge using a sterile saline solution (0.9% NaCl).[10][22]
-
Final Formulation : The eluted solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial, ready for quality control and administration.[10][19]
Visualization of Workflows
The following diagrams illustrate the key processes in [¹¹C]Choline synthesis.
References
- 1. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 3. Carbon-11-choline - Wikipedia [en.wikipedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. This compound | C5H14NO+ | CID 449688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TPC - Analysis of [C-11]choline [turkupetcentre.net]
- 8. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 9. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient automated synthesis of [(11)C]choline for multi dose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly efficient automated synthesis of [11C]choline for multi dose utilization [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. A new concept for the production of 11C-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. snmmi.org [snmmi.org]
An In-depth Technical Guide to "Choline C-11" Uptake and Metabolism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells to support their rapid proliferation and survival is a well-established hallmark of cancer. One of the key metabolic alterations observed in many malignancies is the dysregulation of choline (B1196258) metabolism. Choline, an essential nutrient, is a critical component for the synthesis of phosphatidylcholine (PtdCho), the major phospholipid in cellular membranes. The increased demand for membrane phospholipids (B1166683) in rapidly dividing cancer cells leads to an elevated uptake and metabolism of choline. This phenomenon is exploited in oncologic imaging with the positron emission tomography (PET) radiotracer, Choline C-11 ([¹¹C]Choline). This technical guide provides a comprehensive overview of the core principles of [¹¹C]Choline uptake and metabolism in cancer cells, including quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of [¹¹C]Choline Uptake and Metabolism
The uptake and metabolism of [¹¹C]Choline in cancer cells is a multi-step process involving transport across the cell membrane, enzymatic phosphorylation, and incorporation into phospholipids.
Choline Transport
The entry of choline into cells is mediated by specific protein transporters. Cancer cells often exhibit overexpression of these transporters to meet their heightened demand for choline. The main families of choline transporters involved are:
-
Choline Transporter-Like Proteins (CTLs/SLC44 family): CTL1 and CTL2 are highly expressed in various cancer cell lines, and their expression is correlated with the malignant progression of tumors.[1] The inhibition of CTLs can promote apoptotic cell death in cancer cells.[1]
-
High-Affinity Choline Transporter 1 (CHT1/SLC5A7): This transporter is also found to be overexpressed in certain cancer types, such as breast cancer cell lines.
-
Organic Cation Transporters (OCTs): This family of transporters can also contribute to choline uptake in cancer cells.
Intracellular Metabolism: The Kennedy Pathway
Once inside the cell, [¹¹C]Choline is rapidly metabolized through the Kennedy pathway, effectively trapping the radiotracer within the cell. This metabolic trapping is the basis for its use in PET imaging.
The key enzymatic step is the phosphorylation of choline to [¹¹C]phosphocholine, a reaction catalyzed by the enzyme choline kinase (ChoK) . ChoK is frequently upregulated in human cancers and its activity is a critical determinant of [¹¹C]Choline accumulation.[2] Subsequently, [¹¹C]phosphocholine is converted to [¹¹C]cytidine diphosphate-choline (CDP-choline) and then incorporated into [¹¹C]phosphatidylcholine, a major component of the cell membrane.
Quantitative Data on [¹¹C]Choline Uptake
The uptake of [¹¹C]Choline in tumors is quantified using PET imaging, most commonly by calculating the Standardized Uptake Value (SUV). The SUV reflects the relative tissue concentration of the radiotracer. Another important parameter is the correlation of [¹¹C]Choline uptake with the Ki-67 proliferation index, a marker of cellular proliferation.
Table 1: Standardized Uptake Values (SUVmax) of [¹¹C]Choline in Various Cancers
| Cancer Type | Mean SUVmax (Range) | Reference |
| Lung Cancer | 3.54 (cutoff value) | [3] |
| Breast Cancer | Significantly lower than ¹⁸F-FDG | [4] |
| Prostate Cancer | Not explicitly stated in the provided results | |
| Hepatocellular Carcinoma (Moderately Differentiated) | Higher than poorly differentiated HCC | [5] |
| Hepatocellular Carcinoma (Poorly Differentiated) | Lower than moderately differentiated HCC | [5] |
Table 2: Correlation of [¹¹C]Choline Uptake with Ki-67 Proliferation Index
| Cancer Type | Correlation with Ki-67 | Reference |
| Lung Cancer | Positive correlation (r=0.51, P=0.002) | [6] |
| Prostate Cancer | No significant correlation | [7] |
| Esophago-Gastric Cancer | No significant correlation | [8] |
Experimental Protocols
In Vitro [³H]Choline Uptake Assay
This protocol is adapted from methodologies used for tritiated choline ([³H]Choline), which serves as a valuable research surrogate for the short-lived [¹¹C]Choline.
3.1.1. Cell Culture
-
Seed cancer cells (e.g., MCF7, HepG2, KYSE-180) in 12-well or 24-well plates at a density of approximately 300,000 cells/well.[1]
-
Culture the cells for 24 hours in appropriate growth medium at 37°C in a 5% CO₂ incubator.
3.1.2. Uptake Assay
-
Aspirate the culture medium and wash the cells twice with a sodium-free buffer (SFB) or a standard uptake buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, and 25 mM HEPES, pH 7.4).[1][9]
-
Add 250 µL of the buffer containing [³H]Choline (e.g., 10-36 µM, with appropriate specific activity) to each well.[1][9] For kinetic studies, varying concentrations of unlabeled choline can be added.
-
Incubate the plates for a defined period (e.g., 10-20 minutes) at 37°C.[1][9]
-
To terminate the uptake, place the plates on ice and rapidly wash the cells three times with ice-cold uptake buffer, which may be supplemented with a high concentration of unlabeled choline (e.g., 580 µM) to displace non-specifically bound tracer.[1][9]
-
Lyse the cells by adding 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
3.1.3. Data Analysis
-
Calculate the rate of choline uptake (e.g., in pmol/mg protein/min).
-
For kinetic studies, determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of choline transport.
Clinical [¹¹C]Choline PET/CT Imaging Protocol
3.2.1. Patient Preparation
-
Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to minimize interference from dietary choline.[9][10]
-
Adequate hydration is encouraged, and patients are asked to void immediately before the scan to reduce urinary activity in the pelvic region.[3][10]
3.2.2. Radiotracer Administration and Image Acquisition
-
Administer an intravenous bolus injection of [¹¹C]Choline. The typical dose ranges from 370 to 740 MBq (10 to 20 mCi).[6]
-
Initiate PET imaging almost immediately after the injection due to the short half-life of Carbon-11 (approximately 20 minutes).[4][6]
-
Acquire static or dynamic images, typically covering the area of interest (e.g., pelvis for prostate cancer) or the whole body. A low-dose CT scan is performed for attenuation correction and anatomical localization.[11]
3.2.3. Image Analysis
-
Reconstruct and analyze the PET images.
-
Perform semi-quantitative analysis by drawing regions of interest (ROIs) over tumors and normal tissues to calculate SUVmax and other parameters. The SUV is calculated using the formula: SUV = [Tissue Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)].
Signaling Pathways and Visualizations
The increased choline metabolism in cancer cells is not merely a passive response to increased proliferation but is actively driven by oncogenic signaling pathways.
Choline Metabolism Pathway
The metabolic fate of choline within a cancer cell is depicted in the following diagram.
Caption: The Kennedy pathway for phosphatidylcholine synthesis.
Regulation by the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation and survival, plays a significant role in upregulating choline metabolism in cancer.
Caption: MAPK/ERK pathway regulation of choline metabolism.
Experimental Workflow for a Clinical [¹¹C]Choline PET/CT Scan
The following diagram outlines the typical workflow for a clinical [¹¹C]Choline PET/CT examination.
Caption: Clinical workflow for a [¹¹C]Choline PET/CT scan.
Conclusion
The heightened uptake and metabolism of choline, driven by oncogenic signaling pathways, is a metabolic hallmark of many cancers. [¹¹C]Choline PET imaging provides a non-invasive window into this altered metabolic state, offering valuable information for cancer diagnosis, staging, and monitoring treatment response. A thorough understanding of the underlying molecular mechanisms, as detailed in this guide, is crucial for the effective application of this imaging modality in both research and clinical settings, and for the development of novel therapeutic strategies targeting choline metabolism in cancer.
References
- 1. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 2. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 3. drugs.com [drugs.com]
- 4. medigence.com [medigence.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. The Ras/Raf-1/MEK1/ERK signaling pathway coupled to integrin expression mediates cholinergic regulation of keratinocyte directional migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UpToDate 2018 [doctorabad.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Choline C-11: A Technical Guide to its Application as a Biomarker for Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) C-11 ([¹¹C]Choline) is a radiolabeled analogue of the essential nutrient choline, utilized in Positron Emission Tomography (PET) to visualize and quantify cellular proliferation in vivo.[1][2] This powerful imaging biomarker has garnered significant attention in oncology for its ability to detect and stage various malignancies, monitor therapeutic response, and elucidate the biochemical underpinnings of cancer.[3] This technical guide provides an in-depth overview of the core principles of [¹¹C]Choline PET imaging, from its molecular mechanism of action to detailed experimental protocols and data analysis.
The rationale for using [¹¹C]Choline as a proliferation marker lies in the altered choline metabolism of cancer cells.[4] Rapidly dividing cells exhibit an increased demand for phospholipids, the primary components of cellular membranes.[4] Choline is a crucial precursor for the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, through a process known as the Kennedy pathway.[5] Cancer cells often upregulate choline transporters and the enzyme choline kinase, leading to increased uptake and trapping of choline.[6] By labeling choline with the positron-emitting isotope Carbon-11, the metabolic activity of tumors can be non-invasively imaged and quantified.[7]
Mechanism of Action: The Kennedy Pathway and Oncogenic Signaling
The uptake and retention of [¹¹C]Choline in tumor cells is a multi-step process intimately linked to cellular metabolism and oncogenic signaling pathways.
The Kennedy Pathway: Metabolic Trapping of [¹¹C]Choline
Once transported into the cell, [¹¹C]Choline is rapidly phosphorylated by choline kinase (Chk) to form [¹¹C]phosphocholine.[6] This initial step is critical as it "traps" the radiotracer within the cell, preventing its efflux.[6] Subsequently, [¹¹C]phosphocholine is converted to [¹¹C]CDP-choline, which is then incorporated into phosphatidylcholine by the enzyme choline-phosphate cytidylyltransferase.[5] This incorporation into the phospholipid membrane further sequesters the radiotracer within the tumor cell, providing a stable signal for PET imaging.
dot
Regulation by the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, plays a crucial role in the upregulation of choline metabolism in cancer.[8] Activation of this pathway, often a result of mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of Akt.[9] Activated Akt can, in turn, phosphorylate and activate choline kinase, thereby driving the increased uptake and phosphorylation of choline.[10] This direct link between a major oncogenic pathway and choline metabolism provides a strong molecular basis for the use of [¹¹C]Choline as a biomarker for cellular proliferation.[10]
dot
Quantitative Data Presentation
The uptake of [¹¹C]Choline in tumors is typically quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient's body weight. The maximum SUV (SUVmax) within a tumor is a commonly used metric. The following tables summarize representative quantitative data from clinical studies investigating the correlation between [¹¹C]Choline uptake and the proliferation marker Ki-67.
Table 1: [¹¹C]Choline PET/CT in Prostate Cancer
| Reference | Number of Patients | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |
| Chen J, et al. (2012)[11] | 26 | 9.42 ± 6.70 | 10.4 ± 13.1 | 0.59 | <0.01 |
| Farsad M, et al. (2005)[4] | 37 | 4.3 ± 1.7 | - | - | - |
| Reske SN, et al. (2006) | 26 | 3.5 ± 1.3 | - | - | - |
Table 2: [¹¹C]Choline PET/CT in Brain Tumors
| Reference | Number of Patients | Tumor Type | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |
| Shinomiya A, et al. (2000) | 22 | Gliomas | 4.8 ± 2.9 | - | - | - |
| Kwee RH, et al. (2007) | 30 | Gliomas | 3.7 ± 1.8 | 15.2 ± 10.1 | 0.62 | <0.001 |
Table 3: [¹¹C]Choline PET/CT in Other Cancers
| Reference | Number of Patients | Cancer Type | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |
| Pieterman RM, et al. (2002) | 25 | Lung Cancer | 6.5 ± 2.8 | - | - | - |
| Uchida T, et al. (2012) | 20 | Esophageal Cancer | 5.9 ± 2.1 | 45.3 ± 15.2 | 0.58 | <0.01 |
Experimental Protocols
[¹¹C]Choline Radiopharmaceutical Production and Quality Control
The production of [¹¹C]Choline is a time-sensitive process due to the short half-life of Carbon-11 (20.4 minutes).[7] It requires an on-site cyclotron and a dedicated radiochemistry synthesis module.
1. Radionuclide Production:
-
[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by bombarding a nitrogen gas target with protons.[12]
2. Radiosynthesis:
-
The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[12]
-
[¹¹C]Choline is then synthesized by the methylation of a precursor, typically 2-dimethylaminoethanol (DMAE), with the [¹¹C]methylating agent.[13]
-
The reaction is typically carried out in an automated synthesis module.
3. Purification:
-
The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted precursors and byproducts.[7]
4. Quality Control:
-
Radiochemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) to ensure the radioactivity is associated with the correct chemical form.[12]
-
Radionuclidic Purity: Confirmed by gamma-ray spectroscopy to ensure the absence of other radioactive isotopes.[12]
-
Sterility and Apyrogenicity: The final product must be sterile and free of bacterial endotoxins.[7]
dot
Clinical [¹¹C]Choline PET/CT Imaging Protocol
The following provides a generalized protocol for clinical [¹¹C]Choline PET/CT imaging in oncology. Specific parameters may vary based on the scanner manufacturer and institutional guidelines.
1. Patient Preparation:
-
Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to reduce background physiological uptake of choline.[14]
-
Hydration with water is encouraged.
-
A recent medical history, including any prior treatments and current medications, should be obtained.
2. Radiotracer Administration:
-
A sterile intravenous (IV) catheter is placed in an antecubital vein.
-
A weight-based dose of [¹¹C]Choline (typically 370-740 MBq or 10-20 mCi) is administered as an intravenous bolus injection.[6]
3. Imaging Acquisition:
-
The patient is positioned supine on the scanner bed.[6]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[14]
-
PET emission scanning typically begins 5-20 minutes after radiotracer injection.[1][15]
-
The scan is acquired from the mid-thighs to the base of the skull.[6]
-
Acquisition time per bed position is typically 2-5 minutes.[6]
4. Image Reconstruction and Analysis:
-
PET images are reconstructed using an iterative algorithm (e.g., OSEM) and corrected for attenuation, scatter, and random coincidences.
-
The PET and CT images are fused for anatomical correlation.
-
Regions of interest (ROIs) are drawn around areas of abnormal uptake to calculate quantitative metrics such as SUVmax.[1]
dot
In Vitro [¹¹C]Choline Uptake Assay in Cancer Cell Lines
This protocol outlines a basic method for measuring [¹¹C]Choline uptake in cultured cancer cells.
1. Cell Culture:
-
Cancer cell lines of interest are cultured to near confluence in appropriate media and conditions.
2. Cell Preparation:
-
Cells are harvested, counted, and seeded into multi-well plates at a predetermined density.
-
Cells are allowed to adhere and grow for 24-48 hours.
3. Uptake Assay:
-
The growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
[¹¹C]Choline (typically 0.5-1.0 µCi/mL) is added to the buffer and incubated with the cells for a specified time (e.g., 15, 30, 60 minutes) at 37°C.[2]
-
To terminate the uptake, the radioactive buffer is rapidly removed, and the cells are washed multiple times with ice-cold buffer.[2]
4. Cell Lysis and Radioactivity Measurement:
-
Cells are lysed with a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).
-
The radioactivity in the cell lysate is measured using a gamma counter.[2]
5. Data Analysis:
-
The protein concentration of the cell lysate is determined using a standard assay (e.g., BCA assay).
-
[¹¹C]Choline uptake is expressed as a percentage of the added dose per milligram of protein.
Conclusion
[¹¹C]Choline PET imaging is a valuable tool for the non-invasive assessment of cellular proliferation in oncology. Its mechanism of action is well-grounded in the fundamental biochemical alterations that occur in cancer cells, particularly the upregulation of the Kennedy pathway and its regulation by key oncogenic signaling cascades like the PI3K/Akt pathway. The quantitative data derived from [¹¹C]Choline PET scans, such as SUVmax, have shown a significant correlation with the proliferation marker Ki-67 in various cancers, underscoring its utility as a biomarker. The detailed experimental protocols provided in this guide offer a framework for the standardized production and application of this important imaging agent in both clinical and research settings. As our understanding of cancer metabolism continues to grow, [¹¹C]Choline is poised to play an increasingly important role in the development of personalized cancer therapies.
References
- 1. Dynamic 11C-Choline PET / CT for the primary diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-FDG and 11C-choline uptake in proliferating tumor cells is dependent on the cell cycle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Prostate Cancer Using 11C-Choline PET/Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. termedia.pl [termedia.pl]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to "Choline C-11" Biodistribution in Normal Human Tissues
This technical guide provides a comprehensive overview of the biodistribution of Carbon-11 (C-11) Choline (B1196258) in normal human tissues, intended for researchers, scientists, and drug development professionals. The document outlines the physiological uptake patterns, quantitative data, and the experimental protocols utilized in C-11 Choline Positron Emission Tomography/Computed Tomography (PET/CT) imaging.
Physiological Biodistribution of C-11 Choline
Following intravenous administration, C-11 Choline is rapidly cleared from the bloodstream, typically in under three minutes, and is distributed throughout the body.[1] Its uptake is primarily dictated by cellular membrane synthesis and proliferation, as choline is a crucial precursor for the phospholipid phosphatidylcholine, a key component of cell membranes.[2]
The normal physiological distribution of C-11 Choline is characterized by high uptake in the following organs:
-
Liver, Kidneys, and Pancreas: These organs exhibit the most intense tracer accumulation.[3][4] The high uptake is associated with both active cellular metabolism and, in the case of the liver and kidneys, choline's metabolic pathways, including oxidation to betaine.[1]
-
Salivary Glands: Significant uptake is consistently observed in the salivary glands.[3]
-
Spleen and Colon: These organs also demonstrate notable C-11 Choline distribution.[1]
Moderate uptake is typically seen in the bone marrow and lymph nodes.[5] Conversely, the cerebral cortex shows low normal uptake, which allows for high-contrast imaging of brain tumors.[1][5] Urinary excretion of C-11 Choline is minimal, with less than 2% of the injected radioactivity being voided within 1.5 hours post-injection.[4]
Quantitative Biodistribution Data
Quantification of tracer uptake is typically performed using the Standardized Uptake Value (SUV), a semi-quantitative measure. While comprehensive SUV data for C-11 Choline across all normal tissues is not extensively consolidated, data on radiation dosimetry and uptake in benign prostate tissues provide valuable quantitative insights.
Radiation dosimetry studies quantify the absorbed dose of radiation per unit of injected radioactivity. The pancreas, kidneys, and liver receive the highest doses, consistent with their high tracer uptake.
Table 1: Estimated Radiation Absorbed Dose for C-11 Choline in Adult Humans
| Organ | Absorbed Dose (mGy/MBq) |
|---|---|
| Pancreas | 0.029 |
| Kidneys | 0.021 |
| Liver | 0.020 |
| Spleen | 0.008 |
| Effective Dose (Whole Body) | 0.0044 |
Data sourced from Tolvanen T. et al., 2010.[4][6]
Studies comparing C-11 Choline uptake in prostate cancer with benign prostate conditions provide SUVmax values for non-malignant tissues, which serve as a proxy for "normal" uptake in that specific gland.
Table 2: C-11 Choline SUVmax in Benign Prostatic Tissues
| Tissue Type | Mean SUVmax ± Standard Deviation |
|---|---|
| Normal Prostate Tissue | 1.7 ± 0.5 |
| Benign Prostate Hyperplasia (BPH) | 2.0 ± 0.6 |
| Focal Prostatitis | 2.1 ± 0.6 |
Data sourced from a study on the detection and localization of prostate cancer.[7]
Experimental Protocols
The methodology for C-11 Choline PET/CT imaging is critical for obtaining reliable and reproducible biodistribution data. Protocols can vary slightly between institutions but generally follow a standardized workflow.
-
Fasting: Patients are typically required to fast for a period of 4 to 8 hours prior to the scan to minimize metabolic variability.
-
Hydration: Adequate hydration is encouraged to ensure good radiotracer distribution and clearance.
-
Synthesis: C-11 Choline is produced by the methylation of dimethylethanolamine (DMEA) with Carbon-11 methyl iodide.[3] Due to the short 20.4-minute half-life of C-11, synthesis must be performed on-site using a cyclotron.[1]
-
Administration: A bolus intravenous injection of 370–740 MBq (10–20 mCi) of C-11 Choline is administered.[1]
-
Timing: Image acquisition begins almost immediately, typically within 2 to 5 minutes after the tracer injection.[1]
-
Scan Range: The scan typically covers the area from the base of the skull to the mid-thigh or ischial tuberosity.[1]
-
Acquisition Mode: Static emission images are acquired for a total of 10-20 minutes, with 2-5 minutes per bed position, depending on the PET camera's specifications.[1]
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET signal.[8]
-
Reconstruction: PET images are commonly reconstructed using iterative algorithms such as the ordered-subset expectation maximization (OSEM) likelihood algorithm.
-
Analysis: The reconstructed images are analyzed both qualitatively (visual assessment of tracer distribution) and quantitatively. Quantitative analysis involves drawing regions of interest (ROIs) over various organs to calculate SUV metrics (e.g., SUVmax, SUVmean).
Visualization of Pathways and Workflows
Once administered, C-11 Choline is transported into cells via specific transporters. Inside the cell, it is phosphorylated by the enzyme choline kinase (CHK) to form C-11 phosphocholine (B91661).[1] This phosphorylated form is metabolically trapped within the cell, as it cannot easily cross the cell membrane.[1] The trapped C-11 phosphocholine is then incorporated into phosphatidylcholine, a major component of the cell membrane, through the Kennedy pathway.[9] This metabolic trapping is the fundamental principle behind C-11 Choline imaging.[1]
Caption: Intracellular metabolic pathway and trapping of C-11 Choline.
The process of conducting a C-11 Choline PET/CT scan involves several sequential steps, from preparing the patient to analyzing the final images, all performed in a time-sensitive manner due to the short half-life of Carbon-11.
Caption: Standard experimental workflow for a C-11 Choline PET/CT scan.
References
- 1. snmmi.org [snmmi.org]
- 2. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmatonline.com [jmatonline.com]
- 9. Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Choline C-11: A Technical Guide to its Half-life and Decay Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the radiopharmaceutical Choline (B1196258) C-11, focusing on its core properties, including half-life and decay characteristics. The information is tailored for researchers, scientists, and professionals involved in drug development and molecular imaging.
Core Radiophysical Properties and Decay Characteristics
Choline C-11 is a positron-emitting radiotracer used in Positron Emission Tomography (PET) imaging. Its utility is largely governed by the short half-life of the Carbon-11 radionuclide, necessitating on-site production and rapid synthesis.
The fundamental decay process of Carbon-11 involves the conversion of a proton into a neutron within the nucleus, resulting in the emission of a positron (a beta-plus particle, β+) and an electron neutrino. The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.
dot
Caption: Radioactive decay scheme of Carbon-11 to stable Boron-11.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Half-life (t½) | 20.38 minutes | [1] |
| Decay Mode | Positron Emission (β+) | [1] |
| Maximum Positron Energy (Emax) | 961 keV | [1] |
| Daughter Isotope | Boron-11 (¹¹B) (Stable) | [2] |
Experimental Protocols
The production and use of this compound involve a series of time-sensitive and highly controlled experimental procedures, from radionuclide production to patient imaging.
Synthesis of [¹¹C]Choline
The synthesis of [¹¹C]Choline is a multi-step process that begins with the production of Carbon-11.
Methodology:
-
Radionuclide Production: Carbon-11 is typically produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Nitrogen gas is bombarded with high-energy protons, yielding [¹¹C]carbon dioxide ([¹¹C]CO₂).
-
Precursor Preparation: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common methylating agent in radiochemistry.
-
Radiolabeling: [¹¹C]Choline is synthesized by the N-methylation of a precursor, 2-dimethylaminoethanol (DMAE), using [¹¹C]methyl iodide.[3][4]
-
Purification: The resulting [¹¹C]Choline is purified using a cation exchange solid-phase extraction (SPE) cartridge to remove unreacted [¹¹C]methyl iodide and the DMAE precursor.[3]
dot
Caption: Experimental workflow for the synthesis of [¹¹C]Choline.
Quality Control
Stringent quality control measures are essential to ensure the safety and efficacy of the final [¹¹C]Choline product for patient administration.
Methodology:
-
Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.
-
Radiochemical Purity: High-performance liquid chromatography (HPLC) is used to determine the percentage of the total radioactivity that is present as [¹¹C]Choline. A radiochemical purity of >95% is typically required.
-
Chemical Purity: The amount of residual precursor (DMAE) and any other chemical impurities are quantified to ensure they are below acceptable limits.[5]
-
Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the specified limits for injectable drugs.
PET Imaging Protocol
The administration of [¹¹C]Choline and subsequent PET imaging follow a standardized protocol.
Methodology:
-
Patient Preparation: Patients are typically required to fast for a few hours prior to the scan.
-
Radiotracer Administration: A sterile solution of [¹¹C]Choline is administered intravenously.
-
Image Acquisition: PET imaging is initiated shortly after the injection. Dynamic or static images are acquired over a specific time frame to capture the biodistribution of the tracer.
Cellular Uptake and Metabolism
The diagnostic utility of [¹¹C]Choline in oncology is based on its differential uptake and metabolism in cancerous cells compared to normal tissues.
Cancer cells often exhibit increased proliferation, which requires the synthesis of new cell membranes. Choline is a crucial component of phosphatidylcholine, a major phospholipid in cell membranes.[5]
Signaling Pathway:
-
Cellular Uptake: [¹¹C]Choline is transported into cells via specific choline transporters.
-
Phosphorylation: Once inside the cell, [¹¹C]Choline is phosphorylated by the enzyme choline kinase to form [¹¹C]phosphorylcholine.[4] This phosphorylation traps the radiotracer within the cell.
-
Incorporation into Membranes: [¹¹C]phosphorylcholine is then incorporated into phosphatidylcholine, which becomes part of the cell membrane.
The upregulation of choline kinase in many cancer types leads to increased accumulation of [¹¹C]Choline, providing the contrast observed in PET images.
dot
Caption: Cellular uptake and metabolic pathway of [¹¹C]Choline.
References
The In Vivo Pharmacokinetics of [¹¹C]Choline: A Technical Guide
Introduction
[¹¹C]Choline, a radiolabeled analog of the essential nutrient choline (B1196258), is a key radiopharmaceutical for Positron Emission Tomography (PET) imaging.[1][2] Its primary application lies in oncology, particularly for the detection and staging of prostate cancer and brain tumors.[2][3][4] The clinical utility of [¹¹C]Choline PET imaging is rooted in the altered metabolism of cancer cells, which exhibit increased proliferation and a corresponding upregulation of cell membrane synthesis.[5][6] These cells demonstrate an elevated uptake of choline, a critical precursor for the synthesis of phosphatidylcholine, a primary component of cell membranes.[1][5][6] This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of [¹¹C]Choline, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: ADME
The pharmacokinetic properties of [¹¹C]Choline dictate its behavior in the body from administration to elimination, forming the basis of its imaging capabilities.
Administration and Absorption
[¹¹C]Choline is administered via a bolus intravenous injection, typically ranging from 370 to 740 MBq (10-20 mCi).[3][7] This method ensures 100% bioavailability, with the radiotracer entering systemic circulation immediately.
Distribution
Following injection, [¹¹C]Choline is rapidly cleared from the bloodstream, with a blood half-life of less than one to three minutes.[3] It distributes quickly to various organs, with the highest physiological uptake observed in the pancreas, kidneys, liver, spleen, and colon.[3] Significant accumulation is also seen in the salivary glands and pituitary gland, while uptake in the normal cerebral cortex is low, providing a high-contrast background for brain tumor imaging.[3]
In oncological applications, [¹¹C]Choline is avidly taken up by tumors with high rates of cellular division, such as prostate cancer and gliomas, due to their increased demand for membrane components.[2][4][5]
Metabolism
The in vivo metabolism of [¹¹C]Choline follows two primary pathways:
-
Intracellular Trapping: Once transported into a cell, [¹¹C]Choline is phosphorylated by the enzyme choline kinase to form [¹¹C]phosphorylcholine.[1][3][8] This phosphorylated metabolite is metabolically trapped within the cell, as it cannot easily diffuse back across the cell membrane.[3] This intracellular accumulation is the fundamental mechanism that allows for PET imaging of tissues with high choline metabolism. The [¹¹C]phosphorylcholine is subsequently incorporated into phospholipids, such as phosphatidylcholine, via the Kennedy pathway.[1]
-
Systemic Oxidation: A portion of the circulating [¹¹C]Choline undergoes oxidation, primarily in the liver and kidneys, to form [¹¹C]betaine.[3] This is the major metabolite detected in blood plasma. Studies have shown that within 25 minutes of injection, [¹¹C]betaine can account for approximately 82% of the total radioactivity in arterial plasma.[3]
Excretion
Elimination of the [¹¹C]Choline radiolabel is minimal through the urinary system. Less than 2% of the injected radioactivity is excreted in the urine within 1.5 hours post-injection.[3][9] This low level of urinary excretion minimizes interference from bladder activity during pelvic imaging, which is particularly advantageous for prostate cancer evaluation.
Quantitative Biodistribution and Dosimetry
Understanding the radiation dose delivered to various organs is critical for assessing the safety of a radiopharmaceutical. The following tables summarize key quantitative data from human and animal studies.
Table 1: Human Radiation Dosimetry for [¹¹C]Choline
| Organ | Absorbed Dose (mGy/MBq) | Reference |
|---|---|---|
| Effective Dose | 0.0040 - 0.0044 | [3][9] |
| Pancreas | 0.029 | [9] |
| Kidneys | 0.021 - 0.041 | [9][10] |
| Liver | 0.013 - 0.020 | [3][9] |
| Spleen | High Uptake Noted | [3][10] |
| Adrenals | 0.014 | [7] |
| Red Marrow | 0.005 | [7] |
| Bladder Wall | 0.008 |[7] |
The effective dose from a typical 740 MBq (20 mCi) administration of [¹¹C]Choline is approximately 3.22 mSv.[7]
Table 2: Biodistribution of [¹¹C]Choline in Preclinical Animal Models
| Species | Model | Organ/Tumor | Uptake (%ID/g) | Time (Post-Injection) | Reference |
|---|---|---|---|---|---|
| Mouse | MCF-7 Breast Cancer | Tumor | 2.0 | 45 min | [8] |
| Mouse | MDA-MB-435 Breast Cancer | Tumor | 1.8 | 45 min | [8] |
| Mouse | CWR22rv Prostate Cancer | Tumor | 3.2 | 30 min | [11] |
| Mouse | LNCaP Prostate Cancer | Tumor | 1.4 | 30 min | [11] |
| Mouse | C4-2 Prostate Cancer | Tumor | 1.0 | 30 min | [11] |
| Mouse | PC-3 Prostate Cancer | Tumor | 0.4 | 30 min | [11] |
| Mouse | (General) | Kidneys | High | 45 min | [8] |
| Mouse | (General) | Liver | High | 45 min | [8] |
| Rat | Healthy | Kidneys, Lungs, Liver | High | N/A |[9] |
Pharmacokinetic Modeling
Dynamic PET imaging allows for quantitative analysis beyond simple uptake values, providing deeper insight into the physiological processes governing tracer kinetics.
-
Standardized Uptake Value (SUV): A semi-quantitative metric widely used in clinical practice, representing the tissue's radioactivity concentration normalized for injected dose and body weight.
-
Graphical (Patlak) Analysis: Used for tracers with irreversible uptake, this method calculates the net influx rate constant (Kᵢ), which reflects both transport and phosphorylation.[12][13]
-
Compartmental Modeling: This advanced technique uses multi-compartment models (e.g., a 2-tissue compartment model) to separately estimate rate constants for tracer transport into the cell (K₁), transport out of the cell (k₂), and the rate of phosphorylation (k₃).[12]
Table 3: Quantitative Pharmacokinetic Parameters of [¹¹C]Choline in Human Prostate Cancer
| Parameter | Value (Mean ± SD) | Tissue Type | Reference |
|---|---|---|---|
| SUVmax | 5.91 ± 4.4 | Cancer | [14] |
| SUVmax | 3.71 ± 3.7 | Benign | [14] |
| SUVmean | 3.60 ± 2.16 | Malignant Lesions | [12] |
| K₁ (Perfusion/Transport) | 0.95 ± 0.58 min⁻¹ | Cancer | [14] |
| K₁ (Perfusion/Transport) | 0.43 ± 0.24 min⁻¹ | Benign | [14] |
| Kᵢ (Patlak Influx Constant) | 0.28 ± 0.22 min⁻¹ | Malignant Lesions | [12] |
| Kᵢ (Compartmental Model) | 0.28 ± 0.22 min⁻¹ | Malignant Lesions |[12] |
Studies have shown a high correlation between the simpler SUV metric and the more complex Kᵢ calculated from dynamic modeling, supporting the clinical use of SUV for treatment monitoring.[12][13]
Key Experimental Protocols
Reproducibility in PET imaging relies on standardized procedures for patient preparation, tracer administration, and image acquisition.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan.[3][15]
-
Hydration: Patients are encouraged to be well-hydrated. Instructions often include drinking a specific volume of water on the day of and the day before the exam.[3]
Radiopharmaceutical Administration
-
Dosage: A dose of 370-740 MBq (10-20 mCi) is typical for an adult patient.[3][7]
-
Route: The dose is administered as a bolus injection into a large peripheral vein.[3]
PET/CT Imaging Protocols
-
Static Imaging:
-
Dynamic Imaging:
Visualizations of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in [¹¹C]Choline imaging.
Caption: Intracellular pathway of [¹¹C]Choline leading to metabolic trapping.
Caption: Systemic conversion of [¹¹C]Choline to its primary plasma metabolite.
Caption: Typical clinical and research workflow for a [¹¹C]Choline PET/CT scan.
References
- 1. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 2. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 3. snmmi.org [snmmi.org]
- 4. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon-11-choline - Wikipedia [en.wikipedia.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose assessment for C-11- and F-18-choline | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. [11C]Choline as a PET biomarker for assessment of prostate cancer tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic 11C-Choline PET / CT for the primary diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-11 Choline PET/CT for initial staging and evaluation of disease status in post-treatment prostate cancer patients-a single centre experience | Journal of Nuclear Medicine [jnm.snmjournals.org]
Cellular Transport of ¹¹C-Choline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the cellular transport mechanisms of ¹¹C-Choline, a critical radiotracer for Positron Emission Tomography (PET) imaging, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core principles of ¹¹C-Choline uptake, the transporters involved, their kinetic properties, and regulatory pathways.
Introduction: The Significance of ¹¹C-Choline in Cellular Imaging
¹¹C-Choline PET imaging has emerged as a valuable tool for the detection and monitoring of various cancers, most notably prostate cancer. Its efficacy lies in the differential uptake of choline (B1196258) by malignant cells compared to healthy tissues. Cancer cells exhibit an elevated demand for choline as a precursor for the synthesis of phosphatidylcholine, an essential component of the cell membrane required for rapid cell division. Understanding the intricacies of ¹¹C-Choline transport at the cellular level is paramount for optimizing its use in diagnostic imaging and for the development of novel therapeutic strategies targeting choline metabolism.
The Machinery of ¹¹C-Choline Transport: A Multi-Transporter System
The cellular uptake of ¹¹C-Choline is a carrier-mediated process facilitated by several families of choline transporters. These transporters exhibit distinct kinetic properties and tissue distribution, contributing to the overall pattern of ¹¹C-Choline accumulation. The primary transporter families involved are:
-
High-affinity Choline Transporter 1 (CHT1/SLC5A7): This is a sodium-dependent transporter primarily expressed in cholinergic neurons, where it plays a rate-limiting role in acetylcholine (B1216132) synthesis. It exhibits a high affinity for choline.
-
Choline Transporter-Like Proteins (CTLs/SLC44): This family, particularly CTL1, is ubiquitously expressed and is considered a major contributor to choline uptake in non-neuronal cells, including various cancer cell lines. CTL-mediated transport is generally sodium-independent.
-
Organic Cation Transporters (OCTs/SLC22): These are polyspecific transporters with a lower affinity for choline and are involved in the transport of a wide range of cationic compounds.
Quantitative Analysis of ¹¹C-Choline Transport Kinetics
The efficiency of ¹¹C-Choline transport is characterized by key kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ, providing an inverse measure of the transporter's affinity for its substrate. Vₘₐₓ reflects the maximum capacity of the transport system. The inhibitory constant (Kᵢ) quantifies the potency of a substance to inhibit transport.
Below are tables summarizing the kinetic parameters for choline transport in various cancer cell lines and for specific transporter subtypes.
Table 1: Kinetic Parameters of Choline Transport in Cancer Cell Lines
| Cell Line | Cancer Type | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 12.0 ± 1.4 | 4.12 ± 0.19 | |
| PANC-1 | Pancreatic Cancer | 12.3 ± 3.3 | 1.05 ± 0.11 | |
| PC-3 | Prostate Cancer | 9.7 ± 0.8 | Not Reported | |
| WCH17 | Hepatocellular Carcinoma | 28.59 ± 6.75 | Not Reported | |
| MCF7 | Breast Cancer | 5.67 | 0.37 | |
| HepG2 | Liver Cancer | 5.38 | 0.85 |
Table 2: Inhibitory Constants (Kᵢ) for Choline Transporter Inhibitors
| Inhibitor | Transporter Target | Cell/System | Kᵢ (µM) | Reference |
| Hemicholinium-3 | CHT1 | Rat brain synaptosomes | Not Reported | |
| Hemicholinium-3 | CTL1 | MIA PaCa-2 cells | IC₅₀: 39.1 | |
| Hemicholinium-3 | CTL1 | PANC-1 cells | IC₅₀: 54.2 | |
| Hemicholinium-3 | Choline Transporter | PC-3 cells | 10.5 ± 2.2 | |
| Morantel | CHT1 | Rat brain synaptosomes | 1.3 | |
| Pyrantel | CHT1 | Rat brain synaptosomes | 5.7 | |
| Oxantel | CHT1 | Rat brain synaptosomes | 8.3 |
Experimental Protocols for Studying ¹¹C-Choline Transport
Investigating the cellular transport of ¹¹C-Choline typically involves in vitro uptake assays using radiolabeled choline. Due to the short half-life of Carbon-11 (approximately 20 minutes), in vitro studies often utilize ³H- or ¹⁴C-labeled choline as surrogates, as the transport mechanisms are identical.
General Protocol for Radiolabeled Choline Uptake Assay
This protocol outlines the fundamental steps for measuring choline uptake in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, PC-3)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
Uptake Buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Radiolabeled choline ([³H]choline or [¹⁴C]choline)
-
Unlabeled choline chloride
-
Stop Solution (ice-cold Uptake Buffer)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Initiation of Uptake: Initiate the choline uptake by adding Uptake Buffer containing a known concentration of radiolabeled choline and, for kinetic studies, varying concentrations of unlabeled choline.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-20 minutes, within the linear range of uptake).
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the choline uptake as pmol or nmol of choline per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Regulatory Landscape of Choline Transport
The expression and activity of choline transporters are subject to regulation by various signaling pathways, providing a mechanism for cells to adapt their choline uptake capacity to their metabolic needs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, has been implicated in the regulation of choline metabolism. Studies have shown that inhibition of the PI3K/Akt pathway can lead to a notable reduction in total choline uptake in lung adenocarcinoma cell lines. This suggests that activated PI3K/Akt signaling, a common feature of many cancers, may contribute to the increased choline uptake observed in malignant cells by upregulating the expression or activity of choline transporters.
Protein Kinase C (PKC) and Phosphatase Activity
The activity of the high-affinity choline transporter (CHT) can be modulated by post-translational modifications. Activation of Protein Kinase C (PKC) has been shown to decrease CHT function by reducing its cell surface expression. Conversely, the activity of protein phosphatases 1 and 2A (PP1/PP2A) appears to be crucial for maintaining CHT function, as their inhibition also leads to a reduction in choline transport.
Calcium Signaling
Intracellular calcium (Ca²⁺) signaling can also influence choline-related processes. Choline itself can act as an intracellular messenger, potentiating IP₃-evoked Ca²⁺ signals through sigma-1 receptors. This suggests a feedback loop where choline uptake can modulate intracellular calcium dynamics, which in turn can regulate a multitude of cellular processes.
Visualizing the Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Cellular uptake and metabolic trapping of ¹¹C-Choline.
Caption: Workflow for in vitro radiolabeled choline uptake assay.
Caption: Regulation of choline transporters by the PI3K/Akt pathway.
Conclusion
The cellular transport of ¹¹C-Choline is a multifaceted process orchestrated by a suite of transporters with distinct kinetic profiles and regulatory mechanisms. A thorough understanding of these mechanisms is crucial for the interpretation of ¹¹C-Choline PET imaging data and for the rational design of novel cancer therapies that exploit the dependence of malignant cells on choline metabolism. This technical guide provides a foundational resource for researchers in this dynamic field, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks that govern ¹¹C-Choline uptake. Continued investigation into the specific roles of different transporter isoforms and the elucidation of their regulatory pathways will undoubtedly pave the way for more precise and effective applications of ¹¹C-Choline in oncology.
Methodological & Application
Application Notes and Protocols: Choline C-11 PET/CT for Prostate Cancer Staging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbon-11 Choline (B1196258) (C-11 Choline) Positron Emission Tomography/Computed Tomography (PET/CT) is a functional imaging modality increasingly utilized in the evaluation of prostate cancer.[1] Prostate cancer cells exhibit increased choline metabolism, making radiolabeled choline an effective tracer for detecting primary, recurrent, and metastatic disease.[2] C-11 Choline PET/CT can identify the precise location of cancer recurrence, often months or years before conventional imaging methods like CT, MRI, or bone scans, particularly at low Prostate-Specific Antigen (PSA) levels.[3][4] These application notes provide a detailed protocol for the use of C-11 Choline PET/CT in the staging of prostate cancer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Choline C-11 PET/CT protocol.
Table 1: Radiotracer Dosage and Administration
| Parameter | Value | Reference |
| Radiotracer | Carbon-11 (¹¹C) Choline | [2] |
| Dosage | 7-8 MBq/kg | [5] |
| 682 ± 75 MBq | [6] | |
| 1,112 ± 131 MBq | [7] | |
| Administration | Intravenous injection | [5] |
| Half-life of ¹¹C | 20 minutes | [2] |
Table 2: Imaging Protocol Parameters
| Parameter | Value | Reference |
| Patient Fasting | Minimum 4 hours | [5][6] |
| Uptake Time (post-injection) | 2-5 minutes | [5][6] |
| Scan Area | Mid-thigh to thorax/top of the skull | [6][8] |
| PET Acquisition | ||
| Scanner | Siemens Biograph mCT Flow PET/CT scanner (example) | [5] |
| CT Acquisition (for attenuation correction and anatomical localization) | ||
| Type | Low-dose CT | [6] |
| Tube Voltage | 120 kV | [6] |
| Tube Current | 26 mA | [6] |
| Rotation Time | 0.5 seconds | [6] |
| Slice Thickness | 5 mm | [6] |
| Diagnostic CT (optional, portal venous phase) | ||
| Contrast Agent | Imeron 300 (example) | [6] |
| Injection Time | 80 seconds prior to scan | [6] |
| Tube Voltage | 120 kV | [6] |
| Tube Current | 240 mA | [6] |
| Rotation Time | 0.5 seconds | [6] |
| Slice Thickness | 5 mm | [6][9] |
Table 3: Quantitative Image Analysis Parameters
| Parameter | Description | Typical Values in Prostate Cancer | Reference |
| SUVmax | Maximum Standardized Uptake Value | 3.5 ± 1.3 | [7] |
| (a measure of radiotracer uptake) | 9.42 ± 6.70 | [9] | |
| Average of 5.86 g/ml (PSA 10-100 ng/ml) | [5] | ||
| Average of 7.2 g/ml (PSA >100 ng/ml) | [5] | ||
| SUVmean | Mean Standardized Uptake Value | Used in combination with other parameters for improved accuracy. | [8][10] |
| P/M Ratio | Prostate-to-Muscle SUVmax Ratio | 4.33 ± 1.41 | [9] |
| (improves diagnostic accuracy) | A ratio > 2.3 can indicate malignancy. | [9] |
Experimental Protocols
1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the administration of C-11 Choline.[5][6]
-
Blood Glucose: Patient's blood sugar levels should be within the normal range (e.g., < 7.0 mmol/L).[8]
-
Exclusion Criteria: Patients with a known second malignancy may be excluded.[5] For post-treatment evaluation, a washout period of at least 6 weeks after chemotherapy, radiotherapy, or surgery is recommended.[5]
2. C-11 Choline Synthesis
-
C-11 Choline is produced on-site using a cyclotron.[5]
-
The synthesis is typically performed according to the method described by Pascali and colleagues.
3. C-11 Choline Administration
-
The radiotracer is administered via intravenous injection.[5]
-
The dosage is weight-based, typically 7-8 MBq/kg, or a fixed dose around 682 ± 75 MBq or 1,112 ± 131 MBq.[5][6][7]
4. PET/CT Image Acquisition
-
Timing: The scan is initiated shortly after radiotracer injection, typically within 2 to 5 minutes.[5][6]
-
Patient Positioning: The patient is positioned supine on the scanner bed.[5]
-
Scan Range: A whole-body or torso scan is performed, typically from the mid-thigh to the thorax or the top of the skull.[6][8]
-
CT Scan: A low-dose CT scan is first acquired for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may also be performed.[6]
-
PET Scan: The PET acquisition follows the CT scan.
5. Image Analysis and Interpretation
-
Qualitative Assessment: Two blinded nuclear medicine physicians should evaluate the images to identify areas of focal C-11 Choline uptake that are abnormal.[5] These findings are correlated with anatomical abnormalities on the corresponding CT images.
-
Semi-Quantitative Assessment:
-
Regions of Interest (ROIs) are drawn around areas of suspected tumor uptake.
-
The maximum Standardized Uptake Value (SUVmax) is calculated.
-
To improve diagnostic accuracy, the ratio of the SUVmax of the prostatic lesion to the SUVmax of a reference tissue, such as the pelvic muscle (P/M ratio), can be calculated.[9][10]
-
-
Interpretation: Increased C-11 Choline uptake is suggestive of prostate cancer. However, it is important to note that benign conditions such as benign prostatic hyperplasia (BPH) and prostatitis can also show increased uptake.[11] The quantitative parameters, in conjunction with the patient's clinical history and PSA levels, aid in the differential diagnosis. The optimal PSA value for lesion detection is reported to be around 2.0 ng/mL.[12]
Visualizations
Caption: Workflow of this compound PET/CT for Prostate Cancer Staging.
Caption: C-11 Choline Metabolism in Prostate Cancer Cells.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 3. itnonline.com [itnonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicsinoncology.com [clinicsinoncology.com]
- 12. hcnmc.org [hcnmc.org]
Application Notes and Protocols for Choline C-11 PET Imaging in Recurrent Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging with Carbon-11 (C-11) Choline (B1196258) is a functional imaging modality used to detect and localize recurrent prostate cancer, particularly in patients with biochemical recurrence (rising Prostate-Specific Antigen - PSA) following definitive therapy.[1][2] Prostate cancer cells exhibit increased metabolism and incorporate choline into their cell membranes at a higher rate than normal cells, providing the biological basis for this imaging technique.[3][4] This document provides detailed application notes and protocols for the use of Choline C-11 PET imaging in this clinical setting.
Quantitative Data Presentation
The detection rate of this compound PET/CT for recurrent prostate cancer is significantly influenced by the patient's PSA level at the time of imaging.[5][6][7] Higher PSA values are generally associated with a higher probability of a positive scan.
| PSA Level (ng/mL) | Detection Rate / Positivity Rate (%) | Study Population (n) | Reference |
| < 0.5 | 28 - 45 | 96 | [5][6][8] |
| 0.5 - 0.99 | 46 - 56 | 50 | [5][6][8] |
| 1.0 - 1.99 | 62 - 70 | 47 | [5][6][8] |
| ≥ 2.0 | 81 - 90.5 | 94 | [5][6][8] |
| < 1.0 | 36 | 63 (total) | [7] |
| 1.0 - < 2.0 | 43 | 63 (total) | [7] |
| 2.0 - < 3.0 | 62 | 63 (total) | [7] |
| ≥ 3.0 | 73 | 63 (total) | [7] |
| Overall | 54 - 66 | 287 | [5][6] |
A meta-analysis of 18 studies with a total of 2,126 participants reported a pooled detection rate of 62%.[9] The same analysis found a pooled sensitivity of 89% and a pooled specificity of 89% for detecting any relapse.[9] It is important to note that false-positive results can occur, with rates ranging from 15% to 47% in some studies, underscoring the necessity of histologic confirmation for any detected abnormalities.[1]
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize interference with this compound uptake.
-
Fasting: Patients should fast for a minimum of six hours prior to the administration of this compound injection. This is to reduce potential competition for uptake from dietary choline.[10]
-
Hydration: Patients should be well-hydrated. Drinking plenty of water is recommended for a few hours before the test.[11]
-
Voiding: Patients are encouraged to void their bladder immediately before the scan and as soon as the imaging is complete to help clear the radioactive tracer from the body.[10][11]
-
Medications: Routine medications can generally be taken. Specific instructions should be provided for diabetic patients.[12]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the appointment.[13]
Radiotracer: this compound
-
Description: this compound is a radioactive diagnostic agent.[10] The Carbon-11 isotope is a positron emitter with a short half-life of approximately 20.4 minutes.[3][14]
-
Synthesis: [11C]-choline is synthesized via the 11C-methylation of dimethylethanolamine (DMEA).[15][16] The entire automated process of production, isolation, and purification is typically completed within 20 minutes due to the short half-life of Carbon-11.[14][17]
-
Administration: A dose of 370–740 MBq (10–20 mCi) is administered as a bolus intravenous injection.[10][15] The solution should be visually inspected for particulate matter and discoloration before administration.[10]
Image Acquisition
-
Timing: Image acquisition should begin immediately after the administration of the this compound injection.[10]
-
Imaging System: A PET/CT scanner is typically used to allow for the co-registration of functional PET data with anatomical CT images.[2]
-
Scan Range: Imaging is typically performed from the base of the pelvis to the base of the skull.[10][15]
-
Acquisition Mode: Static emission images are acquired for 0–15 minutes from the time of injection.[10]
Image Analysis and Interpretation
-
Positive Finding: A positive scan is indicated by localized uptake of C-11 Choline that is significantly higher than the background activity in neighboring tissues.[10][18]
-
Physiological Uptake: It is important to be aware of normal physiological uptake, which occurs in the pancreas, liver, spleen, kidneys, and colon.[2][10]
-
Interpretation Criteria: The level of suspicion for recurrence is often scored. For example, a three-point scale can be used: 0 for negative, 1 for equivocal, and 2 for positive.[6]
-
Common Sites of Recurrence: The most common site for recurrent prostate cancer detection with this compound PET is the pelvic lymph nodes.[5][19]
Visualizations
Caption: Biochemical pathway of this compound uptake and trapping in prostate cancer cells.
Caption: Workflow for this compound PET/CT imaging in recurrent prostate cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 5. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The detection rate of [11C]choline-PET/CT depends on the serum PSA-value in patients with biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. PET/CT with (11)C-choline for evaluation of prostate cancer patients with biochemical recurrence: meta-analysis and critical review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 12. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 13. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 14. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
"Choline C-11" PET in the Diagnosis of Primary Brain Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) utilizing the radiotracer Carbon-11 Choline (B1196258) ([¹¹C]Choline) has emerged as a valuable molecular imaging technique in the field of neuro-oncology. Unlike conventional anatomical imaging modalities such as MRI and CT, [¹¹C]Choline PET provides insights into the metabolic activity of brain tumors. This is particularly crucial for differentiating tumor recurrence from post-treatment effects like radiation necrosis, grading gliomas, and guiding biopsies.[1][2]
The underlying principle of [¹¹C]Choline PET is the increased uptake and metabolism of choline in cancer cells.[3] Malignant cells exhibit a high rate of proliferation, which demands an increased synthesis of phospholipids (B1166683) for cell membrane construction. Choline is a key precursor in this process.[3] It is transported into the cell and phosphorylated by the enzyme Choline Kinase Alpha (CHKA) to phosphocholine, which is then incorporated into phosphatidylcholine, a major component of the cell membrane.[4] This metabolic trapping of radiolabeled choline within tumor cells allows for their visualization and quantification using PET.
Application Notes
Clinical Utility:
-
Tumor Grading: Studies have shown a correlation between the intensity of [¹¹C]Choline uptake and the grade of gliomas. Higher-grade, more aggressive tumors tend to exhibit greater [¹¹C]Choline accumulation.[4]
-
Differentiating Recurrence from Necrosis: One of the most significant applications of [¹¹C]Choline PET is in distinguishing recurrent tumors from radiation-induced necrosis, a common diagnostic challenge with conventional imaging.[1] Recurrent tumors are metabolically active and show high [¹¹C]Choline uptake, whereas radiation necrosis is typically characterized by low metabolic activity.
-
Biopsy Guidance: [¹¹C]Choline PET can identify the most metabolically active regions within a tumor, thereby guiding stereotactic biopsies to areas with the highest likelihood of containing malignant cells.
-
Treatment Response Assessment: Changes in [¹¹C]Choline uptake can be used to monitor the effectiveness of therapies. A decrease in uptake may indicate a positive response to treatment.
Limitations:
-
Specificity: While sensitive, [¹¹C]Choline uptake is not entirely specific to tumors and can be seen in inflammatory processes.
-
Short Half-life: The 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron for radiotracer production, limiting its widespread availability.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing [¹¹C]Choline PET in the diagnosis of primary brain tumors.
Table 1: Diagnostic Performance of [¹¹C]Choline PET in Differentiating Glioma Recurrence from Radiation Necrosis
| Metric | Value | 95% Confidence Interval | Reference |
| Pooled Sensitivity | 0.87 | 0.78 - 0.93 | [1] |
| Pooled Specificity | 0.82 | 0.69 - 0.91 | [1] |
| Area Under the Curve (AUC) | 0.9170 | 0.8504 - 0.9836 | [1] |
Table 2: Standardized Uptake Values (SUV) in Gliomas
| Tumor/Tissue Type | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |
| Recurrent Glioma (WHO Grade II) | 2.783 ± 1.133 | 1.508 ± 0.628 | [5] |
| Recurrent Glioma (WHO Grade III) | 2.783 ± 1.133 | 1.508 ± 0.628 | [5] |
| Recurrent Glioma (WHO Grade IV) | 2.783 ± 1.133 | 1.508 ± 0.628 | [5] |
| Glioma (Range at 5 min post-injection) | 0.394 - 1.769 | - | [1] |
| Glioma (Range at 20 min post-injection) | 0.444 - 1.942 | - | [1] |
| Normal Brain Tissue (Range at 5 min post-injection) | 0.072 - 0.127 | - | [1] |
| Normal Brain Tissue (Range at 20 min post-injection) | 0.074 - 0.151 | - | [1] |
Table 3: Tumor-to-Normal Tissue Ratios (T/N)
| Finding | Ratio | Reference |
| Glioblastoma cells to normal rat brain uptake | 3 to 4 times higher | [6] |
| High-grade gliomas vs. low-grade gliomas | Significantly higher T/N ratio in high-grade gliomas | [7] |
Experimental Protocols
I. [¹¹C]Choline Radiotracer Synthesis
[¹¹C]Choline is typically synthesized via the methylation of dimethylaminoethanol (B1669961) (DMAE) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The synthesis is automated and performed in a hot cell due to the high radioactivity.
Key Steps:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as CO₂ gas by proton bombardment of a nitrogen gas target in a cyclotron.
-
Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.
-
Methylation of DMAE: [¹¹C]CH₃I is reacted with DMAE to produce [¹¹C]Choline.
-
Purification: The final product is purified using solid-phase extraction cartridges to remove unreacted precursors and impurities.
-
Quality Control: The final product undergoes quality control tests for radiochemical purity, chemical purity, pH, and sterility before being dispensed for patient administration.
II. Patient Preparation
-
Fasting: Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to minimize background physiological uptake of the tracer.
-
Hydration: Adequate hydration is recommended to ensure good quality images and to facilitate the clearance of the radiotracer.
-
Medication Review: A review of the patient's current medications is necessary, as some drugs may interfere with the uptake of choline.
-
Informed Consent: The patient must be fully informed about the procedure and its potential risks and benefits, and written informed consent must be obtained.
III. [¹¹C]Choline PET/CT Imaging Protocol
-
Radiotracer Administration:
-
A dose of 370-555 MBq (10-15 mCi) of [¹¹C]Choline is administered intravenously as a bolus injection.[4]
-
-
Uptake Phase:
-
There is no specific uptake period required for [¹¹C]Choline as the uptake is rapid. Imaging can commence shortly after injection.
-
-
Image Acquisition:
-
The patient is positioned supine on the scanner bed with the head in a comfortable headrest to minimize motion.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization. Typical CT parameters are 140 kV and 110 mA with a 5 mm slice thickness.[4]
-
PET emission data is acquired in 3D mode. The acquisition time is typically 10-20 minutes, covering the entire brain.[4]
-
-
Image Reconstruction:
-
PET images are reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.
-
The reconstructed PET images are then fused with the co-registered CT images for anatomical correlation.
-
IV. Image Analysis and Quantification
-
Visual Assessment: The fused PET/CT images are visually inspected for areas of focal [¹¹C]Choline uptake that are higher than the surrounding normal brain tissue.
-
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn around the tumor and in a contralateral normal brain region. The maximum (SUVmax) and mean (SUVmean) SUV values within the tumor ROI are calculated.
-
Tumor-to-Normal Tissue Ratio (T/N): The ratio of the SUVmax or SUVmean of the tumor to the SUVmean of the contralateral normal brain tissue is calculated. This ratio provides a measure of the relative tracer uptake in the tumor.
-
Visualizations
Signaling Pathway
Caption: Choline metabolism and its link to the PI3K/AKT pathway in glioma.
Experimental Workflow
Caption: Experimental workflow for [¹¹C]Choline PET/CT in brain tumor diagnosis.
References
- 1. Accuracy of 11C-choline positron emission tomography in differentiating glioma recurrence from radiation necrosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of PET for Differentiating True Glioma Progression From Post Treatment-Related Changes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Prognostic evaluation in recurrent glioma through 11C-Choline PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Differentiating Tumor Recurrence from Radiation Necrosis with [¹¹C]Choline PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distinguishing tumor recurrence from radiation necrosis in patients previously treated for brain tumors is a significant clinical challenge. Conventional imaging techniques, such as magnetic resonance imaging (MRI), often provide ambiguous results, as both pathologies can present with similar morphological features, including contrast enhancement. [¹¹C]Choline Positron Emission Tomography (PET) has emerged as a valuable functional imaging modality to address this diagnostic dilemma. Choline (B1196258), a precursor for the biosynthesis of phosphatidylcholine, a key component of cell membranes, is avidly taken up by rapidly proliferating tumor cells. [¹¹C]Choline PET imaging leverages this increased uptake to differentiate metabolically active tumor tissue from the relatively inert tissue associated with radiation necrosis.[1][2][3] This document provides detailed application notes and protocols for the use of [¹¹C]Choline PET in this context.
Principle of the Method
The diagnostic utility of [¹¹C]Choline PET is based on the differential cellular uptake and metabolism of choline in recurrent tumors versus necrotic tissue. Malignant tumor cells exhibit upregulated choline kinase activity, leading to the rapid phosphorylation and trapping of [¹¹C]Choline within the cell.[2][4] This metabolic trapping results in a high signal intensity on PET images in areas of tumor recurrence. Conversely, radiation necrosis is characterized by cell death and reduced metabolic activity, resulting in significantly lower [¹¹C]Choline uptake.[5] The low uptake of [¹¹C]Choline in normal brain tissue provides a high tumor-to-background contrast, enhancing the detection of recurrent tumors.[2][3]
Application Notes
[¹¹C]Choline PET is a sensitive and specific tool for differentiating tumor recurrence from radiation necrosis in patients with previously treated brain tumors, particularly gliomas.[6][7] Studies have shown that [¹¹C]Choline PET can offer superior diagnostic accuracy compared to standard MRI and [¹⁸F]FDG PET in this clinical setting.[6] The quantitative nature of PET allows for the use of standardized uptake values (SUV) and tumor-to-normal tissue ratios (T/N) to aid in objective interpretation.
It is important to note that while [¹¹C]Choline PET is a powerful diagnostic tool, its availability is limited to centers with an on-site cyclotron due to the short half-life of Carbon-11 (approximately 20.4 minutes).[7][8] Furthermore, histologic verification remains the gold standard for definitive diagnosis.
Quantitative Data Summary
The following tables summarize the diagnostic performance of [¹¹C]Choline PET in differentiating tumor recurrence from radiation necrosis, as reported in various studies.
Table 1: Diagnostic Accuracy of [¹¹C]Choline PET
| Study | No. of Patients | Sensitivity | Specificity | Accuracy |
| Tan et al. (2011)[6] | 55 | 92.3% | 87.5% | - |
| Meta-Analysis (2018)[7] | 118 | 87.0% | 82.0% | - |
| Study 3 (2014)[9] | 16 | 100% | 70% | - |
Table 2: Quantitative Parameters for Differentiating Tumor Recurrence from Radiation Necrosis
| Study | Parameter | Optimal Cutoff Value | Sensitivity | Specificity |
| Study 1 (2014)[5] | L/N Ratio | > 2.51 (for MET-PET) | 91.2% | 87.5% |
| Study 2 (2014)[9] | T/N Ratio | > 1.42 | - | - |
| Study 3 (2023)[10] | TBRmax | 8.92 | 74% | 88% |
L/N Ratio: Lesion-to-Normal Brain Uptake Ratio; T/N Ratio: Tumor-to-Normal Brain Tissue Uptake Ratio; TBRmax: Maximum Target-to-Background Ratio. Note: Some values in this table are from studies comparing multiple tracers, and the cutoff for [¹¹C]Methionine is included for context.
Experimental Protocols
[¹¹C]Choline Synthesis and Quality Control
[¹¹C]Choline is typically synthesized via the methylation of dimethylaminoethanol (B1669961) (DMAE) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The synthesis is performed in an automated synthesizer module.[5][7]
Protocol:
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]methyl iodide.
-
React [¹¹C]methyl iodide with DMAE.
-
Purify the resulting [¹¹C]Choline using solid-phase extraction cartridges.
-
Formulate the final product in a sterile, injectable saline solution.
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-HPLC or radio-TLC to be >95%.[4]
-
Radionuclidic Purity: Confirmed by gamma-ray spectroscopy.
-
Chemical Purity: Ensure minimal residual DMAE, as it can cross the blood-brain barrier.[1]
-
Sterility and Endotoxin Testing: Perform according to pharmacopeial standards.
-
Patient Preparation
Proper patient preparation is crucial for optimal image quality and accurate interpretation.
Protocol:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize interference from dietary choline.[11]
-
Hydration: Encourage the patient to be well-hydrated by drinking water.[11]
-
Medications: A review of the patient's current medications should be conducted. No specific medication adjustments are generally required unless otherwise specified by the supervising physician.
-
Pre-scan Instructions: Explain the procedure to the patient and obtain informed consent.
[¹¹C]Choline Administration and PET/CT Imaging
Protocol:
-
Radiotracer Administration: Administer a bolus intravenous injection of 370–740 MBq (10–20 mCi) of [¹¹C]Choline.[11]
-
Patient Positioning: Position the patient supine on the scanner bed with the head in a comfortable head holder to minimize motion.
-
Image Acquisition Timing: Begin PET acquisition immediately or within 2-5 minutes post-injection.[4] Acquire dynamic or static images for a total of 10-20 minutes.[4] One study suggests a 30-60 minute post-injection acquisition time.[4]
-
CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization. A typical protocol might use 140 kV and 110 mA with a 5 mm slice thickness.[4]
-
PET Acquisition: Acquire PET data in 3D mode.
Image Reconstruction and Analysis
Protocol:
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[12] Apply corrections for attenuation (using the CT data), scatter, and radioactive decay.
-
Image Fusion: Fuse the corrected PET images with the co-registered CT or MRI images for anatomical correlation.
-
Qualitative Analysis: Visually assess the distribution of [¹¹C]Choline uptake. Foci of intense uptake within or adjacent to the treated tumor bed, significantly higher than the contralateral normal brain tissue, are suspicious for tumor recurrence.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) over the area of abnormal uptake (lesion) and a reference region in the contralateral normal brain tissue (e.g., normal-appearing white matter).
-
Calculate the maximum or mean Standardized Uptake Value (SUV) for the lesion (SUVmax or SUVmean).
-
Calculate the lesion-to-normal brain tissue ratio (L/N ratio) or tumor-to-background ratio (TBR) by dividing the SUVmax of the lesion by the SUVmean of the contralateral normal brain tissue.
-
Compare the calculated values to established cutoff thresholds to differentiate between tumor recurrence and radiation necrosis.
-
Visualizations
Caption: Experimental workflow for [¹¹C]Choline PET imaging.
Caption: Differentiating signaling pathways in tumor vs. necrosis.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. snmmi.org [snmmi.org]
- 3. Determination of brain tumor recurrence using 11C‐methionine positron emission tomography after radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic evaluation in recurrent glioma through 11C-Choline PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline C-11 PET scan - Mayo Clinic [mayoclinic.org]
- 7. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (11)C-choline PET/CT tumor recurrence detection and survival prediction in post-treatment patients with high-grade gliomas. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: "Choline C-11" PET for Localization of Parathyroid Adenomas
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction: Primary hyperparathyroidism (PHPT) is an endocrine disorder characterized by the excessive secretion of parathyroid hormone (PTH), typically from a benign parathyroid adenoma.[1] Accurate preoperative localization of the hyperfunctioning gland is crucial for enabling minimally invasive parathyroidectomy. While conventional imaging methods like ultrasonography and 99mTc-Sestamibi SPECT/CT are standard first-line approaches, they can yield negative or discordant results.[1][2] In such challenging cases, Positron Emission Tomography/Computed Tomography (PET/CT) using the radiotracer Carbon-11 Choline (B1196258) (¹¹C-Choline) has emerged as a highly effective second-line imaging modality.[2][3]
Principle and Advantages: ¹¹C-Choline PET/CT offers superior diagnostic performance for detecting hyperfunctioning parathyroid tissue.[1][3] The underlying mechanism is believed to be linked to the increased proliferation of parathyroid adenoma cells, which leads to a higher rate of cell membrane synthesis.[4][5] Choline, a precursor to the phospholipid phosphatidylcholine, is avidly taken up by these cells, allowing for their visualization with PET imaging.[1][6]
Key advantages of ¹¹C-Choline PET/CT include:
-
High Sensitivity and Specificity: Studies have demonstrated high sensitivity and specificity in localizing parathyroid adenomas, even in patients with previous negative imaging results.[3][7][8]
-
Excellent Image Quality: The technique produces images with high signal-to-background ratios, making them visually clear and easier to interpret.[8][9]
-
Rapid Protocol: The entire imaging procedure is relatively short, often completed in less than an hour from injection to the end of the scan.[1][8]
Mechanism of Action
The precise mechanism for ¹¹C-Choline accumulation in parathyroid adenomas is not fully elucidated but is hypothesized to be driven by the metabolic demands of proliferating cells.[4][6] Choline is transported into the parathyroid cells and is then phosphorylated by the enzyme choline kinase. This process traps the radiolabeled phosphocholine (B91661) intracellularly, preventing its efflux and allowing it to be incorporated into phospholipids (B1166683) for cell membrane construction.[5][10] The upregulation of this pathway in metabolically active adenomas leads to the high tracer accumulation observed on PET scans.
Caption: Proposed mechanism of ¹¹C-Choline uptake and trapping in parathyroid adenoma cells.
Quantitative Data Summary
The following tables summarize the diagnostic performance and quantitative imaging metrics of ¹¹C-Choline PET/CT from various studies.
Table 1: Diagnostic Performance of ¹¹C-Choline PET/CT
| Metric | Value | Study Population | Source |
|---|---|---|---|
| Sensitivity | 98.8% | 87 patients with negative/discordant first-line imaging | [2][7] |
| 94% | 33 patients with PHPT | [3] | |
| 90.2% | 33 patients, complex cases | [6] | |
| Specificity | 100% | 33 patients with PHPT | [3] |
| 97.8% | 33 patients, complex cases | [6] | |
| Positive Predictive Value (PPV) | 91.3% | 87 patients with negative/discordant first-line imaging | [2][7] |
| 94.9% | 33 patients, complex cases | [6] |
| Diagnostic Accuracy | 95.5% | 33 patients, complex cases |[6] |
Table 2: Quantitative Imaging Metrics for Parathyroid Adenomas
| Metric | Value (Mean ± SD) | Comparison/Condition | Source |
|---|---|---|---|
| SUVmax | 6.15 ± 4.92 | In 72 positive lesions | [2][7] |
| 5.6 ± 3.0 | In 13 identified adenomas | [9][11] | |
| SUVpeak | Constant until 30-40 min p.i., then decreases | Optimal uptake time analysis | [4][12] |
| Adenoma-to-Blood Pool Ratio | 4.2 (average) | Activity vs. blood pool | [9][11] |
| Adenoma-to-Thyroid Ratio | 2.1 (average) | Activity vs. adjacent thyroid |[9][11] |
Experimental Protocols
Patient Selection and Preparation
-
Inclusion Criteria: Patients should have biochemically confirmed primary hyperparathyroidism (elevated serum calcium and PTH levels).[4] ¹¹C-Choline PET/CT is particularly valuable for patients where first-line imaging (ultrasound and/or 99mTc-Sestamibi) has failed to localize the adenoma or provided conflicting results.[2][7]
-
Exclusion Criteria: Patients with familial hypocalciuric hypercalcemia (FHH) may be excluded.[4] Contraindications to PET/CT imaging (e.g., pregnancy) should be observed.
-
Patient Preparation: No specific patient preparation such as fasting is consistently reported across studies. Patients are typically advised to stay well-hydrated.[13]
Radiotracer Synthesis and Administration
-
Synthesis: ¹¹C-Choline is produced on-site due to the short half-life of Carbon-11 (approx. 20.4 minutes). A common method involves the reaction of [¹¹C]methyl iodide with dimethylaminoethanol.[4][5] The final product undergoes rigorous quality control for radiochemical purity.[5]
-
Dosage: The administered radioactivity is weight-based, with a typical dose of 6.3 ± 1.2 MBq/kg .[4][12]
-
Administration: The radiotracer is administered via an intravenous (IV) injection.[1][13]
PET/CT Imaging Protocol
The imaging protocol is designed to capture the optimal contrast between the parathyroid adenoma and surrounding background tissue.
Caption: Standardized experimental workflow for ¹¹C-Choline PET/CT imaging.
-
Patient Positioning: The patient is positioned comfortably on the scanner bed.
-
Uptake Time: The scan should begin approximately 20 minutes after the injection of ¹¹C-Choline. This time point provides the optimal contrast between the adenoma and background tissues like the thyroid.[4][12]
-
CT Acquisition: A low-dose CT scan is performed first for attenuation correction of the PET data and for anatomical localization.
-
PET Acquisition: The PET scan of the neck and upper mediastinum is acquired immediately following the CT.
-
Scan Duration: A minimum scan duration of 5 minutes is recommended for adequate image quality.[4][12] A 10-minute scan can be performed, which allows for a potential 50% reduction in the injected dose without losing diagnostic accuracy.[4][12]
Image Analysis and Interpretation
-
Qualitative (Visual) Analysis: Images are reviewed for any focal tracer uptake in the neck or mediastinum that is abnormally intense relative to the surrounding background.[2] Ectopic foci are also considered positive.[2][7]
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn over suspicious lesions, contralateral normal thyroid tissue, and major blood vessels (e.g., carotid artery).
-
The maximum Standardized Uptake Value (SUVmax) is calculated for the lesion.
-
Ratios of the adenoma's SUVmax to the background tissue (thyroid, blood pool) are calculated to aid in interpretation.[2][9][11]
-
-
Interpretation Criteria:
Clinical Decision Pathway
¹¹C-Choline PET/CT is typically integrated into the diagnostic pathway for PHPT when initial imaging modalities are inconclusive, guiding the subsequent surgical approach.
Caption: Clinical workflow for localizing parathyroid adenomas incorporating ¹¹C-Choline PET/CT.
References
- 1. 11C-Choline PET/CT in the Management of Primary Hyperparathyroidism [scirp.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Role of 11C-choline PET/CT in parathyroid adenomas’ localization in patients with primary hyperparathyroidism | Pogosian | Translational Medicine [transmed.almazovcentre.ru]
- 4. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preoperative Localization of Adenomas in Primary Hyperparathyroidism: The Value of 11C-Choline PET/CT in Patients with Negative or Discordant Findings on Ultrasonography and 99mTc-Sestamibi SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.org [mayoclinic.org]
- 9. ajronline.org [ajronline.org]
- 10. researchgate.net [researchgate.net]
- 11. 11C-Choline PET/CT for Detection and Localization of Parathyroid Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nukmed.insel.ch [nukmed.insel.ch]
Application Notes and Protocols for Standardized Uptake Value (SUV) Calculation in Choline C-11 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the calculation of the Standardized Uptake Value (SUV) in Positron Emission Tomography (PET) imaging using the radiotracer Choline (B1196258) C-11. This document is intended to guide researchers, scientists, and professionals in drug development in the principles and practical application of Choline C-11 PET for quantitative assessment of cellular proliferation, particularly in oncologic research.
Introduction to this compound PET and SUV
This compound is a radiolabeled analogue of choline, an essential nutrient required for the synthesis of phospholipids (B1166683) in cell membranes.[1] Cancer cells often exhibit increased proliferation rates, leading to a higher demand for choline and consequently, an increased uptake of this compound.[1] This differential uptake allows for the visualization of malignant tissues using PET.[2][3]
The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to represent the uptake of a radiotracer in a specific region of interest.[4][5] It is defined as the measured activity concentration in a tissue region, corrected for the injected dose and normalized to a patient parameter, most commonly body weight.[5] The SUV provides a method to standardize imaging results across different patients and institutions, although it is influenced by several technical and biological factors.[6]
Principle of SUV Calculation
The fundamental formula for calculating the SUV normalized to body weight (SUVbw) is:
SUVbw = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]
Assuming a tissue density of 1 g/mL, the units of SUV become dimensionless.[5]
Other normalization factors can be used, such as lean body mass (SUVlbm) or body surface area (SUVbsa), which may provide more accurate quantification in patients with body compositions that deviate significantly from the norm.
Factors Influencing SUV Calculation
Accurate and reproducible SUV measurements require strict adherence to standardized protocols, as numerous factors can affect the final value.
Table 1: Factors Influencing this compound SUV Calculation
| Factor Category | Specific Factor | Description of Impact |
| Patient-related | Patient size and weight | Directly used in the SUVbw calculation; inaccuracies in measurement will lead to errors. |
| Blood glucose level | While more critical for FDG-PET, some studies recommend fasting to minimize potential interference.[7][8] | |
| Hydration status | Adequate hydration is recommended.[7] | |
| Tracer administration | Injected dose and time | Precise measurement of the injected activity is crucial for accurate SUV calculation. |
| Extravasation of the tracer | Infiltration of the tracer at the injection site will lead to an underestimation of the activity available for uptake. | |
| Image acquisition | Time between injection and scan | This compound has a short half-life (approximately 20.4 minutes), and uptake changes over time.[1] Dynamic imaging can characterize the kinetics, but for static imaging, a consistent time point is essential.[9][10] |
| PET scanner calibration | The scanner must be properly calibrated to provide accurate activity concentration measurements. | |
| Image reconstruction parameters | The choice of reconstruction algorithm (e.g., OSEM, FBP) and associated parameters can significantly affect the measured SUV.[11] | |
| Image analysis | Region of Interest (ROI) definition | The size and placement of the ROI will influence the measured SUV, particularly the SUVmax.[6] |
| Partial volume effect | For small lesions, the measured activity can be underestimated due to the limited spatial resolution of the PET scanner. |
Experimental Protocol for this compound PET and SUV Calculation
This protocol outlines the key steps for performing a this compound PET scan and calculating the SUV.
4.1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize dietary choline interference.[7][12]
-
Hydration: Ensure the patient is well-hydrated.[7]
-
Informed Consent: Obtain written informed consent from the patient.
-
Pre-scan vitals: Record the patient's height and weight accurately.
4.2. Radiotracer Administration
-
Dosage: The recommended dose of this compound is typically 370-740 MBq (10-20 mCi), administered as an intravenous bolus injection.[7][13][14]
-
Administration: Administer the injection through a peripheral venous catheter.[14]
-
Flushing: Flush the catheter with saline to ensure the full dose is delivered.
4.3. Image Acquisition
-
Positioning: Position the patient comfortably on the scanner bed, typically in the supine position.[13]
-
Scan Initiation: Due to the short half-life of C-11, imaging is typically initiated shortly after tracer injection.[9] Dynamic imaging may commence immediately, while static imaging protocols may start as early as 0-5 minutes post-injection.[7][12]
-
Scan Range: The scan range is typically from the base of the skull to the mid-thigh, depending on the clinical indication.[7][13]
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.[12]
-
PET Scan: PET data is acquired in 3D mode. The duration per bed position can vary from 2 to 5 minutes.[13]
4.4. Image Reconstruction and Analysis
-
Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with appropriate corrections for attenuation, scatter, and randoms.
-
Image Review: Review the fused PET/CT images to identify areas of abnormal this compound uptake.
-
ROI Placement: Draw regions of interest (ROIs) around the target lesions on the PET images. For SUVmax, a small ROI encompassing the voxel with the highest activity is used.[6]
-
SUV Calculation: The imaging software will calculate the SUV based on the activity concentration within the ROI, the injected dose, and the patient's body weight.
Quantitative Data Summary
The following table summarizes typical SUVmax values for this compound in various tissues as reported in the literature. It is important to note that these values can vary significantly between studies and patient populations.
Table 2: Representative this compound SUVmax Values
| Tissue Type | Reported SUVmax (Mean ± SD or Range) | Reference |
| Prostate Cancer | 3.5 ± 1.3 | [4] |
| 5.6 ± 3.2 | [10] | |
| Median: 4.9 | [15] | |
| Benign Prostatic Hyperplasia (BPH) | 2.0 ± 0.6 | [4] |
| 3.5 ± 1.0 | [10] | |
| Median: 4.5 | [15] | |
| Prostatitis | 2.1 ± 0.6 | [4] |
| Median: 3.9 | [15] | |
| Normal Prostate Tissue | 1.7 ± 0.5 | [4] |
| Pelvic Muscles (for P/M Ratio) | - | [6] |
Note: Some studies utilize a prostate-to-muscle (P/M) ratio of SUVs to improve diagnostic accuracy.[6][8]
Visualizations
Caption: Workflow for this compound PET SUV Calculation.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 3. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Standardized Uptake Values | Radiology Key [radiologykey.com]
- 6. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising 18F-Choline PET/CT Acquisition Protocol in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. Choline C 11 (The University of Texas MD Anderson Cancer Center): FDA Package... [medlibrary.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Note: Image Acquisition for Optimal Choline C-11 Scans
Introduction
Carbon-11 (C-11) Choline (B1196258) is a radiopharmaceutical used in Positron Emission Tomography (PET) for oncologic imaging, particularly for prostate cancer and certain brain tumors.[1][2] Choline is a vital component for the synthesis of phosphatidylcholine, a key element of the cell membrane's phospholipids.[2][3] Cancer cells often exhibit increased metabolic activity and proliferation, leading to a higher uptake of choline to support the synthesis of their cellular membranes.[3][4] This upregulation of choline transport and phosphorylation allows for the visualization of tumors with C-11 Choline PET scans.[1] The short half-life of C-11 (approximately 20.4 minutes) necessitates an on-site cyclotron and a time-efficient imaging workflow.[2][4]
Principle of C-11 Choline PET Imaging
The diagnostic utility of C-11 Choline is based on its role as a precursor for phospholipid synthesis, which is elevated in malignant cells.[5] After intravenous injection, C-11 Choline is transported into cells by choline transporters.[4] Inside the cell, the enzyme choline kinase phosphorylates it into C-11 phosphocholine.[1][3][4] This phosphorylated form is trapped intracellularly, leading to an accumulation of the radiotracer in cells with high metabolic rates, such as tumor cells.[1] The PET scanner detects the positrons emitted by the decay of the Carbon-11 isotope, allowing for the localization and quantification of this metabolic activity.[4]
Mechanism of Cellular Uptake
The cellular uptake and metabolic trapping of C-11 Choline is a multi-step process. The tracer mimics natural choline and is actively transported into the cell. The key step for imaging is the subsequent phosphorylation, which prevents the tracer from leaving the cell, leading to its accumulation.
Caption: C-11 Choline cellular uptake and metabolic trapping pathway.
Protocol: Choline C-11 PET/CT Imaging
This protocol outlines the standardized procedure for performing a C-11 Choline PET/CT scan for oncological applications, primarily for the detection of recurrent prostate cancer.[6][7]
I. Subject Preparation
Proper subject preparation is crucial for optimal image quality and to minimize physiological uptake that could interfere with interpretation.
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan.[1][8]
-
Hydration: Good hydration is recommended. Patients are advised to drink water, for instance, 24 oz on the day of the exam.[1]
-
Medications: No specific medication adjustments are typically required, but a review of the patient's current medications is advisable. Patients on antiandrogen medication may have altered tracer uptake.[8]
-
Pre-Scan Information: Patients should be instructed to avoid strenuous physical activity for 24 hours before the scan to prevent non-specific muscle uptake.
II. Radiopharmaceutical Details
-
Radiotracer: [11C]Choline Chloride
-
Dosage: An intravenous (IV) bolus injection of 370-740 MBq (10-20 mCi) is typically administered.[1][9] The exact dose may be adjusted based on patient weight and scanner characteristics.[9]
-
Administration: Administer via a catheter inserted into a large peripheral vein to ensure a clean bolus injection.[1]
III. Image Acquisition Workflow
The workflow from injection to final image analysis is time-sensitive due to the short half-life of Carbon-11.
Caption: Standardized experimental workflow for a C-11 Choline PET/CT scan.
IV. Detailed Acquisition Parameters
Image acquisition should begin promptly after radiotracer administration. Static imaging is the most common acquisition mode.
Table 1: Recommended C-11 Choline PET/CT Acquisition Parameters
| Parameter | Specification | Source(s) |
|---|---|---|
| Patient Positioning | Supine, arms elevated over the head | [1] |
| Radiotracer Dose | 370 - 740 MBq (10 - 20 mCi), intravenous bolus | [1][9] |
| Uptake Time | Initiate imaging immediately to 5 minutes post-injection | [1][8][9] |
| Scan Range | Base of pelvis / ischial tuberosity to the base of the skull | [1][9] |
| Acquisition Mode | 2D or 3D | [1] |
| Emission Scan Duration | 2 - 5 minutes per bed position | [1] |
| Total PET Scan Time | 10 - 20 minutes | [1] |
| CT for Attenuation | Tube Voltage: 120 - 140 kV | [8][10] |
| Correction & Anatomy | Tube Current: Auto/Effective mAs (e.g., up to 100-160 mAs) | [8][10] |
| | Slice Thickness: 2 - 4.25 mm |[8][10] |
V. Image Reconstruction and Analysis
-
Reconstruction Algorithm: Iterative reconstruction methods, such as Ordered-Subset Expectation Maximization (OSEM), are standard.[8]
-
Corrections: All images must be corrected for decay, scatter, and attenuation. Attenuation correction is performed using the data from the co-registered CT scan.[8]
-
Image Interpretation: C-11 Choline uptake is interpreted by comparing focal areas of increased radioactivity to the background tissue.[9] Physiological uptake is expected in the pancreas, kidneys, liver, spleen, and colon.[1]
-
Quantitative Analysis: The most common semi-quantitative method is the Standardized Uptake Value (SUV).[11] Analysis may include calculating SUVmax (the maximum pixel value within a region of interest) and SUVmean.[12][13] In some research settings, full kinetic modeling can be performed to determine the tracer influx constant (Ki), though this is more complex.[11]
Quantitative Data Summary
Quantitative analysis provides objective measures of tracer uptake, which can be valuable for diagnosis, staging, and monitoring treatment response.
Table 2: Key Quantitative Metrics in C-11 Choline PET
| Metric | Description | Typical Application / Finding | Source(s) |
|---|---|---|---|
| SUVmax | Maximum Standardized Uptake Value in a region of interest. | A common metric for assessing tumor uptake. In prostate cancer, SUVmax in cancerous tissue (e.g., mean 3.5 ± 1.3) is significantly higher than in benign tissue (e.g., mean 2.0 ± 0.6). | [8] |
| SUVmean | Mean Standardized Uptake Value in a region of interest. | Used in calculating volumetric parameters like Metabolic Tumor Burden. | [12][13] |
| Tumor-to-Background Ratio (T/B) | Ratio of SUV in the tumor to SUV in a reference background tissue (e.g., liver or muscle). | Used to improve contrast and diagnostic accuracy, especially in organs with high background activity like the liver in HCC studies. | [14][15] |
| Metabolic Tumor Volume (MTV) | The volume of tumor tissue exhibiting tracer uptake above a certain threshold. | A prognostic marker in some cancers, such as HCC, where a higher MTV can be associated with worse overall survival. | [12] |
| Influx Constant (Ki) | A measure of the rate of tracer transport from plasma into the cell and its subsequent trapping. | Derived from dynamic imaging and kinetic modeling. Correlates well with SUV but provides more detailed physiological information. |[5][11] |
References
- 1. snmmi.org [snmmi.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prognostic Value of Metabolic Imaging Data of 11C-choline PET/CT in Patients Undergoing Hepatectomy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Detection of hepatocellular carcinoma using 11C-choline PET: comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Choline C-11 PET Scans in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the preparation of subjects and the acquisition and analysis of data for Choline (B1196258) C-11 Positron Emission Tomography (PET) scans. This information is intended to support the use of this imaging modality in research, clinical trials, and drug development, with a primary focus on oncology.
Introduction to Choline C-11 PET Imaging
This compound is a radiolabeled analogue of choline, a vital nutrient for the synthesis of phospholipids (B1166683) in cell membranes.[1] Cancer cells, particularly in prostate cancer, exhibit increased proliferation rates and, consequently, an elevated uptake of choline.[1] this compound PET is a noninvasive imaging technique that leverages this metabolic characteristic to visualize and quantify tumor activity.[2]
The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates an on-site cyclotron for the production of this compound and a streamlined workflow for its administration and imaging.[3]
Patient Preparation Guidelines
Proper patient preparation is critical to ensure the quality and accuracy of this compound PET scans. Adherence to these guidelines minimizes potential interferences and enhances the reliability of the imaging data.
Dietary and Hydration Recommendations
To minimize the interference of dietary choline with the uptake of the radiotracer in tissues, specific dietary and hydration protocols should be followed.[4]
| Parameter | Guideline | Rationale |
| Fasting | Minimum of 6 hours prior to the scan.[4] Some protocols may recommend a 4-hour fast. | To reduce competition from endogenous choline for cellular uptake. |
| Hydration | Patients should be well-hydrated. Encourage drinking plenty of water for a few hours before the scan.[5] | To ensure good venous access and facilitate the clearance of the radiotracer. |
| Dietary Restrictions (24 hours prior) | A high-protein, low-carbohydrate, low-sugar diet is recommended by some institutions for PET/CT scans in general to help maintain normal blood sugar levels. | While not universally mandated specifically for this compound, it is a good practice to standardize dietary intake, especially in a research setting. |
| Prohibited Items (during fasting) | Chewing gum, hard candies, throat lozenges (including sugarless varieties), and flavored water should be avoided. | These items can stimulate metabolic activity and potentially interfere with the scan results. |
Medication Management
Certain medications can interfere with the biodistribution of this compound and should be managed in consultation with the study physician.
| Medication Class | Specific Drugs | Management Guideline |
| Anti-inflammatory | Colchicine | Has been reported to interfere with choline-based PET imaging. Discontinuation for two weeks has been suggested to resolve this effect.[4][6] |
| Hormonal Therapies | Androgen-deprivation therapeutic drugs (e.g., luteinizing hormone-releasing hormone analogs and anti-androgens) | May interfere with C-11 Choline uptake. The impact can depend on the hormonal responsiveness of the tumor.[6] |
Blood Glucose Levels
While not as critical as for FDG-PET scans, monitoring blood glucose levels is advisable for consistency in a research setting.
| Parameter | Recommended Range | Action if Outside Range |
| Blood Glucose | 70-200 mg/dL | If outside this range, the scan may need to be rescheduled to ensure standardized metabolic conditions. |
Experimental Protocols
Radiotracer Administration and Imaging Workflow
The following diagram illustrates the typical workflow for a this compound PET scan in a research setting.
Caption: Workflow for a this compound PET Scan.
Dynamic Imaging and Blood Sampling for Pharmacokinetic Analysis
For advanced quantitative analysis and drug development studies, dynamic imaging coupled with arterial blood sampling can be performed to generate a metabolite-corrected arterial input function.
Dynamic Imaging Protocol:
-
Acquisition: Initiate a dynamic scan over the target region (e.g., pelvis) immediately upon injection of this compound.
-
Framing: A typical framing protocol could be: 18 sequences of 5 seconds each, followed by 9 sequences of 60 seconds each.[5]
Arterial Blood Sampling Protocol:
-
Insert an arterial line for blood sampling.
-
Collect arterial blood samples frequently in the first few minutes post-injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency thereafter for the duration of the dynamic scan.
-
Process blood samples to separate plasma and measure radioactivity.
-
Perform metabolite analysis (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the parent compound ([11C]choline) and its major metabolite ([11C]betaine).[1]
Image Reconstruction
PET images should be reconstructed using an iterative algorithm, with Ordered Subset Expectation Maximization (OSEM) being the most common.[7]
| Parameter | Recommended Setting | Rationale |
| Algorithm | Ordered Subset Expectation Maximization (OSEM)[7] | Provides a good balance between image quality and reconstruction time. |
| Subsets | 10-21 | A higher number of subsets can accelerate reconstruction but may increase image noise.[8] |
| Iterations | 2-3 | Increasing iterations can improve contrast but also amplifies noise. |
| Post-reconstruction Filter | Gaussian filter (e.g., 5 mm FWHM) | To reduce image noise. |
| Corrections | Attenuation, scatter, and random events.[7] | Essential for accurate quantification. |
Quantitative Data Analysis
Standardized Uptake Value (SUV) Calculation
The Standardized Uptake Value (SUV) is a semi-quantitative measure of radiotracer uptake.
Formula for SUVbw:
SUVbw = (Tissue Radioactivity Concentration (kBq/mL)) / (Injected Dose (MBq) / Body Weight (kg))[9]
Step-by-Step SUV Calculation Protocol:
-
Load the reconstructed PET images into a suitable analysis software (e.g., PMOD).
-
Draw a Region of Interest (ROI) over the tumor or tissue of interest.
-
The software will calculate the mean and maximum radioactivity concentration within the ROI.
-
Input the injected dose (decay-corrected to the time of injection) and the patient's body weight.
-
The software will then calculate SUVmean and SUVmax.
SUV Metrics and Their Applications:
| SUV Metric | Description | Application |
| SUVmax | The maximum pixel value within the ROI. | Commonly used for its simplicity and reproducibility. |
| SUVmean | The average SUV of all pixels within the ROI. | Can be more representative of the overall tumor uptake. |
| SUVpeak | The average SUV within a small, fixed-size ROI centered on the highest uptake area. | Less sensitive to noise than SUVmax. |
| SUL (SUV normalized to Lean Body Mass) | SUV corrected for lean body mass instead of total body weight. | Recommended for more accurate and reproducible results, especially in patients with varying body compositions. |
Pharmacokinetic Modeling
Pharmacokinetic modeling of dynamic this compound PET data can provide more detailed insights into the underlying biological processes.
Common Models:
-
Patlak Graphical Analysis: A robust method for estimating the net influx rate (Ki) of the tracer.
-
Compartmental Models (1- and 2-compartment): These models can estimate microparameters such as the rate of transport from blood to tissue (K1), the rate of transport from tissue to blood (k2), and the rate of phosphorylation (k3).[6]
The following diagram illustrates the conceptual relationship in pharmacokinetic modeling.
Caption: Pharmacokinetic Modeling Workflow.
Quality Control in Clinical Trials
For multi-center clinical trials, stringent quality control procedures are essential to ensure data consistency and reliability.
Key Quality Control Measures:
-
Scanner Qualification: Standardize acquisition and reconstruction parameters across all participating sites.
-
Phantom Scans: Regularly perform phantom scans to assess scanner performance and calibration.
-
Centralized Image Review: All images should be reviewed by a central reading facility to ensure consistent analysis.
-
Adherence to Protocol: Monitor sites for adherence to patient preparation and imaging protocols.[10]
References
- 1. snmmi.org [snmmi.org]
- 2. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 3. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Dynamic 11C-Choline PET / CT for the primary diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Varying Number of OSEM Subsets on PET Lesion Detectability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPC - SUV [turkupetcentre.net]
- 10. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Radiosynthesis of ¹¹C-Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]-Choline is a valuable positron emission tomography (PET) tracer utilized for imaging cell membrane phospholipid synthesis, which is often upregulated in cancerous tissues.[1][2] Its application is particularly prominent in the diagnosis and staging of prostate and brain tumors.[1] The short 20.4-minute half-life of Carbon-11 necessitates a rapid and efficient automated synthesis process to ensure a high yield and purity of the final radiopharmaceutical product for clinical use.[3][4]
These application notes provide detailed protocols for the automated synthesis of ¹¹C-Choline using various commercially available radiosynthesis modules. The included data will assist researchers and professionals in the selection and implementation of an automated synthesis platform tailored to their specific needs.
Biochemical Pathway of ¹¹C-Choline Uptake and Metabolism
Tumor cells often exhibit increased proliferation rates and, consequently, a higher demand for the synthesis of new cell membranes.[5] Choline (B1196258) is a critical component of phosphatidylcholine, a major phospholipid in cell membranes.[1][5] The uptake and metabolism of choline are elevated in cancer cells. ¹¹C-Choline, as a radiolabeled analog, follows this same metabolic pathway. Once administered, it is transported into the cells and phosphorylated by the enzyme choline kinase to form ¹¹C-phosphorylcholine. This phosphorylated form is trapped inside the cell, leading to an accumulation of the radiotracer in tissues with high rates of cell proliferation, which can then be visualized by PET imaging.[2]
References
- 1. Description of High Purity and High Specific Activity of [11C]Choline Synthesis Using TRACERlab FXc Module, and Detailed Report of Quality Controls. [iris.unibs.it]
- 2. diva-portal.org [diva-portal.org]
- 3. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. termedia.pl [termedia.pl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical-Grade Choline C-11 Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures for clinical-grade Choline C-11 injection, a radiopharmaceutical used in Positron Emission Tomography (PET) imaging. Adherence to these protocols is critical to ensure the safety, purity, and efficacy of the final drug product administered to patients.
Introduction
This compound is a radiolabeled analog of choline, an essential nutrient involved in the synthesis of cell membranes. Cancer cells often exhibit increased metabolic activity and a higher rate of cell proliferation, leading to an elevated uptake of choline.[1][2] this compound leverages this metabolic characteristic for the imaging of tumors, particularly in the context of prostate cancer recurrence.[3][4] The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient synthesis and quality control procedures.[1][5]
This document outlines the critical quality control tests, their acceptance criteria, and detailed experimental protocols for the release of clinical-grade this compound injection.
Quality Control Specifications
All quantitative data for the quality control of this compound injection are summarized in the table below. These specifications are compiled from pharmacopeial monographs and relevant scientific literature.
| Quality Attribute | Test | Acceptance Criteria | Analytical Method |
| Identity | Radionuclidic Identity | Half-life of 19.4–21.4 minutes | Gamma-ray Spectrometer |
| Radiochemical Identity | Retention time of the major radioactive peak corresponds to the Choline standard | High-Performance Liquid Chromatography (HPLC) | |
| Purity | Radiochemical Purity | ≥ 95% of total radioactivity is this compound | High-Performance Liquid Chromatography (HPLC) |
| Radionuclidic Purity | ≥ 99.5% of the total radioactivity is from C-11 at the time of expiration | Gamma-ray Spectrometry | |
| Chemical Purity | Limit of 2-dimethylaminoethanol (DMAE) and other chemical impurities | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | |
| Safety | Bacterial Endotoxins | < 175 EU/V, where V is the maximum recommended dose in mL | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | Membrane Filtration or Direct Inoculation | |
| Physicochemical Properties | pH | 4.5 - 7.5 | pH Meter |
| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection | |
| Other | Residual Solvents | Within acceptable limits (e.g., Ethanol, Acetonitrile) | Gas Chromatography (GC) |
Experimental Protocols
Radionuclidic Identity and Purity
Objective: To confirm the identity of the radionuclide as Carbon-11 and to determine its purity.
Methodology: Gamma-ray Spectrometry and Half-Life Determination
-
Instrumentation: A calibrated gamma-ray spectrometer (e.g., with a NaI or HPGe detector) and a dose calibrator.
-
Procedure (Gamma-ray Spectrum):
-
Place a sample of the this compound injection in a suitable counting vial.
-
Acquire a gamma-ray spectrum.
-
Identify the characteristic annihilation peak at 511 keV.
-
To determine radionuclidic purity, allow the sample to decay for at least 24 hours to detect any long-lived impurities. The total radioactivity from other radionuclides should not exceed 0.5%.
-
-
Procedure (Half-Life Determination):
-
Place the sample in a dose calibrator.
-
Record the activity at regular intervals (e.g., every 2 minutes) for a period of at least three half-lives (approximately 60 minutes).
-
Plot the natural logarithm of the activity versus time.
-
The data should fit a straight line, and the half-life can be calculated from the slope of the line. The calculated half-life must be within the range of 19.4–21.4 minutes.
-
Radiochemical Identity and Purity
Objective: To identify the radioactive compound as this compound and to quantify its purity.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, injector, a suitable analytical column, a UV detector, and a radioactivity detector in series.
-
Reagents and Materials:
-
Choline Chloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water for Injection (WFI)
-
Ammonium (B1175870) formate (B1220265) or other suitable buffer
-
Analytical column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm) or a mixed-mode column like Obelisc R.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium formate buffer (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
UV Detector Wavelength: 205 nm (for detection of non-radioactive choline)
-
Radioactivity Detector: A suitable flow-through radioactivity detector.
-
-
Procedure:
-
Prepare a standard solution of Choline Chloride in WFI.
-
Inject the Choline Chloride standard and record the retention time from the UV detector.
-
Inject the this compound injection.
-
The retention time of the major radioactive peak from the radioactivity detector should match the retention time of the Choline Chloride standard from the UV detector.
-
Calculate the radiochemical purity by integrating the area of all radioactive peaks in the chromatogram. The area of the this compound peak should be at least 95% of the total area of all radioactive peaks.
-
Residual Solvents
Objective: To quantify the amount of residual solvents from the synthesis process.
Methodology: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a headspace sampler and a Flame Ionization Detector (FID).
-
Reagents and Materials:
-
Reference standards for potential residual solvents (e.g., ethanol, acetonitrile, dimethyl sulfoxide).
-
Water for Injection (WFI) as a diluent.
-
Analytical column: A capillary column suitable for volatile organic compounds (e.g., G43 phase).
-
-
Chromatographic Conditions (Example):
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 50°C held for 3 minutes, followed by a ramp to 230°C at a rate of 30°C/min, and a final hold for 2 minutes.
-
Headspace Sampler Conditions: Optimized for the specific solvents being analyzed (e.g., vial equilibration temperature and time).
-
-
Procedure:
-
Prepare standard solutions of the potential residual solvents at known concentrations.
-
Prepare the this compound sample for analysis, which may involve dilution with WFI.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the this compound sample.
-
Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve. The levels must be within the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Bacterial Endotoxin (B1171834) Test
Objective: To detect and quantify bacterial endotoxins.
Methodology: Limulus Amebocyte Lysate (LAL) Test (Gel-Clot Method)
-
Instrumentation and Materials:
-
Depyrogenated glass test tubes.
-
A calibrated heating block or water bath at 37 ± 1°C.
-
LAL reagent.
-
Control Standard Endotoxin (CSE).
-
LAL Reagent Water (LRW).
-
-
Procedure:
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards.
-
In duplicate, add 0.1 mL of the this compound injection (or a suitable dilution) to LAL reagent tubes.
-
Prepare positive product controls by spiking the this compound sample with a known amount of endotoxin.
-
Prepare positive and negative controls using the endotoxin standards and LRW.
-
Incubate all tubes at 37 ± 1°C for 60 ± 2 minutes.
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact.
-
The test is valid if the negative controls are negative and the positive controls are positive. The this compound injection passes the test if the sample tubes are negative.
-
Sterility Test
Objective: To ensure the absence of viable microorganisms.
Methodology: Membrane Filtration
Due to the short half-life of this compound, the sterility test is typically initiated at the time of batch release and the results are obtained retrospectively.[4]
-
Instrumentation and Materials:
-
A closed membrane filtration system.
-
0.22 µm or 0.45 µm membrane filters.
-
Fluid Thioglycollate Medium (FTM) for anaerobic bacteria.
-
Soybean-Casein Digest Medium (SCDM) for aerobic bacteria and fungi.
-
-
Procedure:
-
Aseptically filter a defined volume of the this compound injection through a sterile membrane filter.
-
After filtration, rinse the filter with a sterile diluent.
-
Aseptically transfer the membrane filter to a container of FTM and another to a container of SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.
-
Visualizations
This compound Cellular Uptake and Metabolism
Caption: Cellular uptake and metabolic trapping of this compound in cancer cells.
Quality Control Workflow for this compound
Caption: Quality control testing workflow for the release of clinical-grade this compound.
References
Application Notes and Protocols for Kinetic Modeling of Dynamic ¹¹C-Choline PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) with the radiotracer ¹¹C-Choline is a valuable imaging technique for assessing cellular proliferation, particularly in the context of oncology. Choline (B1196258) is an essential component of cell membranes, and its uptake is elevated in rapidly dividing cells. Dynamic PET imaging, which involves acquiring data over a period of time following tracer injection, allows for the application of kinetic models to quantify the rates of choline transport and metabolism. This provides more detailed physiological information than static imaging, which only captures a single snapshot of tracer distribution.
These application notes provide a comprehensive overview of the methodologies for performing and analyzing dynamic ¹¹C-Choline PET studies, including detailed experimental protocols and data analysis workflows. The information is intended to guide researchers and professionals in implementing this powerful technique for their specific research and drug development needs.
I. Signaling Pathway and Metabolic Fate of ¹¹C-Choline
¹¹C-Choline is transported into the cell and subsequently phosphorylated by the enzyme choline kinase. This phosphorylation traps the tracer intracellularly as ¹¹C-phosphorylcholine, forming the basis for its accumulation in tissues with high proliferation rates.[1][2] A simplified representation of this pathway is crucial for understanding the kinetic models applied to the PET data.
Caption: Simplified signaling pathway of ¹¹C-Choline metabolism.
II. Experimental Protocols
A standardized protocol is essential for acquiring high-quality dynamic ¹¹C-Choline PET data that is suitable for kinetic modeling. The following sections outline the key steps from patient preparation to data acquisition.
A. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan to minimize physiological fluctuations that could affect choline uptake.
-
Hydration: Adequate hydration is encouraged. Patients are typically advised to drink 24-48 ounces of water before the scan to ensure good renal clearance of the tracer and its metabolites.[1]
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, including the injection of a radioactive tracer and arterial line placement.
B. Radiotracer Administration
-
Dosage: Aseptically administer a mean dose of 370-740 MBq (10-20 mCi) of ¹¹C-Choline intravenously.[1][3] The injection should be a bolus to ensure a well-defined input function for kinetic modeling.
-
Injection Site: Use a large peripheral vein for the injection.
C. Dynamic PET/CT Data Acquisition
-
Patient Positioning: Position the patient supine on the scanner bed, typically with arms elevated to minimize attenuation artifacts in the torso.[1]
-
Scan Range: The scan should cover the area of interest, which for prostate cancer typically ranges from the base of the skull to the ischial tuberosity.[1]
-
Acquisition Timing: Start the dynamic PET acquisition immediately upon injection of the ¹¹C-Choline bolus.[3]
-
Scan Duration: A dynamic acquisition of 20-30 minutes is generally sufficient for ¹¹C-Choline kinetic modeling.[3][4][5][6]
-
Framing Protocol: The dynamic data should be acquired in list mode and subsequently framed. A typical framing protocol would be:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
2 x 300 seconds
-
-
CT Scan: A low-dose CT scan should be performed for attenuation correction and anatomical localization.
D. Arterial Blood Sampling and Metabolite Analysis
An accurate arterial input function (AIF) is critical for absolute quantification with kinetic modeling.
-
Arterial Line Placement: Place a catheter in a radial or brachial artery for serial blood sampling.
-
Blood Sampling Schedule:
-
Manual Sampling: Draw arterial blood samples frequently during the initial rapid phase of tracer distribution and less frequently later on. A typical schedule would be at 10, 20, 30, 45, 60, 90, 120, 180 seconds, and then at 5, 10, 15, 20, and 30 minutes post-injection.
-
Automated Blood Sampling: An automated blood sampling system can be used for more frequent measurements, especially in the first few minutes.
-
-
Plasma Separation: Immediately centrifuge the blood samples to separate plasma.
-
Radioactivity Measurement: Measure the total radioactivity in the plasma samples using a gamma counter.
-
Metabolite Analysis: The primary metabolite of ¹¹C-Choline in plasma is ¹¹C-betaine.[7] It is essential to determine the fraction of radioactivity corresponding to the parent tracer.
-
Method: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used for this analysis.[7]
-
Procedure:
-
Pool plasma samples from different time points.
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
Inject the supernatant into the HPLC or spot on a TLC plate.
-
Use a radioactivity detector to quantify the peaks corresponding to ¹¹C-Choline and its metabolites.
-
-
Correction: The total plasma radioactivity curve is then corrected for the fraction of metabolites at each time point to generate the metabolite-corrected AIF. In humans, unmetabolized ¹¹C-choline in arterial plasma decreases to approximately 62% at 5 minutes and 27% at 15 minutes post-injection.[7]
-
III. Kinetic Modeling and Data Analysis
The following workflow outlines the steps for analyzing the acquired dynamic PET data and deriving quantitative parameters.
Caption: Workflow for kinetic modeling of dynamic ¹¹C-Choline PET data.
A. Kinetic Models
The choice of kinetic model depends on the underlying physiology and the desired level of detail.
-
Two-Tissue Compartment Model (2T3K): This is often the preferred model for ¹¹C-Choline as it can separately estimate the rates of transport and phosphorylation.[8] It consists of a plasma compartment, a free ¹¹C-Choline in tissue compartment, and a trapped ¹¹C-phosphorylcholine in tissue compartment. The model is described by three rate constants:
-
K1 (mL/cm³/min): Rate of tracer transport from plasma to the tissue.
-
k2 (min⁻¹): Rate of tracer transport from the tissue back to plasma.
-
k3 (min⁻¹): Rate of phosphorylation of ¹¹C-Choline to ¹¹C-phosphorylcholine.
-
-
Irreversible Two-Tissue Compartment Model: In many tumors, the dephosphorylation of ¹¹C-phosphorylcholine is negligible over the course of the PET scan. In this case, the model can be simplified by setting the rate constant k4 (dephosphorylation) to zero.[8]
-
Graphical Analysis (Patlak Plot): This is a simpler, non-compartmental method that can be used when there is irreversible tracer uptake.[3] It provides an estimate of the net influx rate constant, Ki, which is a composite of K1, k2, and k3 (Ki = K1 * k3 / (k2 + k3)). The Patlak plot is often linear for ¹¹C-Choline data, indicating the applicability of an irreversible model.[3]
Caption: Two-tissue compartment model for ¹¹C-Choline kinetics.
IV. Quantitative Data Summary
The following tables summarize typical kinetic parameter values obtained from dynamic ¹¹C-Choline PET studies in the context of prostate cancer. These values can serve as a reference for researchers.
Table 1: Kinetic Parameters in Prostate Tissue
| Tissue Type | K1 (mL/cm³/min) | k2 (min⁻¹) | k3 (min⁻¹) | Ki (min⁻¹) | SUV |
| Untreated Prostate Cancer | - | - | - | 0.205 ± 0.089 | 5.6 ± 3.2 |
| Benign Prostatic Hyperplasia | - | - | - | 0.119 ± 0.076 | 3.5 ± 1.0 |
| Malignant Lymph Nodes | - | - | - | 0.20 ± 0.09 | 5.4 ± 2.6 |
| Inflammatory Lymph Nodes | - | - | - | 0.11 ± 0.04 | 3.0 ± 1.2 |
| Muscle | - | - | - | 0.07 ± 0.03 | 1.02 ± 0.40 |
| Adipose Tissue | - | - | - | 0.02 ± 0.01 | 0.26 ± 0.07 |
Data compiled from Sutinen et al. (2004) and Grkovski et al. (2018).[3][8]
Table 2: Comparison of Kinetic Parameters in Recurrent Prostate Cancer Lesions
| Lesion Type | K1 (mL/cm³/min) | k2 (min⁻¹) | k3 (min⁻¹) |
| Local Recurrence | 0.52 ± 0.23 | 0.69 ± 0.24 | 0.12 ± 0.04 |
| Lymph Node Metastases | 0.73 ± 0.31 | 0.61 ± 0.22 | 0.14 ± 0.05 |
| Osseous Metastases | 0.81 ± 0.27 | 0.65 ± 0.23 | 0.13 ± 0.05 |
Data from Grkovski et al. (2018).[8]
V. Applications in Research and Drug Development
Kinetic modeling of dynamic ¹¹C-Choline PET data offers several advantages for researchers and drug development professionals:
-
Enhanced Diagnostic Accuracy: Kinetic parameters can help differentiate between malignant and benign or inflammatory conditions, potentially improving diagnostic accuracy over static SUV measurements alone.[8]
-
Understanding Drug Mechanism of Action: For drugs that target cell proliferation or membrane synthesis, dynamic ¹¹C-Choline PET can provide pharmacodynamic insights by quantifying changes in choline transport and phosphorylation rates.
-
Early Assessment of Therapeutic Response: Changes in kinetic parameters may precede changes in tumor size, offering an early indication of treatment efficacy.
-
Characterization of Tumor Heterogeneity: Parametric imaging, where an image of a kinetic parameter is generated on a voxel-by-voxel basis, can reveal spatial heterogeneity in tumor metabolism.
VI. Conclusion
The kinetic modeling of dynamic ¹¹C-Choline PET data is a powerful quantitative imaging technique that provides detailed insights into the physiology of choline metabolism. By following standardized protocols for data acquisition and analysis, researchers can obtain robust and reproducible measurements of choline transport and phosphorylation rates. These quantitative endpoints have significant potential to enhance our understanding of cancer biology, aid in the development of new therapies, and ultimately improve patient care.
References
- 1. snmmi.org [snmmi.org]
- 2. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives | springermedizin.de [springermedizin.de]
- 6. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood metabolism of [methyl-11C]choline; implications for in vivo imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Choline C-11 PET/MRI in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbon-11 Choline (B1196258) (¹¹C-Choline) Positron Emission Tomography (PET)/Magnetic Resonance Imaging (MRI) in oncology. This document details the underlying biochemistry, clinical applications in various cancers, quantitative performance data, and detailed protocols for imaging studies.
Introduction
¹¹C-Choline is a radiolabeled analog of choline, an essential nutrient vital for the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2] Cancer cells exhibit a high rate of proliferation, leading to an increased demand for membrane phospholipids.[3] This results in the upregulation of choline transport and phosphorylation, particularly through the enzyme choline kinase.[4][5] ¹¹C-Choline is taken up by tumor cells and trapped intracellularly after phosphorylation, forming the basis for its use as a tumor imaging agent with PET.[4] This technique is particularly valuable for imaging certain cancers where the commonly used tracer, ¹⁸F-FDG, has limitations.[6]
Applications in Oncology
¹¹C-Choline PET/MRI has been investigated in several cancer types, most notably prostate cancer, hepatocellular carcinoma, and brain tumors.
Prostate Cancer
¹¹C-Choline PET/MRI is a valuable tool for the detection of recurrent and metastatic prostate cancer, especially in patients with biochemical recurrence (rising PSA levels) following primary therapy.[7][8][9] It can help identify the location and extent of disease, guiding salvage therapies.[10] However, its utility in primary prostate cancer staging is more controversial due to overlapping uptake in benign prostatic hyperplasia (BPH) and prostatitis.[6][11]
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma, ¹¹C-Choline PET can be a useful adjunct to conventional imaging, particularly for well-differentiated tumors that may show low ¹⁸F-FDG uptake.[12][13] The detection rate of ¹¹C-Choline PET appears to be higher for moderately differentiated HCC compared to poorly differentiated tumors.[12][13][14]
Brain Tumors
¹¹C-Choline PET has shown promise in the imaging of brain tumors.[15][16] Due to the low uptake of choline in normal brain tissue, ¹¹C-Choline PET can provide high tumor-to-background contrast, aiding in the delineation of tumor extent and in differentiating tumor recurrence from radiation necrosis.[16][17]
Quantitative Data Summary
The following tables summarize the quantitative performance of ¹¹C-Choline PET in various oncological applications.
Table 1: Diagnostic Accuracy of ¹¹C-Choline PET/CT in Prostate Cancer
| Application | Sensitivity | Specificity | PPV | NPV | Accuracy | Reference |
| Primary Staging | ||||||
| High-Risk Patients | 100% | 100% | 100% | 93% | - | [1] |
| Segmental Analysis | 81% | 87% | 86% | 83% | 84% | [11] |
| Biochemical Recurrence | ||||||
| Overall | 93% | 76% | 91% | 81% | - | [1] |
| Overall (another study) | 92.5% | 45.5% | 75.5% | 76.9% | - | [8] |
| Pelvic Lymph Nodes | 66% | 96% | - | - | - | [7] |
Table 2: Detection Rates of ¹¹C-Choline PET/CT in Recurrent Prostate Cancer by PSA Level
| PSA Level (ng/mL) | Detection Rate | Reference |
| < 0.5 | 45% | [9] |
| 0.5 - 0.99 | 56% | [9] |
| 1.0 - 1.99 | 70% | [9] |
| ≥ 2.0 | 90.5% | [9] |
Table 3: Performance of ¹¹C-Choline PET in Hepatocellular Carcinoma (HCC)
| Parameter | Well-Differentiated HCC | Moderately Differentiated HCC | Poorly Differentiated HCC | Overall HCC | Reference |
| Detection Rate | - | 75% | 25% | 63% | [12][13] |
| Mean SUVmax | - | 16.79 ± 4.92 | 10.56 ± 7.01 | 15.23 ± 5.94 | [12][14] |
| Mean Tumor-to-Liver Ratio | - | 1.58 ± 0.53 | 1.09 ± 0.72 | 1.46 ± 0.60 | [12][14] |
Table 4: Diagnostic Accuracy of ¹¹C-Choline PET in Brain Tumors (Differentiating Recurrence from Radiation Necrosis)
| Parameter | Value | Reference |
| Sensitivity | 87% | [17] |
| Specificity | 82% | [17] |
| Pooled Diagnostic Odds Ratio | 35.50 | [17] |
| Area Under the Curve (AUC) | 0.9170 | [17] |
Signaling Pathway and Experimental Workflow
Choline Metabolism in Cancer
The diagram below illustrates the key steps in choline metabolism within cancer cells, highlighting the enzymatic conversion of choline to phosphocholine (B91661) by choline kinase, a critical step for its retention and subsequent detection by PET.
Caption: Choline metabolism pathway in cancer cells.
Experimental Workflow for a Clinical ¹¹C-Choline PET/MRI Study
The following diagram outlines the typical workflow for a clinical research study involving ¹¹C-Choline PET/MRI.
Caption: Experimental workflow for ¹¹C-Choline PET/MRI.
Experimental Protocols
¹¹C-Choline Synthesis
The production of ¹¹C-Choline is a time-sensitive process due to the short half-life of Carbon-11 (approximately 20.4 minutes).[2][18]
1. Production of [¹¹C]CO₂:
-
[¹¹C]CO₂ is produced in a cyclotron.[18]
2. Synthesis of [¹¹C]Methyl Iodide:
-
The produced [¹¹C]CO₂ is trapped on a molecular sieve.[18]
-
The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in an automated synthesis module.[18]
3. Synthesis of [¹¹C]Choline:
-
[¹¹C]Choline is synthesized by the ¹¹C-methylation of dimethylethanolamine (DMEA) with [¹¹C]CH₃I in acetone.[4]
-
The reaction is typically carried out in an automated synthesizer.[18]
4. Purification and Quality Control:
-
The product is isolated from the precursor using solid-phase extraction on a cation-exchange cartridge.[4]
-
The final product is eluted with sterile saline through a sterilization filter.[4]
-
Quality control measures are performed to ensure high chemical, radiochemical, and radionuclide purity.[18] The entire process from synthesis to purification is typically completed within 20 minutes.[18]
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize potential interference.
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce dietary choline interference.[19]
-
Hydration: Patients should be well-hydrated. It is recommended to drink approximately 24-48 ounces of water before the exam.[4]
-
Medications: Patients should continue their regular medications unless otherwise instructed.
-
Voiding: Patients are encouraged to void immediately before the scan begins to reduce bladder activity, and again after the scan is complete.[19]
Imaging Protocol
1. Tracer Administration:
-
A dose of 370–740 MBq (10–20 mCi) of ¹¹C-Choline is administered as an intravenous bolus injection.[4][19]
2. Patient Positioning:
-
The patient is positioned supine on the imaging table, typically head-first with arms elevated above the head.[4]
3. Image Acquisition:
-
PET imaging is initiated immediately or within a few minutes (e.g., 0-5 minutes) after tracer injection.[4][19][20]
-
The scan range typically covers from the mid-thigh or base of the pelvis to the base of the skull.[4][19]
-
Static emission images are acquired for a total of 10-20 minutes, with 2-5 minutes per bed position.[4]
-
For PET/MRI, T1-weighted and T2-weighted MRI sequences are acquired concurrently with the PET data. Diffusion-weighted imaging (DWI) may also be included.
4. Image Reconstruction and Analysis:
-
PET images are reconstructed with attenuation correction using the data from the co-registered CT or MRI.
-
Image analysis involves both visual interpretation and semi-quantitative analysis.
-
Visual Analysis: Foci of increased radiotracer uptake that are not consistent with physiological distribution are identified as suspicious for malignancy.
-
Semi-quantitative Analysis: Regions of interest (ROIs) are drawn over suspicious lesions and normal tissue to calculate parameters such as the Standardized Uptake Value (SUV). The maximum SUV (SUVmax) is a commonly reported metric.[11] Tumor-to-background ratios can also be calculated.[12]
Conclusion
¹¹C-Choline PET/MRI is a powerful imaging modality in oncology with established applications in prostate cancer, hepatocellular carcinoma, and brain tumors. Its ability to visualize the increased choline metabolism of cancer cells provides valuable functional information that can complement anatomical imaging. Adherence to standardized protocols for tracer synthesis, patient preparation, and image acquisition and analysis is essential for obtaining high-quality, reproducible results in both clinical and research settings.
References
- 1. auntminnie.com [auntminnie.com]
- 2. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. snmmi.org [snmmi.org]
- 5. imrpress.com [imrpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 11C-choline PET/CT and whole-body MRI including diffusion-weighted imaging for patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Detection of hepatocellular carcinoma using 11C-choline PET: comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Hepatocellular Carcinoma Using ^sup 11^C-Choline PET: Comparison with ^sup 18^F-FDG PET - ProQuest [proquest.com]
- 15. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsna.org [pubs.rsna.org]
- 17. Accuracy of 11C-choline positron emission tomography in differentiating glioma recurrence from radiation necrosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹¹C-Choline PET Image Reconstruction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of image reconstruction algorithms for Carbon-11 Choline (B1196258) (¹¹C-Choline) Positron Emission Tomography (PET). Detailed protocols for phantom studies and clinical data acquisition are included to guide researchers in optimizing image quality and quantitative accuracy for oncological applications, particularly in prostate cancer imaging.
Introduction to ¹¹C-Choline PET Imaging
¹¹C-Choline is a radiotracer used in PET imaging to visualize increased cell proliferation, a hallmark of cancerous tissue. Choline is a vital component for the synthesis of phospholipids (B1166683) in cell membranes. Cancer cells exhibit increased uptake of choline due to their high rate of membrane biosynthesis. ¹¹C-Choline, a positron-emitting analogue of choline, is taken up by cells and phosphorylated by choline kinase, trapping it intracellularly. This accumulation allows for the visualization of tumors with high metabolic activity.
Image Reconstruction Algorithms for ¹¹C-Choline PET
The goal of PET image reconstruction is to generate a three-dimensional image of the radiotracer distribution in the body from the raw data acquired by the PET scanner. The choice of reconstruction algorithm significantly impacts image quality, affecting factors such as spatial resolution, image noise, and quantitative accuracy.
1. Ordered Subsets Expectation Maximization (OSEM)
OSEM is an iterative reconstruction algorithm that has become the standard in clinical PET imaging, largely replacing the older filtered back-projection (FBP) method. OSEM models the statistical nature of positron emission and detection, leading to images with improved signal-to-noise ratio (SNR) compared to FBP. The iterative process starts with an initial estimate of the image and progressively refines it by comparing the predicted projection data with the measured data. The data is divided into subsets to accelerate convergence.
2. Time-of-Flight (TOF) Reconstruction
TOF-PET scanners have faster detectors that can measure the small difference in arrival time of the two annihilation photons. This timing information allows for a more precise localization of the annihilation event along the line of response. Incorporating TOF information into the OSEM algorithm (OSEM+TOF) improves the SNR and contrast recovery, especially in larger patients.
3. Point Spread Function (PSF) Modeling
The PET imaging process is subject to inherent blurring, which is described by the point spread function (PSF) of the system. PSF modeling, also known as resolution recovery, incorporates a model of the system's spatial resolution into the reconstruction algorithm (OSEM+PSF or OSEM+TOF+PSF). This deblurs the image, leading to improved spatial resolution and higher contrast recovery in small lesions. However, it can also lead to an increase in image noise and potential artifacts, such as edge enhancement (Gibbs ringing).
Quantitative Data Presentation
The following tables summarize the impact of different reconstruction algorithms on key image quality metrics. The data is compiled from various phantom studies and illustrates the general trends observed when applying these algorithms.
Table 1: Impact of Reconstruction Algorithm on Contrast Recovery Coefficient (CRC) for Different Sphere Sizes
| Sphere Diameter (mm) | OSEM | OSEM+TOF | OSEM+TOF+PSF |
| 10 | 45% | 55% | 70% |
| 13 | 58% | 68% | 80% |
| 17 | 70% | 78% | 88% |
| 22 | 82% | 88% | 95% |
| 28 | 88% | 92% | 98% |
| 37 | 92% | 95% | 99% |
Note: CRC values are approximate and can vary based on scanner, phantom, and specific reconstruction parameters.
Table 2: Impact of Reconstruction Algorithm on Signal-to-Noise Ratio (SNR) and Background Variability
| Reconstruction Algorithm | Relative SNR Improvement (vs. OSEM) | Background Variability (Coefficient of Variation) |
| OSEM | - | 15% |
| OSEM+TOF | ~1.4x | 12% |
| OSEM+TOF+PSF | ~1.8x | 18% |
Note: SNR improvement and background variability are dependent on the specific implementation of the algorithms and the noise regularization methods used.
Experimental Protocols
Protocol 1: NEMA IEC Body Phantom Study for ¹¹C-Choline PET
This protocol describes a standardized method for evaluating the performance of PET scanners and reconstruction algorithms using the NEMA Image Quality (IQ) phantom with ¹¹C-Choline.
1. Phantom Preparation:
-
Fill the main compartment of the NEMA IEC body phantom with a solution of ¹¹C-Choline in water. The background activity concentration should be approximately 3.5 kBq/mL at the start of the scan.
-
Fill the six fillable spheres (with internal diameters of 10, 13, 17, 22, 28, and 37 mm) with a higher concentration of ¹¹C-Choline. A common sphere-to-background ratio (SBR) for oncology studies is 4:1 or 8:1. For an 8:1 ratio, the activity concentration in the spheres would be 28 kBq/mL.
-
Ensure no air bubbles are present in the spheres or the main compartment.
-
Position the spheres in the phantom according to the NEMA guidelines, with the centers of all spheres in the same transverse plane.
2. PET/CT Data Acquisition:
-
Position the phantom on the scanner bed, ensuring it is level and centered in the field of view (FOV).
-
Perform a low-dose CT scan for attenuation correction.
-
Acquire PET data in list mode for a duration sufficient to obtain adequate counting statistics (e.g., 10-20 minutes).
3. Image Reconstruction:
-
Reconstruct the acquired list-mode data using the different algorithms to be evaluated (e.g., OSEM, OSEM+TOF, OSEM+TOF+PSF).
-
For each algorithm, systematically vary the reconstruction parameters, such as the number of iterations and subsets, and the full-width at half-maximum (FWHM) of any post-reconstruction filter. A typical starting point for OSEM is 2-4 iterations and 8-16 subsets.
-
Ensure that all relevant corrections (e.g., attenuation, scatter, randoms, decay) are applied during reconstruction.
4. Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images for each sphere and in the background.
-
Calculate the following quantitative metrics:
-
Contrast Recovery Coefficient (CRC): CRC = [(C_sphere / C_bkg) - 1] / [(A_sphere / A_bkg) - 1], where C is the measured activity concentration in the ROIs and A is the true activity concentration.
-
Signal-to-Noise Ratio (SNR): SNR = (Mean_sphere - Mean_bkg) / SD_bkg, where SD is the standard deviation.
-
Background Variability: Coefficient of Variation (COV) = (SD_bkg / Mean_bkg) * 100%.
-
Spatial Resolution: Can be assessed visually by the ability to resolve the smallest spheres and quantitatively by measuring the FWHM of a point source if included in the study design.
-
Protocol 2: Clinical ¹¹C-Choline PET/CT for Prostate Cancer Imaging
This protocol outlines a typical procedure for clinical ¹¹C-Choline PET/CT imaging in patients with suspected or confirmed prostate cancer.
1. Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the injection of ¹¹C-Choline.
-
Water intake is permitted and encouraged.
-
Patients should empty their bladder immediately before the scan to reduce urinary activity in the pelvic region.
2. Radiotracer Administration:
-
Administer an intravenous bolus injection of 370-740 MBq (10-20 mCi) of ¹¹C-Choline. The exact dose may vary depending on institutional protocols and patient weight.
3. PET/CT Data Acquisition:
-
Imaging is typically initiated 5-10 minutes after tracer injection.
-
A low-dose CT scan is performed from the mid-thigh to the base of the skull for attenuation correction and anatomical localization.
-
PET emission data is acquired over the same axial range, typically with 2-5 minutes per bed position.
4. Image Reconstruction:
-
PET data is most commonly reconstructed using an iterative algorithm such as OSEM, often with the inclusion of TOF and/or PSF modeling to enhance image quality.
-
Typical reconstruction parameters for clinical studies are 2-3 iterations and 16-24 subsets, with a Gaussian post-filter of 4-6 mm FWHM to control image noise.
-
All necessary corrections must be applied.
5. Image Interpretation:
-
Reconstructed images are reviewed by a qualified nuclear medicine physician.
-
Areas of focal, increased ¹¹C-Choline uptake that are not consistent with normal physiological distribution are considered suspicious for malignancy.
-
Quantitative analysis using Standardized Uptake Values (SUV) may be performed, but visual interpretation remains the cornerstone of clinical assessment.
Visualizations
Caption: Cellular uptake and metabolic trapping of ¹¹C-Choline.
Caption: Workflow for phantom-based evaluation of reconstruction algorithms.
Application Notes and Protocols for the Use of Choline C-11 in Guiding Targeted Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the radiotracer Choline (B1196258) C-11 for Positron Emission Tomography/Computed Tomography (PET/CT) imaging to guide targeted biopsies, primarily in the context of prostate cancer. Choline C-11 PET/CT is a valuable molecular imaging technique that can identify areas of increased cellular proliferation, a hallmark of malignancy. This allows for more precise sampling of suspicious tissues, potentially increasing the diagnostic yield of biopsies, especially in challenging clinical scenarios such as suspected cancer recurrence with negative conventional imaging.
Prostate cancer cells often exhibit increased choline metabolism to support rapid membrane synthesis.[1] this compound, a positron-emitting analogue of choline, is taken up by these cancer cells through choline transporters.[1] Once inside the cell, it is phosphorylated by choline kinase and becomes trapped, allowing for visualization by PET imaging.[1][2] This heightened uptake in malignant tissue compared to surrounding benign tissue provides the basis for targeted biopsy.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the performance of this compound PET/CT in guiding or informing biopsies for prostate cancer.
Table 1: Diagnostic Performance of this compound PET/CT in Prostate Cancer Detection
| Study Population | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Reference |
| High-risk prostate cancer patients (initial staging) | 100% | 100% | 100% | 93% | - | [5] |
| Patients with biochemical recurrence after primary treatment | 93% | 76% | 91% | 81% | - | [5] |
| Patients with salvage surgery for recurrence | 88% | - | 94% | - | - | [5] |
| Patients with biopsy-proven prostate cancer | 81% (for SUVmax > 2.65) | 87% (for SUVmax > 2.65) | 86% | 83% | 84% | [3] |
| Patients with biopsy-proven prostate cancer (sextant basis) | 66% | - | - | - | - | [4] |
| Patients with suspected primary prostate cancer and negative mpMRI | - | Low | - | - | - | [6] |
Table 2: Standardized Uptake Values (SUV) in Prostatic Tissues
| Tissue Type | Mean SUVmax (± SD) | Range | Study | Reference |
| Prostate Cancer | 3.5 (± 1.3) | - | de Jong et al. | [3] |
| Benign Prostatic Hyperplasia (BPH) / Prostatitis | 2.0 (± 0.6) | - | de Jong et al. | [3] |
| Prostate Cancer | 5.17 (median) | 3.3 - 8.3 | F. Ceci et al. | [6] |
| Background Prostatic Tissue | 2.97 (median) | 2.0 - 5.54 | F. Ceci et al. | [6] |
| Prostate Cancer | 4.3 (± 1.7) | 2.2 - 9.8 | Farsad et al. | [4] |
| Patients without Prostate Cancer | 3.3 (± 0.9) | 1.4 - 4.7 | Farsad et al. | [4] |
| Untreated Prostate Cancer | 5.6 (± 3.2) | 1.9 - 15.5 | Sutinen et al. | [7] |
| Benign Prostatic Hyperplasia | 3.5 (± 1.0) | 2.0 - 4.5 | Sutinen et al. | [7] |
Signaling Pathway and Experimental Workflow
This compound Uptake and Metabolism in Cancer Cells
Caption: Cellular uptake and metabolic trapping of this compound in cancer cells.
Experimental Workflow for this compound PET/CT Guided Biopsy
Caption: Workflow for this compound PET/CT guided targeted prostate biopsy.
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 to 8 hours prior to the administration of this compound to minimize physiological background uptake.[8]
-
Hydration: Patients should be well-hydrated. It is recommended to drink approximately 24-48 ounces of water before the exam to ensure adequate urinary flow and clearance of background radioactivity.[2]
-
Blood Glucose: While not as critical as for FDG-PET, it is good practice to check the patient's blood glucose level, which should ideally be within the normal range.[8]
-
Contraindications: Assess for any contraindications to PET/CT imaging.
This compound PET/CT Imaging Protocol
-
Radiopharmaceutical Synthesis and Dosing:
-
Uptake Phase:
-
Image Acquisition:
-
Patients are positioned supine on the scanner bed, often with arms raised above the head.[2]
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization. Typical CT parameters might include 120-140 kVp and automated dose modulation.[6][8]
-
PET emission images are then acquired over the region of interest, which for prostate cancer typically extends from the mid-thigh to the base of the skull to assess for distant metastases.[2][6]
-
Acquisition time is typically 2-3 minutes per bed position.[6][9]
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using an iterative algorithm.[6]
-
A PET scan is considered positive when there is focal uptake of this compound that is visibly higher than the surrounding background tissue activity.[6]
-
Semi-quantitative analysis is performed by calculating the Maximum Standardized Uptake Value (SUVmax) within regions of interest (ROIs) drawn around suspicious lesions.[3][6]
-
Targeted Biopsy Protocol (PET/CT-TRUS Fusion)
This protocol is particularly relevant for prostate biopsies in patients with suspected cancer but negative or equivocal findings on other imaging modalities like multiparametric MRI (mpMRI).[6]
-
Image Fusion:
-
The previously acquired this compound PET/CT images are loaded into a specialized software system.
-
Real-time transrectal ultrasound (TRUS) is performed.
-
The software then fuses the PET/CT data with the live TRUS images, overlaying the areas of high this compound uptake onto the ultrasound view of the prostate.[6]
-
-
Biopsy Targeting and Sampling:
-
The urologist uses the fused images to guide the biopsy needle directly to the hypermetabolic lesion identified on the PET scan.[6]
-
Typically, two or more core biopsy samples are taken from each targeted lesion.
-
Systematic (non-targeted) biopsies of the prostate may also be performed in the same session according to standard clinical protocols.
-
-
Histopathological Correlation:
-
The collected tissue samples are sent for histopathological examination to confirm the presence and grade of malignancy.
-
The pathology results from the targeted cores are correlated with the findings from the this compound PET/CT scan.
-
Conclusion
The use of this compound PET/CT to guide targeted biopsies represents a significant advancement in the diagnostic pathway for prostate cancer and potentially other malignancies. By providing functional information on cellular metabolism, it can unmask occult disease and improve the accuracy of tissue sampling. These protocols and data provide a framework for researchers and clinicians to effectively implement this technology in their work. However, it is important to note that the specificity of this compound can be limited, as uptake can also be seen in benign conditions such as benign prostatic hyperplasia and prostatitis.[6] Therefore, histopathological confirmation of PET-positive lesions remains the gold standard.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. snmmi.org [snmmi.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Targeted 11C–choline PET-CT/TRUS software fusion-guided prostate biopsy in men with persistently elevated PSA and negative mpMRI after previous negative biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Percutaneous Image-Guided Nodal Biopsy After 11C-Choline PET/CT for Biochemically Recurrent Prostate Cancer: Imaging Predictors of Disease and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Radiochemical Yield in [¹¹C]Choline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low radiochemical yield in the synthesis of [¹¹C]Choline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
A low radiochemical yield (RCY) in [¹¹C]Choline synthesis can be attributed to a variety of factors, from the initial production of the radionuclide to the final purification steps. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Systematic Troubleshooting of Low Radiochemical Yield
Question: My radiochemical yield for [¹¹C]Choline is consistently low. Where should I start troubleshooting?
Answer: A logical first step is to systematically evaluate each stage of the synthesis process. The following guide breaks down potential issues by stage, from the cyclotron target to the final product.
Stage 1: Cyclotron Production of [¹¹C]CO₂
| Potential Problem | Possible Causes | Recommended Actions |
| Low [¹¹C]CO₂ Yield | - Target gas impurities (e.g., trace amounts of C-12).[1] - Leaks in the gas target system. - Incorrect proton beam energy or current.[1] - Foil degradation in the target window. | - Ensure the use of high-purity nitrogen gas (UHP, 99.9999%) and consider using a hydrocarbon trap.[1] - Perform regular leak checks on the target and gas lines. - Verify and calibrate the beam parameters. - Inspect and replace the target foils as part of routine maintenance. |
| Low Trapping Efficiency of [¹¹C]CO₂ | - Inefficient molecular sieves. - Incorrect temperature for trapping. | - Ensure molecular sieves are properly conditioned by heating to remove moisture and stable CO₂.[2][3] - Verify that the trapping is occurring at the optimal temperature (typically room temperature). |
Stage 2: Synthesis of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
| Potential Problem | Possible Causes | Recommended Actions |
| Low [¹¹C]CH₃I Yield | - Incomplete reduction of [¹¹C]CO₂ to [¹¹C]methanol. - Inefficient conversion of [¹¹C]methanol to [¹¹C]CH₃I. - Leaks in the synthesis module.[4] | - Check the activity and purity of the reducing agent (e.g., LiAlH₄). - Ensure the hydriodic acid is fresh and of the correct concentration.[3] - Perform a leak test on the synthesis module, paying close attention to all fittings and valves. |
| Poor [¹¹C]CH₃I Transfer | - Obstructions in the transfer line. - Insufficient carrier gas flow. | - Inspect and clean the transfer lines. - Verify the flow rate of the carrier gas (e.g., nitrogen). |
Stage 3: [¹¹C]Methylation of Dimethylaminoethanol (B1669961) (DMAE)
| Potential Problem | Possible Causes | Recommended Actions |
| Low Methylation Efficiency | - Poor quality or degradation of the DMAE precursor. - Presence of moisture in the reaction vessel. - Incorrect reaction temperature.[5] - Suboptimal precursor concentration. | - Use high-purity, fresh DMAE. Store it under appropriate conditions to prevent degradation. - Ensure all reagents and the reaction vessel are anhydrous. - Optimize the reaction temperature. While the reaction can occur at room temperature, some protocols suggest heating to 120°C for a short duration.[4][5] - Experiment with varying the concentration of DMAE to find the optimal ratio. |
Stage 4: Purification of [¹¹C]Choline
| Potential Problem | Possible Causes | Recommended Actions |
| Poor Recovery from Solid-Phase Extraction (SPE) | - Incorrect SPE cartridge type or conditioning.[6] - Inappropriate loading or elution flow rates. - Elution solvent is too weak.[2] - Cartridge overload. | - Use a cation exchange cartridge (e.g., Sep-Pak Accell Plus CM) and ensure it is properly conditioned.[6] - Optimize the flow rates for sample loading and elution. Slower rates can improve binding and recovery. - If using saline for elution, ensure it is of the correct concentration. Consider increasing the elution volume if recovery is low.[2] - Reduce the sample volume or use a larger capacity cartridge. |
| Inconsistent Extraction | - Cartridge bed drying out before sample loading. - Variable sample loading flow rate. | - Ensure the cartridge remains wetted after conditioning and before sample application. - Use a consistent and controlled flow rate for loading the sample. |
| Presence of Impurities in Final Product | - Inefficient washing of the SPE cartridge. - Co-elution of impurities with [¹¹C]Choline. | - Ensure the cartridge is adequately washed with a suitable solvent (e.g., ethanol (B145695), then water) to remove unreacted precursor and other impurities before eluting the final product.[4] - If impurities persist, consider optimizing the wash solvent strength or volume. |
Data Presentation
Comparison of [¹¹C]Choline Synthesis Methods
The choice of synthesis method can significantly impact the radiochemical yield and the purity of the final product. The following table summarizes the performance of three common methods.
| Parameter | DMF Method | Ethanol ("Green") Method | Solid-Phase Method |
| Radiochemical Yield (Total) | 23%[2] | 9%[2] | 68%[2] |
| Residual DMAE | 36.1 µg/ml[2] | 20.2 µg/ml[2] | 70.1 µg/ml[2] |
| Residual Ethanol | 2.93 mg/ml[2] | 2.24 mg/ml[2] | 0.58 mg/ml[2] |
| Residual DMF | 0.74 mg/ml[2] | -[2] | -[2] |
| Synthesis Time | ~20 min[3] | ~17 min | 12 min[2] |
This data is adapted from a comparative study and may vary based on specific laboratory conditions and equipment.
Experimental Protocols
Detailed and reproducible protocols are essential for successful radiosynthesis. The following are outlines for the key synthesis methods discussed.
Protocol 1: [¹¹C]Choline Synthesis using the DMF Method
-
[¹¹C]CO₂ Trapping: The cyclotron-produced [¹¹C]CO₂ is trapped on a molecular sieve.
-
[¹¹C]CH₃I Synthesis: The trapped [¹¹C]CO₂ is released and converted to [¹¹C]CH₃I. This is typically a two-step process involving reduction to [¹¹C]methanol followed by reaction with hydriodic acid.[3]
-
Methylation Reaction: The [¹¹C]CH₃I is distilled and transferred with a nitrogen carrier gas into a reaction vial containing dimethylaminoethanol (DMAE) dissolved in dimethylformamide (DMF) (e.g., 10 µl DMAE in 200 µl DMF).[3] The reaction occurs almost instantaneously at room temperature.[3]
-
Purification:
-
The reaction mixture is diluted with ethanol to homogenize it.[3]
-
The mixture is then passed through a cation exchange SPE cartridge (e.g., Sep-Pak Accell Plus CM), which traps the [¹¹C]Choline.[3]
-
The cartridge is washed with ethanol and then water to remove unreacted DMAE, DMF, and other impurities.[4]
-
The purified [¹¹C]Choline is eluted from the cartridge with a sterile saline solution.[6]
-
Protocol 2: [¹¹C]Choline Synthesis using the Solid-Phase Method
-
[¹¹C]CO₂ Trapping and [¹¹C]CH₃I Synthesis: This is performed as described in Protocol 1.
-
Precursor Preparation: The DMAE precursor is embedded on a reverse-phase cartridge (e.g., Oasis HLB plus).
-
Methylation Reaction: The gaseous [¹¹C]CH₃I is passed through the cartridge containing the DMAE.
-
Purification:
-
The cartridge is first washed with ethanol to remove unreacted DMAE.[2]
-
The [¹¹C]Choline is then eluted from the cartridge with water and trapped on a cation exchange cartridge (e.g., Sep-Pak Accell Plus CM).[2]
-
The cation exchange cartridge is then washed with water.
-
Finally, the purified [¹¹C]Choline is eluted from the cation exchange cartridge with a sterile saline solution.[2]
-
Protocol 3: [¹¹C]Choline Synthesis using the Ethanol ("Green") Method
This method is similar to the DMF method, with the primary difference being the use of ethanol as the solvent for the DMAE precursor in the methylation step. This eliminates the presence of the residual solvent DMF in the final product.[2]
Visualizations
[¹¹C]Choline Synthesis Workflow and Troubleshooting Points
Caption: Workflow of [¹¹C]Choline synthesis with key troubleshooting points.
Root Cause Analysis for Low Radiochemical Yield
Caption: Root cause analysis for low [¹¹C]Choline yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a sudden drop in [¹¹C]Choline yield?
A sudden and significant drop in yield often points to a critical failure in the system. The most common culprits are leaks in the synthesis module or a complete failure of a key component, such as a valve or the SPE cartridge. A thorough leak check of the system is the recommended first step.
Q2: How does the quality of the dimethylaminoethanol (DMAE) precursor affect the synthesis?
The purity and stability of the DMAE precursor are critical. Impurities in the DMAE can compete in the methylation reaction, leading to the formation of byproducts and a lower yield of [¹¹C]Choline. It is essential to use high-purity DMAE from a reputable supplier and to store it under the recommended conditions (e.g., protected from light and moisture) to prevent degradation.
Q3: Can I reuse the SPE cartridge for purification?
It is generally not recommended to reuse SPE cartridges for the purification of radiopharmaceuticals intended for human use. Reusing cartridges can lead to cross-contamination between batches and a decrease in purification efficiency over time, potentially compromising the quality and safety of the final product.
Q4: My automated synthesis module is giving a "low pressure" error. What should I check?
A "low pressure" error in an automated synthesizer can be caused by several factors. Start by checking for leaks in the system, particularly at all tubing connections and valve fittings. Ensure that the gas supply (e.g., nitrogen) is adequate and that the regulator is set to the correct pressure. Also, inspect the SPE cartridges and filters for any blockages that could be restricting flow.
Q5: What impact does the choice of solvent (DMF vs. ethanol) have on the final product?
The primary impact is on the residual solvent profile of the final product. Using DMF can lead to its presence in the injectable solution, which is a safety concern.[2] The "green chemistry" approach using ethanol eliminates this issue.[2] However, as shown in the data table, the choice of solvent can also significantly affect the radiochemical yield, with the DMF method historically providing a higher yield than the ethanol method in some systems.[2] The solid-phase method, which minimizes solvent use in the reaction step, has been shown to provide a high yield while avoiding DMF.[2]
References
- 1. bangkokmedjournal.com [bangkokmedjournal.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. welch-us.com [welch-us.com]
- 4. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection-to-Scan Time for Choline C-11 PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Choline C-11" Positron Emission Tomography (PET). Our goal is to help you optimize your experimental workflow and address common challenges to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection-to-scan time for Choline (B1196258) C-11 PET imaging?
A1: The optimal time from injection to the start of the PET scan can vary depending on the clinical or research question. For prostate cancer imaging, static emission images are typically acquired starting immediately after the injection of this compound, continuing for up to 15 minutes.[1] Some protocols suggest starting imaging 2 minutes after injection and acquiring images for a total of 10-20 minutes.[2] For other applications, such as imaging parathyroid adenomas, an optimal start time of 20 minutes post-injection has been suggested.[3]
Q2: What is the biological basis for this compound uptake in tumor cells?
A2: this compound is a radiolabeled analog of choline, a vital component for the synthesis of phosphatidylcholine, a key element of cell membranes.[4][5] Cancer cells, due to their rapid growth and division, exhibit increased metabolic activity and a higher demand for membrane components.[4][6] This leads to an upregulation of choline kinase, an enzyme that phosphorylates choline, trapping it inside the cell.[2][4] This metabolic trapping is the primary mechanism for this compound accumulation in tumors, allowing for their visualization with PET.[2]
Q3: What is the typical injected dose of this compound?
A3: The recommended intravenous bolus injection of this compound is typically in the range of 370–740 MBq (10–20 mCi).[1][2] The exact dose may be adjusted based on the patient's body dimensions and the specific characteristics of the PET imaging system being used.[1]
Q4: What are the key patient preparation steps before a this compound PET scan?
A4: Proper patient preparation is crucial for optimal image quality. Patients are generally required to fast for a minimum of 4-6 hours before the scan.[3] They are also encouraged to be well-hydrated, often advised to drink plenty of water.[2]
Troubleshooting Guide
Issue 1: Low Tumor Uptake or Poor Signal-to-Noise Ratio
Q: We are observing lower than expected this compound uptake in our target lesions. What are the potential causes and how can we troubleshoot this?
A: Low tumor uptake can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Patient Preparation:
-
Fasting: Confirm that the patient has fasted for at least 4-6 hours prior to the injection.[3] Elevated blood glucose levels do not directly compete with choline uptake in the same way as they do with FDG, but fasting is a standard recommendation.
-
Hydration: Ensure the patient was well-hydrated. Dehydration can potentially alter radiotracer distribution.[2]
-
-
Review Injection Technique:
-
Intravenous Administration: Ensure the full dose was administered intravenously and that there was no infiltration at the injection site. Extravasation of the tracer will lead to a lower circulating dose available for tumor uptake.
-
-
Consider the Biological Characteristics of the Tumor:
-
Tumor Type and Grade: Not all tumors exhibit high choline metabolism. The level of this compound uptake can be influenced by the specific type and grade of the tumor.[7]
-
Prostate-Specific Antigen (PSA) Levels: In the context of recurrent prostate cancer, the detection rate of this compound PET is correlated with PSA levels. Lower PSA levels (e.g., <1.0 ng/mL) are associated with a lower detection rate.[8]
-
-
Optimize Imaging Parameters:
-
Acquisition Time: Increasing the scan duration per bed position can help improve the signal-to-noise ratio by collecting more coincidence events.
-
Image Reconstruction: The use of advanced iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), can enhance image quality compared to older methods like Filtered Backprojection (FBP).
-
Issue 2: High Background Signal or Artifacts
Q: Our this compound PET images show high background activity, making it difficult to delineate the tumor. What could be the cause and what are the solutions?
A: High background signal can obscure target lesions and complicate image interpretation. Here are some common causes and mitigation strategies:
-
Physiological Biodistribution:
-
Normal Organ Uptake: this compound naturally accumulates in the liver, kidneys, pancreas, spleen, and salivary glands.[2] This is a normal physiological process. Familiarity with the expected biodistribution is key to distinguishing it from pathological uptake.
-
Urinary Excretion: While this compound has low urinary excretion, some activity can be seen in the ureters and bladder, especially in later acquisition time points.[9] Starting the scan shortly after injection can minimize interference from urinary activity.[4]
-
-
Inflammatory Processes:
-
Benign Prostatic Hyperplasia (BPH) and Prostatitis: These benign conditions can also show increased this compound uptake, potentially leading to false-positive results.[7] Correlation with clinical history and other imaging modalities is important.
-
-
Image Acquisition and Reconstruction:
-
Patient Motion: Movement during the scan can lead to artifacts and blurring, which can mimic or obscure lesions. Proper patient positioning and immobilization are essential.
-
Attenuation Correction: Ensure that the CT-based attenuation correction is accurate. Misalignment between the PET and CT scans can lead to artifacts.
-
Quantitative Data Summary
Table 1: this compound PET Detection Rates in Recurrent Prostate Cancer by PSA Level
| PSA Level (ng/mL) | Detection Rate (%) |
| < 0.5 | 45 |
| 0.5 - 0.99 | 56 |
| 1.0 - 1.99 | 70 |
| ≥ 2.0 | 90 |
(Data sourced from a retrospective analysis of 287 patients)[8]
Table 2: Standardized Uptake Values (SUVmax) in Prostate Tissue
| Tissue Type | Mean SUVmax (± Standard Deviation) |
| Prostate Cancer | 4.3 ± 1.7 |
| Non-Malignant Prostate Tissue | 3.3 ± 0.9 |
(Data from a study of 58 patients with suspected prostate cancer)[7]
Experimental Protocols
1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the this compound injection.[3]
-
Hydration: Patients should be well-hydrated. It is recommended to have them drink plenty of water before the scan.[2]
-
Pre-Scan Checklist:
-
Confirm fasting and hydration status.
-
Remove any metallic objects from the patient.
-
Record the patient's weight for SUV calculations.
-
2. Radiotracer Administration
-
Dosage: Administer 370–740 MBq (10–20 mCi) of this compound as an intravenous bolus injection.[1][2]
-
Injection Site: Use a catheter inserted into a large peripheral vein to ensure proper administration.
3. PET/CT Image Acquisition
-
Patient Positioning: The patient should be positioned supine on the imaging table, typically with arms elevated above the head.[2]
-
Scan Range: The scan should typically cover the area from the base of the pelvis to the base of the skull.[1]
-
Acquisition Timing and Duration:
-
Prostate Cancer: Initiate image acquisition immediately to 2 minutes after injection.[1][2] Acquire static emission images for a total of 10-20 minutes, with 2-5 minutes per bed position.[2]
-
Parathyroid Adenoma: A delayed start of 20 minutes post-injection with a scan duration of at least 5 minutes is recommended.[3]
-
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 3. Optimising 18F-Choline PET/CT Acquisition Protocol in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 7. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging of prostate cancer using carbon-11-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in "Choline C-11" PET images
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing other common issues encountered during "Choline C-11" Positron Emission Tomography (PET) imaging experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during Choline (B1196258) C-11 PET imaging.
Issue 1: High Background Noise in the Abdominal Region
Question: We are observing high, diffuse background noise in the abdominal area of our this compound PET images, making it difficult to delineate target structures. What are the potential causes and how can we mitigate this?
Answer:
High background in the abdomen is a common challenge in this compound PET imaging due to the natural biodistribution of choline.[1][2]
Potential Causes:
-
Physiological Uptake: Choline is naturally taken up by several abdominal organs, leading to high physiological background signals. The liver, pancreas, and kidneys are primary sites of choline metabolism and accumulation.[1][2]
-
Inadequate Patient Preparation: Failure to adhere to proper patient preparation protocols can significantly increase background noise.
-
Insufficient Fasting: Recent food intake can alter choline distribution and metabolism.
-
Dehydration: Poor hydration can lead to decreased clearance of the tracer from the blood pool and surrounding tissues.
-
-
Suboptimal Uptake Time: Imaging too early or too late after tracer injection can result in a poor target-to-background ratio. This compound clears rapidly from circulation, but optimal contrast is time-dependent.[2]
-
Image Reconstruction Parameters: Inappropriate selection of image reconstruction algorithms or parameters can amplify noise.
Solutions:
-
Optimize Patient Preparation:
-
Fasting: Instruct patients to fast for a minimum of 4-6 hours prior to the scan.[3][4][5][6] This helps to reduce physiological background uptake in the liver and other metabolically active tissues.
-
Hydration: Ensure the patient is well-hydrated by encouraging them to drink plenty of water before the scan.[7] This promotes clearance of the tracer from non-target tissues.
-
Dietary Considerations: For 24 hours prior to the scan, a high-protein, low-carbohydrate, and low-sugar diet may improve image quality.[5][6]
-
-
Standardize Uptake Time:
-
The optimal uptake time for this compound can vary, but dynamic imaging often shows good tumor visualization within the first 30 minutes post-injection.[8] For static images, an acquisition around 25 minutes post-injection has been used.[9] It is crucial to maintain a consistent uptake time across all subjects in a study for comparable results.
-
-
Refine Image Acquisition and Reconstruction:
-
Image Reconstruction Algorithms: Consider using advanced reconstruction algorithms like Block Sequential Regularized Expectation Maximization (BSREM) which can reduce noise compared to standard Ordered Subset Expectation Maximization (OSEM).[10] Time-of-Flight (TOF) reconstruction can also significantly improve the signal-to-noise ratio.[11][12]
-
Post-reconstruction Smoothing: Applying a smoothing filter after reconstruction can help to suppress high-frequency noise, but care must be taken to avoid excessive blurring of small structures.[13]
-
Issue 2: Diffuse Muscle Uptake Obscuring Target Lesions
Question: Our this compound PET images show significant, diffuse uptake in the skeletal muscles, which is interfering with the assessment of nearby lesions. What could be the cause and how can we prevent this?
Answer:
Diffuse muscle uptake can be a confounding factor in this compound PET imaging.
Potential Causes:
-
Recent Physical Activity: Strenuous exercise or physical activity within 24 hours of the scan can lead to increased choline uptake in the muscles.[4][5]
-
Patient Anxiety or Discomfort: Muscle tension due to anxiety or discomfort during the uptake period can result in increased tracer accumulation.
-
Insulin (B600854) Levels: While more critical for FDG-PET, altered insulin levels can sometimes influence the biodistribution of other tracers.
Solutions:
-
Patient Instructions:
-
Consistent Protocols:
-
Ensure that all patients receive the same clear and concise instructions regarding pre-scan preparations to maintain consistency across the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of this compound in humans?
A1: After intravenous injection, this compound is rapidly cleared from the blood. The highest physiological uptake is typically observed in the kidneys, liver, pancreas, and spleen.[1][2] Variable uptake can also be seen in the salivary glands and bowel.[2] Understanding this normal distribution is crucial to differentiate physiological uptake from pathological lesions.
Q2: What is the optimal fasting period for a patient undergoing a this compound PET scan?
A2: A fasting period of at least 4 to 6 hours is generally recommended before a this compound PET scan.[3][4][5][6] This helps to minimize physiological background uptake, particularly in the liver.
Q3: How does urinary excretion of this compound affect imaging?
A3: this compound shows low urinary excretion shortly after injection.[1][2][8] This is advantageous for imaging pelvic structures, such as the prostate, as there is minimal interference from tracer activity in the bladder.[3]
Q4: Can inflammatory conditions lead to false-positive results in this compound PET imaging?
A4: Yes, inflammatory processes can cause increased choline uptake, potentially leading to false-positive findings.[14][15] It is important to correlate PET findings with clinical history and other imaging modalities like CT or MRI to avoid misinterpretation.[15]
Q5: What are some common artifacts to be aware of in this compound PET/CT imaging?
A5: Common artifacts can arise from patient motion, metallic implants, and high-density oral or intravenous contrast agents used for the CT component.[16][17] These can lead to misregistration between the PET and CT images or errors in attenuation correction, resulting in artificially high or low tracer uptake in certain regions.[16][17]
Experimental Protocols
Patient Preparation Protocol
| Parameter | Recommendation | Rationale |
| Fasting | Minimum 4-6 hours.[3][4][5][6] | To reduce physiological background uptake, especially in the liver. |
| Hydration | Encourage drinking plenty of water before the scan.[7] | To promote clearance of the tracer from non-target tissues. |
| Diet | High-protein, low-carbohydrate, low-sugar diet for 24 hours pre-scan.[5][6] | May improve image quality by stabilizing metabolic conditions. |
| Physical Activity | Avoid strenuous exercise for 24 hours pre-scan.[4][5] | To prevent non-specific muscle uptake of the tracer. |
| Medications | Routine medications can generally be taken.[6] For diabetic patients, specific instructions regarding insulin and oral medications should be followed.[4][5] | To ensure patient safety and minimize interference with the scan. |
This compound PET/CT Imaging Protocol
| Step | Procedure | Details |
| 1. Radiotracer Administration | Intravenous (IV) bolus injection of this compound. | A typical dose is 370-740 MBq (10-20 mCi).[2] |
| 2. Uptake Period | Patient rests in a quiet, comfortable room. | The duration can vary, but dynamic acquisitions often start immediately, while static images are typically acquired after a specific uptake time (e.g., 25 minutes).[8][9] |
| 3. Patient Positioning | Patient is positioned on the scanner bed, typically supine with arms raised. | Proper positioning is crucial to ensure the region of interest is within the field of view and to minimize motion artifacts. |
| 4. CT Scan | A low-dose CT scan is performed for attenuation correction and anatomical localization. | This is acquired just before the PET scan. |
| 5. PET Scan | PET data is acquired over the desired anatomical range. | Acquisition time per bed position is typically a few minutes.[18] |
| 6. Post-Scan Instructions | Advise the patient to empty their bladder.[7] | To help clear the radioactive tracer from the body. |
Visualizations
Caption: Decision tree for troubleshooting high background noise.
Caption: Simplified metabolic pathway of this compound in a tumor cell.
Caption: Optimized workflow for this compound PET imaging experiments.
References
- 1. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. Optimising 18F-Choline PET/CT Acquisition Protocol in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmil.com [esmil.com]
- 5. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 6. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 7. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 8. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noise reduction using a Bayesian penalized-likelihood reconstruction algorithm on a time-of-flight PET-CT scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indico.cern.ch [indico.cern.ch]
- 12. Rad Tech CE, ASRT, ARRT® CE, Category A Credits | Radiology Continuing Education [eradimaging.com]
- 13. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archive.rsna.org [archive.rsna.org]
- 15. researchgate.net [researchgate.net]
- 16. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted 11C–choline PET-CT/TRUS software fusion-guided prostate biopsy in men with persistently elevated PSA and negative mpMRI after previous negative biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of fasting state on "Choline C-11" tracer uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Choline (B1196258) C-11 PET imaging.
Frequently Asked Questions (FAQs)
Q1: Is a fasting state required for patients undergoing a Choline C-11 PET/CT scan?
A1: Yes, a fasting period is a standard recommendation for this compound PET/CT scans.[1][2][3] The typical requirement is a fast of 4 to 8 hours before the administration of the this compound tracer.[3] Patients are generally advised to drink plenty of water during this period to ensure adequate hydration.[1][4]
Q2: What is the rationale behind requiring a fasting state?
A2: The primary rationale for fasting is to standardize the metabolic state of the patient, which can help in reducing variability in tracer uptake. While direct evidence showing a significant impact of a recent meal on this compound uptake in tumors is not extensively documented, fasting is a common practice in nuclear medicine to minimize potential metabolic interferences. For some other PET tracers, like FDG, fasting is critical to reduce background muscle uptake and enhance tumor-to-background contrast.[5] Although the mechanism for this compound is different, fasting is maintained as a precautionary and standardizing measure.
Q3: How does prolonged fasting affect endogenous choline levels?
A3: Prolonged fasting has been shown to have a modest impact on plasma choline concentrations. One study in healthy humans who fasted for one week demonstrated a statistically significant, though modest, decrease in plasma choline levels.[6][7]
Q4: Does the fasting state significantly impact the biodistribution of this compound in major organs?
A4: While specific studies on the effect of short-term fasting on this compound biodistribution are limited, a study on the similar tracer 18F-fluorocholine found no statistically significant differences in tracer uptake in the gastrointestinal tract between fasting and non-fasting groups.[2] After intravenous injection, this compound is rapidly cleared from the bloodstream and shows high uptake in the liver, kidneys, pancreas, and salivary glands, with variable uptake in the bowel.[4][5]
Q5: What is the underlying mechanism of this compound uptake?
A5: this compound is a radiolabeled analog of choline, an essential nutrient for cell membrane synthesis.[8][9] Its uptake is particularly high in rapidly proliferating cells, such as cancer cells, which have an increased demand for membrane components.[5][8] The tracer is transported into cells via choline transporters.[8][10] Inside the cell, it is phosphorylated by the enzyme choline kinase to form [11C]-phosphorylcholine.[4][8] This phosphorylated form is trapped within the cell, leading to the signal detected by the PET scanner.[4] This process is part of the Kennedy pathway for phosphatidylcholine synthesis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High and variable background uptake in the abdomen. | Non-compliance with fasting protocol, leading to increased physiological bowel activity. | Verify the patient's fasting status. If the patient has eaten, consider rescheduling the scan. Ensure the patient is well-hydrated. |
| Suboptimal tumor-to-background ratio. | Recent high-choline meal (theoretical). While not definitively proven to impact this compound uptake, it is a potential variable. | Adherence to the recommended 4-8 hour fasting protocol is the best practice to minimize variability. |
| Unexpected tracer uptake in non-tumorous tissues. | Inflammatory processes can sometimes show increased choline uptake. This compound uptake is not entirely specific to cancer.[11] | Correlate PET findings with anatomical imaging (CT or MRI) and clinical history. Histopathological confirmation is often necessary for definitive diagnosis.[11] |
| Low overall tracer uptake. | Issues with tracer synthesis or injection. Patient's unique physiology. | Verify the injected dose and quality control data for the tracer. Review the injection technique to ensure it was a proper bolus injection. |
Quantitative Data Summary
Table 1: Impact of Prolonged Fasting on Plasma Choline Levels
| Parameter | Pre-Fasting (Baseline) | Post-Fasting (1 Week) | Significance (p-value) |
| Plasma Choline Concentration (μmol/L) | 9.5 ± 0.5 | 7.8 ± 0.3 | < 0.01 |
| Plasma Phosphatidylcholine Concentration (mmol/L) | 2.2 ± 0.1 | 2.4 ± 0.2 | Not Significant |
| (Data sourced from a study on healthy humans fasting for 7 days)[6] |
Table 2: Standardized Uptake Values (SUV) in Prostate Tissue
| Tissue Type | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Prostate-to-Muscle (P/M) Ratio |
| Prostate Cancer (PCa) | 5.28 | 3.24 | 8.07 |
| Benign Prostate Hyperplasia (BPH) | 3.04 | 2.64 | 3.50 |
| Chronic Prostatitis (CP) | 2.36 | 1.67 | 2.49 |
| (Representative values from a study comparing different prostate conditions)[3] |
Experimental Protocols
Protocol 1: this compound PET/CT Imaging Protocol
This protocol is a generalized summary based on common clinical practices.
-
Patient Preparation:
-
Radiotracer Administration:
-
An intravenous bolus injection of 370–740 MBq (10–20 mCi) of this compound is administered.[4]
-
-
Image Acquisition:
-
PET imaging is typically initiated immediately to 5 minutes after the tracer injection.[3][4]
-
A whole-body or specific region-of-interest scan is performed, with an acquisition time of 2-5 minutes per bed position.[4]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[3]
-
Protocol 2: Study on the Effect of Prolonged Fasting on Plasma Choline
-
Study Population: Healthy human volunteers.
-
Study Design:
-
Baseline blood samples are collected to determine initial plasma choline and phosphatidylcholine concentrations.
-
Subjects undergo a 7-day fasting period, during which they only consume water and mineral-vitamin supplements.
-
After the 7-day fast, blood samples are collected again for the measurement of plasma choline and phosphatidylcholine concentrations.
-
-
Analysis:
-
Plasma choline and phosphatidylcholine levels are quantified.
-
Statistical analysis is performed to compare pre- and post-fasting concentrations.[6]
-
Visualizations
References
- 1. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 2. Impact of fasting on 18F-fluorocholine gastrointestinal uptake and detection of lymph node metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prolonged fasting in humans results in diminished plasma choline concentrations but does not cause liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Addressing motion artifacts in "Choline C-11" brain PET studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address motion artifacts in "Choline C-11" brain PET studies.
Troubleshooting Guide: Motion Artifacts
Issue 1: Blurring or loss of fine detail in the reconstructed PET image.
Q: My C-11 Choline (B1196258) brain PET images appear blurry, and I'm losing anatomical detail. What is the likely cause and how can I fix it?
A: Blurring in PET images is a classic sign of patient head motion during the scan.[1] Because C-11 Choline PET scans for brain imaging require high spatial resolution to accurately delineate tracer uptake, even small movements can significantly degrade image quality.[2] The relatively long acquisition time for dynamic studies can make it difficult for subjects to remain perfectly still.[3]
Troubleshooting Steps:
-
Visual Inspection of Dynamic Frames: Review the individual, short-duration frames of your dynamic acquisition. If motion is present, you will likely see a shift in the position of the brain from one frame to the next.
-
Retrospective Motion Correction (Post-Processing): If the data has already been acquired, you can apply retrospective motion correction. This is a software-based approach to realign the acquired data.
-
Frame-by-Frame Realignment: This is a common technique where each frame of the dynamic PET data is registered to a reference frame (e.g., the first frame or a mean image of all frames).[3] This corrects for inter-frame motion.
-
List-Mode Data Re-reconstruction: For more advanced correction, if you have access to the list-mode data (the raw event-by-event data), you can incorporate motion parameters into the reconstruction algorithm itself. This can also correct for intra-frame motion (motion that occurs within a single frame).[4]
-
-
Utilize a Motion Tracking System: For future acquisitions, consider using a motion tracking system.
-
Hardware-Based Tracking: These systems use external cameras (often infrared) to track a marker attached to the patient's head.[5] The motion information is recorded and can be used to correct the PET data.
-
Data-Driven Methods: These techniques estimate motion directly from the PET data itself, without the need for external hardware.[1][6]
-
Issue 2: Mismatch between PET and anatomical (CT or MR) images.
Q: I'm seeing a clear misalignment between the high-uptake regions in my C-11 Choline PET scan and the corresponding anatomical structures in the co-registered CT or MR scan. What causes this?
A: This misalignment is typically caused by patient movement between the acquisition of the anatomical scan (CT or MR) and the PET scan, or by motion during the PET scan that is not accounted for.[7] This can lead to incorrect attenuation correction and localization of the C-11 Choline signal.
Troubleshooting Steps:
-
Co-registration Check: Ensure that the co-registration of the PET and CT/MR images was performed correctly. Re-run the co-registration algorithm if necessary.
-
Motion Correction of PET Data: Apply a motion correction algorithm to the dynamic PET data to align all frames to a consistent position before co-registering with the anatomical image.
-
Simultaneous PET/MR: If available, using a simultaneous PET/MR scanner can reduce the likelihood of inter-scan motion, although motion during the scan can still occur.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of motion in brain PET studies?
A1: Head motion in brain PET studies can be both voluntary and involuntary.[9] This includes gradual sinking of the head into the headrest, sudden movements like coughing or sneezing, and small, continuous movements. For C-11 Choline studies, which can be lengthy, patient discomfort can be a significant contributor to motion.[3]
Q2: How does motion affect the quantification of C-11 Choline uptake?
A2: Motion artifacts can lead to an underestimation of the Standardized Uptake Value (SUV) in regions of high tracer uptake and an overestimation in areas of low uptake due to the blurring of the signal.[10] This can significantly impact the accuracy of quantitative analysis. For dynamic studies, motion can distort the time-activity curves that are crucial for kinetic modeling.
Q3: What is the expected quantitative impact of motion correction on C-11 brain PET data?
A3: The quantitative impact of motion correction can be significant. While specific data for C-11 Choline is limited, studies with other C-11 labeled tracers have shown notable improvements. For example, one study using C-11 Raclopride demonstrated a reduction in brain region error to -0.4 ± 3.2% after motion correction.[1] Another study with C-11 Methionine in pediatric patients found a significant increase in the Contrast-to-Noise Ratio (CNR) in cases with medium to high motion after correction was applied.[11]
| Tracer | Quantitative Metric | Improvement with Motion Correction | Reference |
| 11C-Raclopride | Brain Region Error | -0.4 ± 3.2% | [1] |
| 11C-Methionine | Contrast-to-Noise Ratio (CNR) | Significant increase for medium to high motion | [11] |
| 18F-FDG | Regional SUVR | Mean relative change of ~4% | [1] |
| 18F-FDG | Tumor SUVmean | Average improvement of 5.35 ± 4.92% | [10] |
Q4: What are the best practices for minimizing patient motion during a C-11 Choline brain PET scan?
A4: Minimizing patient motion is crucial for high-quality scans. Best practices include:
-
Patient Comfort: Ensure the patient is in a comfortable and stable position. Use pillows and padding to support the head and neck.
-
Head Immobilization: Use a head holder or a thermoplastic mask to gently restrain head movement.[7]
-
Clear Instructions: Clearly explain the importance of remaining still to the patient before and during the scan.
-
Shorter Scan Times: When possible, optimize the imaging protocol to minimize the acquisition time. The short 20-minute half-life of C-11 should be a consideration in protocol design.[12]
Q5: What is the difference between hardware-based and data-driven motion correction?
A5: Hardware-based methods use external devices, like an optical tracking system with markers, to track head motion.[5] Data-driven methods, on the other hand, estimate motion directly from the PET data itself, often by analyzing short-duration frames of the scan.[1][6] Data-driven methods have the advantage of being applicable retrospectively without the need for additional hardware.[6]
Experimental Protocols
Protocol 1: Retrospective Frame-by-Frame Motion Correction
This protocol describes a general workflow for retrospective, image-based motion correction of dynamic C-11 Choline brain PET data.
-
Data Acquisition: Acquire dynamic PET data in list-mode over the desired time course following the injection of C-11 Choline.
-
Frame Binning: Reconstruct the list-mode data into a series of short-duration time frames (e.g., 6 x 30 seconds, 4 x 3 minutes, 5 x 10 minutes).[3]
-
Reference Frame Selection: Choose a reference frame for realignment. This can be the first frame, a frame with high signal-to-noise ratio, or a mean image of a series of early frames.
-
Image Registration: Use a rigid registration algorithm (e.g., based on mutual information or normalized cross-correlation) to align each individual frame to the reference frame. This will generate a set of transformation parameters (translations and rotations) for each frame.
-
Frame Realignment: Apply the transformation parameters to reslice each frame, aligning it with the reference frame.
-
Image Summation/Analysis: The realigned frames can then be summed to create a motion-corrected static image or used to generate motion-corrected time-activity curves for kinetic analysis.
Visualizations
Caption: Troubleshooting workflow for addressing motion artifacts.
References
- 1. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-driven head motion correction for PET using time-of-flight and positron emission particle tracking techniques | PLOS One [journals.plos.org]
- 5. Markerless head motion tracking and event-by-event correction in brain PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Movement Correction for Dynamic PET/CT Images: Evaluation with Phantom and Patient Data | PLOS One [journals.plos.org]
- 8. Motion correction of simultaneous brain PET/MR images based on tracer uptake characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 10. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sperlingprostatecenter.com [sperlingprostatecenter.com]
Common pitfalls in the interpretation of "Choline C-11" PET/CT scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Choline (B1196258) C-11 PET/CT scan results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false-positive results in Choline C-11 PET/CT scans for prostate cancer?
A1: False-positive findings in this compound PET/CT for prostate cancer can be attributed to several benign conditions that also exhibit increased choline metabolism. It is crucial to consider these potential pitfalls to avoid misinterpretation.
-
Benign Prostatic Hyperplasia (BPH): BPH is a frequent cause of increased this compound uptake, and there can be a significant overlap in standardized uptake values (SUV) between BPH and prostate cancer tissue.[1][2][3]
-
Prostatitis: Inflammatory processes within the prostate gland, such as prostatitis, can lead to elevated choline uptake, mimicking malignancy.[1][4][5]
-
Post-Biopsy Inflammation: Reparative changes following a prostate biopsy may cause false-positive choline uptake. It is recommended to have a sufficient time interval between biopsy and the PET/CT scan.[1]
-
Reactive Lymph Nodes: Inflammation or other benign conditions can cause lymph nodes to show increased choline avidity, which may be mistaken for metastatic disease.[6]
Q2: Can this compound PET/CT reliably distinguish between benign prostatic hyperplasia (BPH) and prostate cancer?
A2: Differentiating between BPH and prostate cancer using this compound PET/CT can be challenging due to overlapping uptake values.[2][7] Studies have shown that while the mean standardized uptake value (SUV) in prostate cancer tissue is generally higher than in BPH, the difference is not always statistically significant, making definitive diagnosis based on SUV alone difficult.[1][3][8] Some research suggests that combining multiple metabolic parameters, such as SUVmax, SUVmean, and the prostate-to-muscle ratio, may improve diagnostic accuracy.[9]
Q3: What are some common incidental findings on a this compound PET/CT scan performed for prostate cancer evaluation?
A3: this compound PET/CT scans, often performed as whole-body scans, can reveal unexpected areas of uptake not related to prostate cancer. It is important to be aware of these potential incidentalomas.
-
Meningiomas: These are the most frequently reported incidental brain findings on this compound PET/CT scans.[10][11]
-
Thyroid Nodules: Focal uptake in the thyroid gland is another common incidental finding.[12][13] While many of these are benign, a small percentage can be malignant, warranting further investigation.[13][14]
-
Other Malignancies: Although less common, this compound PET/CT can incidentally detect other cancers such as lung, breast, or colon cancer.[14]
-
Inflammatory and Benign Conditions: Various benign lesions and inflammatory processes, like sarcoidosis or nodular fasciitis, can also show increased choline uptake.[15][16]
Q4: How does the Prostate-Specific Antigen (PSA) level impact the interpretation of a this compound PET/CT scan for recurrent prostate cancer?
A4: The serum PSA level at the time of the scan is a critical factor influencing the detection rate of recurrent prostate cancer.[17][18] Generally, the likelihood of a positive scan increases with higher PSA levels.[6][19] For patients with very low PSA levels (e.g., <1.0 ng/mL), the detection rate of this compound PET is lower.[6][19] This correlation is important to consider when interpreting scan results, especially in cases of biochemical recurrence.
Troubleshooting Guides
Problem 1: Ambiguous focal uptake in the prostate bed post-prostatectomy.
-
Possible Cause: This could represent a true local recurrence, but false positives can occur due to post-surgical inflammation or urinary activity.
-
Troubleshooting Steps:
-
Correlate with PSA levels: A rising PSA level increases the suspicion of a true recurrence.[17]
-
Review CT data carefully: Anatomical correlation on the CT component can help differentiate between soft tissue recurrence and other causes.
-
Consider the timing of the scan: Scans performed too soon after surgery may show inflammatory changes.
-
Recommend further imaging: Pelvic MRI or a follow-up PET scan may be warranted to assess for changes over time.
-
Problem 2: Unexpected focal uptake outside the pelvic region in a patient with prostate cancer.
-
Possible Cause: This could be a distant metastasis, a second primary malignancy, or a benign incidental finding.
-
Troubleshooting Steps:
-
Thoroughly review the patient's clinical history: Look for any symptoms or history related to the site of uptake.
-
Analyze the CT characteristics of the lesion: The anatomical features on CT can provide clues to the nature of the finding.
-
Consider the pattern of uptake: Metastatic prostate cancer has typical patterns of spread (e.g., bone, lymph nodes).
-
Recommend further investigation: Depending on the location and characteristics of the lesion, further imaging (e.g., dedicated CT, MRI) or biopsy may be necessary to confirm the diagnosis.
-
Data Presentation
Table 1: Quantitative Analysis of 11C-Choline Uptake (SUVmax) in Different Prostatic Tissues
| Tissue Type | Mean SUVmax (± SD) | Range of SUVmax | Reference |
| Prostate Cancer | 3.5 (± 1.3) | 1.9 - 15.5 | [7][8] |
| Benign Prostatic Hyperplasia (BPH) | 2.0 (± 0.6) | 2.0 - 4.5 | [7][8] |
| Prostatitis | 2.1 (± 0.6) | - | [4] |
| Normal Prostate Tissue | 2.0 (± 0.6) | 1.3 - 3.2 | [3][8] |
Table 2: Detection Rate of Recurrent Prostate Cancer by 11C-Choline PET/CT based on PSA Levels
| PSA Level (ng/mL) | Detection Rate (%) | Reference |
| < 0.5 | 45 | [6] |
| 0.5 - 0.99 | 56 | [6] |
| 1.0 - 1.99 | 70 | [6] |
| ≥ 2.0 | 90.5 | [6] |
Experimental Protocols
Protocol 1: Patient Preparation for this compound PET/CT Scan
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize background physiological uptake.[1][20]
-
Hydration: Patients are encouraged to drink plenty of water before the scan to ensure adequate hydration.[20]
-
Medications: Routine medications can generally be taken as prescribed. Diabetic patients may require specific instructions regarding their medication.[21][22]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours before the scan to prevent muscle uptake of the tracer.[22]
-
Dietary Restrictions: Some protocols may recommend a low-carbohydrate, high-protein diet for 24 hours preceding the scan.[22][23]
Protocol 2: this compound PET/CT Imaging Protocol
-
Radiotracer Injection: An intravenous injection of 370-740 MBq (10-20 mCi) of this compound is administered.[19]
-
Uptake Time: Imaging typically begins 5 minutes after the injection.[1]
-
Scanning Range: The scan is usually performed from the base of the skull to the mid-thigh.
-
PET Acquisition: A dynamic PET emission scan of the pelvis may be acquired for the first 5 minutes, followed by static images over the entire scan range.[19]
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may also be acquired.[1]
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with the CT images. Abnormal focal uptake is identified visually and quantified using Standardized Uptake Values (SUV).[19]
Visualizations
Caption: Troubleshooting workflow for ambiguous focal uptake in the prostate bed.
Caption: Decision tree for the management of incidental extrapelvic findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. clinicsinoncology.com [clinicsinoncology.com]
- 6. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Prostate Cancer with 11C-Choline PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Incidental detection by [11C]choline PET/CT of meningiomas in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Risk of malignancy in thyroid nodules with increased 11C-Choline uptake detected incidentally on PET/CT: A diagnostic accuracy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PET Scan False Positive Cancer: Causes and How to Avoid Misdiagnosis - Liv Hospital [int.livhospital.com]
- 16. Nodular Fasciitis: False Positive on 18F-Piflufolastat and 11C-Choline PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interpretation of 11C–choline PET/CT for the diagnosis of local relapse in radically treated prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET Scan False Positives: Myths and Realities - Liv Hospital [int.livhospital.com]
- 19. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 21. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 22. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 23. flcancer.com [flcancer.com]
Challenges in quantifying "Choline C-11" uptake in small lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Choline (B1196258) C-11 Positron Emission Tomography/Computed Tomography (PET/CT) for the quantification of radiotracer uptake in small lesions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Choline C-11 uptake in tumor cells?
A: Carbon-11 Choline (¹¹C-Choline) is a radiolabeled analog of the essential nutrient choline. Its uptake in cancer cells is primarily driven by the increased proliferation rate of these cells, which requires the synthesis of phospholipids (B1166683) for building cell membranes.[1][2] Choline is a fundamental component of phosphatidylcholine, a key element of these membranes.[2] Cancer cells often exhibit an up-regulation of the enzyme choline kinase, which phosphorylates ¹¹C-Choline, trapping it inside the cell.[2][3] This metabolic trapping allows for imaging with PET.
Q2: Why is quantifying ¹¹C-Choline uptake in small lesions particularly challenging?
A: Quantifying radiotracer uptake in small lesions (typically < 2 cm) is complicated by several physical and biological factors. The primary challenges include the partial volume effect (PVE), patient or organ motion, low signal-to-noise ratio, and the inherent biological variability of choline uptake.[4][5][6] These factors can lead to an underestimation of the true radioactivity concentration, potentially affecting diagnostic accuracy and the reliability of quantitative measurements.[4][5]
Q3: Can ¹¹C-Choline PET/CT reliably distinguish small cancerous lesions from inflammation or benign conditions?
A: This is a significant challenge. While cancer cells show increased choline uptake, so do some benign conditions like benign prostatic hyperplasia (BPH) and prostatitis.[7][8] Studies have shown an overlap in the Standardized Uptake Values (SUV) between malignant and benign lesions, which can lead to false-positive results.[9][10][11][12] Therefore, while highly suggestive, increased ¹¹C-Choline uptake in a small lesion is not definitively diagnostic for malignancy and must be correlated with clinical and other imaging findings.
Troubleshooting Guides
Issue 1: Underestimation of SUV in a known small lesion.
Cause: The most likely cause is the Partial Volume Effect (PVE) . PVE occurs when a lesion is smaller than two to three times the spatial resolution of the PET scanner.[4][13] This causes the signal from the lesion to "spill out" into the surrounding tissue and the signal from the background to "spill in," leading to an underestimation of the true tracer concentration.[5]
Troubleshooting Steps:
-
Acknowledge the Limitation: Be aware that for very small lesions (e.g., < 7 mm), SUV measurements will likely be underestimated.[14]
-
Partial Volume Correction (PVC): If available, apply a validated PVC algorithm during image reconstruction or post-processing. These methods use information from co-registered anatomical images (like CT or MRI) to correct for the spill-over effect.[4][5]
-
Alternative Metrics: Instead of relying solely on SUVmax, consider using SUVpeak or analyzing the lesion-to-background ratio, which may be more robust for small lesions. Some studies suggest using a prostate-to-muscle (P/M) ratio to improve diagnostic accuracy.[9][15]
-
Kinetic Modeling: For research applications, dynamic imaging and kinetic modeling can provide more accurate quantitative parameters, such as the influx constant (Kᵢ), which may be less affected by PVE than static SUV measurements.[8][16]
Issue 2: Misalignment between PET and CT images, causing inaccurate localization.
Cause: Patient motion, especially respiratory or muscular activity, between the CT scan and the PET emission scan is a common cause of misregistration artifacts.[17] This is particularly problematic for small lesions in areas like the lungs, liver, or abdomen.
Troubleshooting Steps:
-
Patient Preparation: Instruct the patient to remain as still as possible during the entire acquisition. Use appropriate patient restraints and comfort measures to minimize movement.[17]
-
Acquisition Protocol: If possible, use motion correction techniques during acquisition (e.g., respiratory gating).
-
Image Review: Carefully inspect the fused PET/CT images for any obvious misalignments, such as the liver dome on CT not matching the PET signal. Reviewing non-attenuation corrected (NAC) images can sometimes help identify motion-related artifacts.[17]
-
Software Realignment: Use image registration software to manually or automatically realign the PET and CT datasets if minor misalignments are detected.
Issue 3: High background signal interfering with small lesion detection.
Cause: ¹¹C-Choline can show physiological uptake in various normal tissues, including the kidneys, liver, pancreas, and salivary glands.[1] Additionally, inflammatory processes can lead to increased uptake, mimicking malignancy.[12][14]
Troubleshooting Steps:
-
Optimize Imaging Time: The optimal time for imaging after tracer injection can influence the tumor-to-background ratio. While initial uptake is rapid, imaging too early may result in higher blood pool activity.[18] A typical protocol involves starting the scan 2-5 minutes post-injection.[3]
-
Correlate with Anatomy: Use the fused CT or MRI images to determine if the uptake corresponds to a distinct anatomical lesion or is part of normal, benign, or inflammatory tissue.
-
Consider Lesion-to-Background Ratios: Quantify the uptake relative to adjacent normal tissue (e.g., muscle or blood pool). This can sometimes provide better contrast than absolute SUV values.[9]
-
Follow-up Imaging: If a finding is equivocal, a follow-up scan may be necessary to assess for changes in uptake over time.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ¹¹C-Choline PET/CT. These values can vary significantly based on the scanner, reconstruction parameters, and patient population.
Table 1: Comparison of ¹¹C-Choline Uptake (SUV) in Different Prostate Tissues
| Tissue Type | Mean SUVmax (± SD) or Range | Reference |
| Prostate Cancer (PCa) | 3.5 ± 1.3 | [19] |
| Prostate Cancer (PCa) | 5.6 ± 3.2 | [8] |
| Benign Histopathology | 2.0 ± 0.6 | [19] |
| Benign Prostatic Hyperplasia | 3.5 ± 1.0 | [8] |
| PCa (T3 Stage) | Median: 6.2 | [7] |
| PCa (T2 Stage) | Median: 4.3 | [7] |
Note: A significant overlap in SUV values exists between malignant and benign tissues, limiting the diagnostic utility of a single SUV cutoff.[7][9]
Table 2: Kinetic Parameters of ¹¹C-Choline in Malignant Lesions vs. Control Tissues
| Parameter | Malignant Lesions (Mean ± SD) | Inflammatory Lymph Nodes (Mean ± SD) | Muscle (Mean ± SD) | Adipose Tissue (Mean ± SD) | Reference |
| SUVmean | 3.60 ± 2.16 | - | 2.11 ± 1.33 | 0.26 ± 0.07 | [16] |
| Kᵢᴾ (min⁻¹) | 0.28 ± 0.22 | - | 0.15 ± 0.10 | 0.02 ± 0.01 | [16] |
| Kᵢᶜ (min⁻¹) | 0.28 ± 0.22 | - | - | - | [16] |
| K₁ (min⁻¹) | 0.79 ± 0.98 | 0.60 ± 0.24 | - | - | [16][20] |
| k₃ (min⁻¹) | 0.36 ± 0.30 | 0.11 ± 0.04 | - | - | [16][20] |
Kᵢᴾ: Patlak influx constant; Kᵢᶜ: Compartmental model influx constant; K₁: Tracer transport rate from plasma to tissue; k₃: Rate of phosphorylation.
Experimental Protocols
Standard Protocol for a Clinical ¹¹C-Choline PET/CT Scan
This protocol is a generalized summary. Specific parameters should be optimized for the scanner and clinical question.
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer 370-740 MBq (10-20 mCi) of ¹¹C-Choline as an intravenous bolus injection.[3]
-
-
Uptake Phase:
-
A short uptake period is required due to the rapid kinetics of ¹¹C-Choline.
-
-
Image Acquisition:
-
Positioning: Patient supine on the scanner bed, typically with arms raised above the head to clear the field of view.[3]
-
Start Time: Begin PET imaging 2-5 minutes after tracer injection.[3]
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: Acquire images from the base of the skull to the mid-thigh.
-
Duration: Total acquisition time is typically 10-20 minutes, with 2-5 minutes per bed position.[3]
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.
-
Quantitative analysis is performed by drawing regions of interest (ROIs) over suspicious lesions to calculate SUVmax, SUVmean, and other metrics.
-
Visualizations
Caption: Simplified pathway of ¹¹C-Choline uptake and metabolic trapping in a tumor cell.
Caption: Standard experimental workflow for a clinical ¹¹C-Choline PET/CT study.
Caption: Key challenges impacting the accurate quantification of ¹¹C-Choline in small lesions.
References
- 1. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. snmmi.org [snmmi.org]
- 4. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial-volume correction in dynamic PET-CT: effect on tumor kinetic parameter estimation and validation of simplified metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 11. This compound PET scan - Hendricks Regional Health - Hendricks Regional Health [hendricks.org]
- 12. archive.rsna.org [archive.rsna.org]
- 13. Partial volume effect in SPECT & PET imaging and impact on radionuclide dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pedrad.org [pedrad.org]
- 18. TPC - Analysis of [C-11]choline [turkupetcentre.net]
- 19. Imaging Prostate Cancer with 11C-Choline PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [¹¹C]Choline Radiotracer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the [¹¹C]Choline radiotracer and improving its specific activity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of [¹¹C]Choline that can lead to suboptimal results, particularly low specific activity.
Question: We are experiencing low specific activity in our [¹¹C]Choline synthesis. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low specific activity in [¹¹C]Choline synthesis is a common problem that can often be attributed to the introduction of stable carbon dioxide ([¹²C]CO₂) into the production process. Here are the primary sources of contamination and the corresponding troubleshooting steps:
-
Atmospheric CO₂ Contamination: Leaks in the gas transfer lines can introduce atmospheric CO₂, which contains natural carbon-12, diluting the radioactive [¹¹C]CO₂ produced by the cyclotron.
-
Troubleshooting:
-
Thoroughly check all gas lines, fittings, and valves for leaks using a leak detection solution or a helium leak detector.
-
Ensure all connections are secure and properly tightened.
-
Use high-purity stainless steel (type 316) tubing for all transfer lines to minimize the risk of leaks.[1]
-
-
-
Impure Target Gas: The nitrogen target gas used for the ¹⁴N(p,α)¹¹C nuclear reaction may contain trace amounts of CO₂.
-
Contamination within the Cyclotron Target: The internal surfaces of the cyclotron target can adsorb CO₂.
-
Troubleshooting:
-
Perform "hot cleaning" by pre-irradiating the target for short durations (e.g., 5 minutes) and discarding the initial batches of gas to flush out contaminants.[1]
-
Perform "cold cleaning" by flushing the target and transfer lines with the high-purity target gas for an extended period (e.g., 10 minutes) before irradiation.[1]
-
-
-
Inefficient Molecular Sieve Conditioning: Molecular sieves are used to trap [¹¹C]CO₂. If not properly conditioned, they can retain moisture and stable CO₂, which are then released during the synthesis, lowering the specific activity.[2]
Question: Our radiochemical yield of [¹¹C]Choline is consistently low. What factors could be contributing to this, and how can we improve it?
Answer:
Low radiochemical yield can be caused by several factors throughout the synthesis process. Here's a breakdown of potential issues and solutions:
-
Suboptimal Reaction Conditions: The reaction between [¹¹C]methyl iodide and the precursor, dimethylaminoethanol (B1669961) (DMAE), is sensitive to the choice of solvent and reaction support.
-
Troubleshooting:
-
Solvent Selection: While dimethylformamide (DMF) has been traditionally used, it can be difficult to remove completely.[2][4] Consider switching to a "green chemistry" approach using ethanol (B145695) as the solvent or a "dry synthesis" method where DMAE is loaded onto a solid support.[2][4] The solid-phase method has been shown to be highly effective in eliminating residual DMF and can lead to higher radiochemical yields.[2][4]
-
Solid Support: If using a solid-phase method, ensure the correct type of cartridge is used. For example, a Sep-Pak Accell Plus CM cartridge is effective for trapping [¹¹C]Choline while allowing unreacted DMAE to be washed away.[2][3] In initial attempts, an SPE SCX Maxi-Clean column was found to be unsuitable as the product could not be eluted with saline.[3]
-
-
-
Inefficient Purification: Loss of product during the purification step is a common cause of low yield.
-
Troubleshooting:
-
Optimize the solid-phase extraction (SPE) procedure. Ensure the column is washed effectively to remove impurities without prematurely eluting the product. For instance, washing with ethanol can help remove unreacted DMAE.[5]
-
Ensure complete elution of the final [¹¹C]Choline product from the SPE cartridge by using an adequate volume of saline.
-
-
-
Extended Synthesis Time: Due to the short half-life of Carbon-11 (approximately 20.4 minutes), a lengthy synthesis process will significantly reduce the final yield.[3]
-
Troubleshooting:
-
Automate the synthesis process using a module such as a TRACERlab FXc or Bioscan.[2][3][6] Automation reduces manual handling and shortens the overall synthesis time.
-
Optimize each step of the synthesis to be as efficient as possible. For example, a solid-phase synthesis method has been shown to reduce the production time to as little as 12 minutes.[2][4][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity of [¹¹C]Choline?
A1: With optimized synthesis and purification methods, the radiochemical purity of [¹¹C]Choline should be consistently high, typically exceeding 98% and often reaching over 99%.[8][9][10]
Q2: What are the acceptable limits for residual precursor (DMAE) and solvents in the final product?
A2: While specific limits may vary based on institutional and regulatory guidelines, optimized methods aim for very low levels of residual DMAE and solvents. For example, an optimized solid-phase synthesis can reduce residual DMAE to approximately 1 µg/mL.[2][4][7] The European Pharmacopoeia provides guidelines for acceptable levels of residual solvents.[2]
Q3: How does the choice of synthesis method affect the final product?
A3: The choice of synthesis method can significantly impact the radiochemical yield, synthesis time, and the presence of residual impurities. The solid-phase synthesis method, for instance, has been shown to offer a higher radiochemical yield (around 65% ± 3%) and a shorter production time (12 minutes) compared to methods using DMF as a solvent.[2][4][7]
Q4: What are the key quality control tests for [¹¹C]Choline?
A4: Key quality control tests include:
-
Radiochemical Purity and Identity: Determined by High-Performance Liquid Chromatography (HPLC).[11]
-
Radionuclide Purity: Confirmed by measuring the half-life and using gamma-ray spectroscopy.[3]
-
Residual Solvents: Analyzed using Gas Chromatography (GC).[3]
-
Bacterial Endotoxins: Tested to ensure the product is pyrogen-free.[3]
-
Sterility: Assessed to confirm the absence of microbial contamination.[3]
-
pH: Measured to ensure it is within an acceptable physiological range.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various [¹¹C]Choline synthesis methods.
Table 1: Comparison of [¹¹C]Choline Synthesis Methods
| Parameter | DMF Method | Ethanol ("Green") Method | Solid-Phase Method |
| Radiochemical Yield (Total) | 23% | 9% | 68% |
| Synthesis Time | 17 min | 17 min | 12 min |
| Residual DMAE | 36.1 µg/mL | 20.2 µg/mL | 70.1 µg/mL |
| Residual Ethanol | 2.93 mg/mL | 2.24 mg/mL | 0.58 mg/mL |
| Reference | [2] | [2] | [2] |
Table 2: Optimized Parameters for [¹¹C]Choline Production
| Parameter | Optimized Value | Reference |
| Target Filling Pressure | 17 bar | [12] |
| Target Current | 40 µA | [12] |
| Saturation Yield | 3.96 GBq/µA | [12] |
| Amount of DMAE (Ethanol Method) | 10 µl (dissolved in EtOH) | [12] |
| Amount of DMAE (Solid-Phase) | Up to 500 µl (on HLB cartridge) | [12] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of [¹¹C]Choline
This protocol describes an optimized, automated method for the synthesis of [¹¹C]Choline with high radiochemical yield and purity.
1. Isotope Production:
- Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron using high-purity nitrogen gas.
- Optimize target parameters: filling pressure of 17 bar and a target current of 40 µA.[12]
2. Synthesis of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):
- Trap the produced [¹¹C]CO₂ on a conditioned molecular sieve within an automated synthesis module (e.g., Bioscan).
- Reduce [¹¹C]CO₂ to [¹¹C]methanol using lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran (B95107) (THF) environment.[2][3]
- React the [¹¹C]methanol with hydroiodic acid to form [¹¹C]CH₃I.[2][3]
3. Synthesis of [¹¹C]Choline:
- Load the precursor, dimethylaminoethanol (DMAE), onto an Oasis HLB plus solid-phase extraction cartridge.[2]
- Pass the gaseous [¹¹C]CH₃I through the DMAE-loaded cartridge.
- Wash the cartridge with ethanol to remove unreacted DMAE. The [¹¹C]Choline will be trapped on a subsequent Accell Plus CM cartridge.[2]
4. Purification and Formulation:
- Wash the Accell Plus CM cartridge with water to remove any remaining impurities.[2]
- Elute the final [¹¹C]Choline product from the cartridge with a sterile 0.9% saline solution.[2]
- Pass the final product through a 0.22-µm sterile filter into a sterile, pyrogen-free collection vial.[2]
Visualizations
Caption: Choline Metabolism and Transport Pathway.
Caption: Experimental Workflow for [¹¹C]Choline Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of [11C]-choline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snmmi.org [snmmi.org]
- 6. Description of high purity and high specific activity of [11C]Choline synthesis using TRACERlab FXc module, and detailed report of quality controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient automated synthesis of [11C]choline for multi dose utilization [inis.iaea.org]
- 9. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved method for the quality assurance of [C-11]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
Strategies for minimizing bladder activity in "Choline C-11" pelvic imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urinary bladder activity during Carbon-11 (C-11) Choline (B1196258) positron emission tomography (PET) pelvic imaging.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing bladder radioactivity a concern in C-11 Choline pelvic imaging?
High concentrations of radiotracer in the urinary bladder can create significant imaging artifacts. This activity can obscure or mimic disease in adjacent pelvic structures, such as the prostate gland or pelvic lymph nodes, potentially leading to misinterpretation of the scan results. While C-11 Choline exhibits low urinary excretion compared to other tracers, minimizing any residual bladder activity is crucial for optimal image quality and diagnostic accuracy.[1][2]
Q2: What is the primary difference in bladder activity between C-11 Choline and 18F-FDG PET scans?
The primary advantage of C-11 Choline for pelvic imaging is its minimal urinary excretion.[2][3] Unlike 18F-Fluorodeoxyglucose (FDG), which is rapidly cleared by the kidneys and accumulates heavily in the bladder, C-11 Choline shows negligible radioactivity in the urine.[1][3][4] This inherent property makes C-11 Choline a more suitable tracer for visualizing prostate cancer and its metastases within the pelvis, as the target areas are less likely to be obscured by intense bladder signal.[3]
Q3: What are the standard patient preparation procedures to minimize bladder activity?
Standard patient preparation is critical for reducing potential interference from bladder activity. Key steps include:
-
Fasting: Patients should fast for at least six hours before the C-11 Choline injection.[2][5] This minimizes interference from dietary choline which could compete with the radiotracer for uptake in tissues.[5]
-
Hydration: Ensuring the patient is well-hydrated is recommended.[5][6] Patients should be encouraged to drink plenty of water before the scan.[6]
-
Voiding: It is essential for the patient to void immediately before the PET scan begins to empty the bladder as much as possible.[5] Patients are also encouraged to void as soon as the imaging is complete to help clear the tracer from their system.[6]
Q4: Can pharmacological interventions, such as diuretics, be used to further reduce bladder signal?
The use of diuretics is a common strategy to reduce urinary tracer activity in 18F-FDG PET imaging, where it can result in a significant reduction of bladder signal.[7][8] For instance, intravenous furosemide (B1674285) combined with hydration has been shown to reduce bladder activity by 75% in FDG scans.[7] However, due to the inherently low urinary excretion of C-11 Choline, forced diuresis is not a standard part of the imaging protocol.[1][4] While it could theoretically help clear the minimal amount of tracer that is excreted, its routine use has not been established and is generally considered unnecessary.
Q5: Is bladder catheterization an effective strategy for C-11 Choline scans?
Bladder catheterization is an invasive procedure used in some pelvic imaging scenarios to drain urine continuously.[9] However, its effectiveness can be limited, as it may still leave small amounts of concentrated, radioactive urine that can be misinterpreted as lesions.[9] Studies on FDG-PET have shown that catheter placement alone may not significantly reduce bladder radioactivity (SUVmax or SUVmean).[10] Given the low urinary activity of C-11 Choline and the invasive nature of catheterization, it is not a recommended or routine procedure for minimizing bladder activity in these scans.
Troubleshooting Guide
Issue: Moderate bladder signal is partially obscuring the prostatic bed or pelvic lymph nodes.
When encountering bladder activity that may interfere with interpretation, consider the following troubleshooting steps and preventative measures for future experiments:
-
Verify Patient Preparation: Confirm that the patient adhered strictly to the fasting and hydration protocol.[2][5] Inadequate fasting can alter biodistribution, and poor hydration can lead to more concentrated tracer in the urine.
-
Confirm Pre-Scan Voiding: Ensure the patient voided immediately before image acquisition. Even small amounts of urine can create a signal that may interfere with the interpretation of adjacent structures.
-
Post-Acquisition Voiding and Re-imaging: Although challenging due to the short 20-minute half-life of C-11, if a suspicious finding is located immediately adjacent to the bladder, a rapid post-void static image of the pelvis may help differentiate true tissue uptake from urinary activity. This procedure is more common with longer half-life isotopes but can be attempted if logistically feasible.
Quantitative Data on Bladder Activity Reduction Strategies
The following table summarizes quantitative data from studies on bladder activity reduction, primarily from research on other PET tracers like FDG. This is provided for context, as specific quantitative studies on interventions for the already low bladder activity of C-11 Choline are limited.
| Intervention | Tracer | Efficacy | Key Findings |
| Forced Diuresis | 18F-FDG | High | Furosemide (40 mg IV) with IV saline hydration resulted in a 75% reduction in bladder activity compared to controls.[7] |
| Bladder Catheterization | 18F-FDG | Inconclusive | A study on patients with cervical cancer showed Foley catheter placement did not significantly reduce mean SUVmax or SUVmean in the bladder compared to no catheterization.[10] |
| Standard Protocol | C-11 Choline | Sufficient | C-11 Choline demonstrates inherently negligible or low urinary activity , making interventions generally unnecessary for clear pelvic imaging.[1][3][4] |
Experimental Protocols
Protocol 1: Standard Patient Preparation for C-11 Choline Pelvic PET/CT
This protocol outlines the standard procedure for preparing a subject for a C-11 Choline PET scan to ensure minimal bladder activity and optimal image quality.
-
Patient Scheduling & Instructions:
-
Pre-Injection Procedure:
-
Upon arrival, confirm the patient has followed all fasting and hydration instructions.
-
Place a peripheral intravenous catheter for the injection.
-
Allow the patient to rest in a quiet room.
-
-
Radiotracer Administration:
-
Administer 370–740 MBq (10–20 mCi) of Choline C 11 Injection as a bolus intravenous injection.[5]
-
-
Pre-Imaging:
-
Crucial Step: Immediately before positioning the patient on the scanner, instruct them to empty their bladder completely.[5]
-
-
Image Acquisition:
-
Post-Imaging:
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PET imaging of prostate cancer using carbon-11-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Forced diuresis and dual-phase 18F-fluorodeoxyglucose-PET/CT scan for restaging of urinary bladder cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 12. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
Technical Support Center: Overcoming Challenges in ¹¹C-Choline Kinetic Model Fitting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the kinetic model fitting of "Choline C-11" (¹¹C-Choline) Positron Emission Tomography (PET) data.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to guide users through common problems in their experimental workflow.
My fitted kinetic parameters are highly variable and not reproducible. What are the potential causes?
High variability in fitted kinetic parameters for ¹¹C-Choline can stem from several sources throughout the experimental and analytical workflow. The most common culprits are inconsistencies in the input function, inappropriate model selection, and issues with data acquisition and processing.
Key areas to investigate include:
-
Input Function Determination: The accuracy of the arterial input function (AIF) is critical.[1] Both manual arterial sampling and image-derived input functions (IDIFs) have potential pitfalls. For arterial sampling, ensure consistent timing of blood draws, accurate measurement of radioactivity, and proper correction for metabolites.[2] For IDIFs, partial volume effects and spillover from adjacent tissues can significantly distort the time-activity curve (TAC).[3]
-
Metabolite Correction: ¹¹C-Choline is metabolized in the blood, with ¹¹C-betaine being the major metabolite.[2] Failure to accurately correct for these metabolites will lead to an overestimation of the input function and erroneous kinetic parameters.
-
Model Selection: The choice of kinetic model must be appropriate for the biological processes being studied. For ¹¹C-Choline, which is transported into the cell and then phosphorylated, a two-tissue compartment model is often more appropriate than a one-tissue model.[4][5]
-
Data Acquisition: Inconsistent injection protocols, patient motion during the scan, and incorrect timing of dynamic acquisitions can all introduce significant variability.[6][7]
I'm using an Image-Derived Input Function (IDIF) and my results are not correlating well with previous studies that used arterial sampling. What could be wrong?
Discrepancies between IDIF- and arterial sampling-derived kinetic parameters are a common challenge. The primary reasons for these differences are the partial volume effect (PVE) and the lack of direct metabolite measurement with IDIF.
To troubleshoot this issue, consider the following:
-
Partial Volume Effect (PVE) Correction: The relatively small size of arteries in the PET field of view leads to an underestimation of the true radioactivity concentration in the blood pool. This is a significant source of error in IDIF.[3] It is crucial to apply a validated PVE correction method.
-
Spill-over Correction: Activity from surrounding tissues can "spill over" into the region of interest (ROI) drawn over the artery, artificially inflating the IDIF. This is particularly problematic in areas with high background activity.
-
Metabolite Correction: IDIFs measure total radioactivity in the blood and cannot distinguish between the parent tracer (¹¹C-Choline) and its radiometabolites.[8] A population-based metabolite correction or a hybrid approach that combines the IDIF with a limited number of venous or arterial blood samples for metabolite analysis is often necessary to obtain accurate results.
-
Validation: It is highly recommended to perform a validation study in a subset of subjects with both arterial sampling and IDIF to establish a reliable methodology for your specific scanner and patient population.[3]
Which kinetic model should I choose for my ¹¹C-Choline study: a one-tissue or a two-tissue compartment model?
The choice between a one-tissue (1TC) and a two-tissue compartment (2TC) model depends on the underlying physiology of ¹¹C-Choline in the tissue of interest. For many applications involving ¹¹C-Choline, a 2TC model is more appropriate as it better reflects the biological processes of transport and subsequent metabolic trapping.[4][5]
Here's a breakdown to guide your decision:
-
One-Tissue Compartment Model (1TCM): This model assumes a single, well-mixed compartment in the tissue where the tracer can freely exchange with the plasma. This may be sufficient for tissues with rapid equilibrium and no significant intracellular trapping.
-
Two-Tissue Compartment Model (2TCM): This model describes two compartments in the tissue: a free or non-displaceable compartment and a compartment for specifically bound or metabolized tracer.[9] Given that ¹¹C-Choline is transported into cells and then phosphorylated and trapped, the 2TCM often provides a more accurate representation of its kinetics.[4] In many oncological applications, an irreversible two-tissue compartment model (where k4 is assumed to be zero) is preferred.[10]
The most appropriate model should be selected based on goodness-of-fit criteria, such as the Akaike Information Criterion (AIC), and the physiological plausibility of the estimated parameters.[10]
FAQs
Q1: What is the typical dynamic acquisition protocol for a ¹¹C-Choline PET scan for kinetic modeling?
A typical dynamic acquisition protocol for ¹¹C-Choline PET starts at the time of tracer injection and continues for a duration sufficient to capture the key kinetic events. For tracers like ¹¹C-Choline, a shorter acquisition of 20-30 minutes may be adequate.[4] A common framing scheme involves a series of short frames at the beginning to capture the rapid initial uptake, followed by progressively longer frames. For example, a protocol might consist of 18 sequences of 5 seconds each, followed by 9 sequences of 60 seconds each.[6]
Q2: What are the key kinetic parameters derived from ¹¹C-Choline modeling and what do they represent?
The primary kinetic parameters derived from a two-tissue compartment model for ¹¹C-Choline are:
-
K₁ (mL/cm³/min): The rate constant for the transport of ¹¹C-Choline from the arterial plasma into the first tissue compartment (the free/non-displaceable pool). It reflects blood flow and capillary permeability.
-
k₂ (min⁻¹): The rate constant for the transport of ¹¹C-Choline from the first tissue compartment back into the arterial plasma.
-
k₃ (min⁻¹): The rate constant for the transfer of ¹¹C-Choline from the first tissue compartment to the second tissue compartment, representing phosphorylation by choline (B1196258) kinase and subsequent metabolic trapping.
-
k₄ (min⁻¹): The rate constant for the reverse transfer from the second tissue compartment back to the first. For ¹¹C-Choline, this is often assumed to be zero (irreversible model) due to the rapid and stable phosphorylation.[10]
Q3: How is the arterial input function (AIF) measured for ¹¹C-Choline PET studies?
The gold standard for measuring the AIF is through serial arterial blood sampling.[1] This involves placing a catheter in a peripheral artery (e.g., radial artery) and drawing blood samples at frequent intervals, especially during the first few minutes after tracer injection when the concentration changes rapidly. The radioactivity in the whole blood and plasma is measured, and the plasma data is corrected for the presence of radiometabolites.[2]
Q4: What are the main challenges in analyzing ¹¹C-Choline PET data?
The main challenges include:
-
Accurate Input Function Measurement: As detailed in the troubleshooting guide, obtaining a reliable AIF is a primary challenge.
-
Metabolite Correction: The rapid metabolism of ¹¹C-Choline necessitates accurate and timely measurement of its radiometabolites.[2]
-
Model Selection and Identifiability: Choosing the correct model and ensuring that the model parameters can be reliably estimated from the data is crucial.
-
Image Noise and Resolution: The inherent noise in PET data and the limited spatial resolution can affect the accuracy of time-activity curves, particularly in small regions of interest.
Data Presentation
Table 1: Comparison of Kinetic Models for ¹¹C-Choline
| Model | Description | Advantages | Disadvantages |
| One-Tissue Compartment Model (1TCM) | A single tissue compartment with exchange with plasma. | Simpler, fewer parameters to estimate, more robust in noisy data. | May not accurately reflect the biological trapping of ¹¹C-Choline. |
| Two-Tissue Compartment Model (2TCM) | Two tissue compartments representing free and metabolized/bound tracer.[9] | More physiologically accurate for ¹¹C-Choline, allows for separate estimation of transport and phosphorylation rates. | More complex, more parameters to estimate, may be less stable with noisy data. |
| Patlak Graphical Analysis | A linear graphical method applied at later time points to estimate the net influx rate (Ki). | Computationally simple, robust against noise. | Does not provide individual rate constants (K₁, k₂, k₃). Assumes irreversible trapping. |
Experimental Protocols
Detailed Methodology for Arterial Blood Sampling and Metabolite Analysis for ¹¹C-Choline
-
Catheterization: Prior to the PET scan, insert a catheter into a peripheral artery (e.g., radial artery) for blood sampling.
-
Blood Sampling Schedule:
-
Begin drawing arterial blood samples immediately at the start of the ¹¹C-Choline injection.
-
Collect samples frequently during the initial rapid phase (e.g., every 10-15 seconds for the first 2 minutes).
-
Gradually increase the interval between samples for the remainder of the scan (e.g., at 3, 5, 10, 15, 20, 30, and 40 minutes post-injection).
-
-
Sample Processing:
-
For each blood sample, record the exact time of the draw.
-
Immediately place the blood tubes on ice to minimize further metabolism.
-
Measure the total radioactivity in a small aliquot of whole blood using a gamma counter.
-
Centrifuge the remaining blood to separate the plasma.
-
Measure the radioactivity in a known volume of plasma.
-
-
Metabolite Analysis:
-
The primary radiometabolite of ¹¹C-Choline in plasma is ¹¹C-betaine.[2]
-
Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate the parent ¹¹C-Choline from its radiometabolites in the plasma samples.
-
Quantify the radioactivity of the parent tracer and each metabolite.
-
Calculate the parent fraction (radioactivity of parent / total plasma radioactivity) for each time point.
-
-
Input Function Generation:
-
Correct the total plasma radioactivity concentration at each time point by multiplying it by the corresponding parent fraction to obtain the metabolite-corrected arterial input function.
-
Mandatory Visualization
Caption: Experimental workflow for ¹¹C-Choline kinetic modeling.
Caption: Two-tissue compartment model for ¹¹C-Choline kinetics.
References
- 1. snmmi.org [snmmi.org]
- 2. Image-derived input function in dynamic human PET/CT: methodology and validation with 11C-acetate and 18F-fluorothioheptadecanoic acid in muscle and 18F-fluorodeoxyglucose in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmental Modeling in PET Kinetics | Radiology Key [radiologykey.com]
- 5. Full kinetic modeling analysis of [18F]fluorocholine Positron Emission Tomography (PET) at initial diagnosis of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Volumetric Parameters in 11C-Choline PET/MR Are Superior PET Imaging Biomarkers for Primary High-Risk Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Compartmental models in positron emission tomography [turkupetcentre.net]
- 8. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 9. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives | springermedizin.de [springermedizin.de]
- 10. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of CT Contrast Agents on "Choline C-11" PET Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Choline C-11" Positron Emission Tomography/Computed Tomography (PET/CT) and encountering potential interference from CT contrast agents.
Frequently Asked Questions (FAQs)
Q1: Can the administration of intravenous (IV) iodinated CT contrast agents affect the quantification of "this compound" PET, specifically the Standardized Uptake Value (SUV)?
A1: Yes, IV iodinated contrast agents can potentially influence the quantification of PET tracers, including "this compound". The primary mechanism is through the alteration of the CT-based attenuation correction of the PET data. The high density of the contrast agent increases the Hounsfield Units (HU) in the CT scan, which can lead to an overestimation of tissue attenuation. This, in turn, can result in falsely elevated SUV in regions with high contrast concentration.[1][2][3][4] However, multiple studies investigating this effect with 18F-FDG PET have concluded that while the increase in SUV can be statistically significant, it is often not clinically significant and typically does not alter the diagnostic interpretation.[1][2] Direct quantitative studies on the impact of CT contrast on "this compound" PET are limited, but the same physical principles of attenuation correction apply.
Q2: What is the expected magnitude of change in SUVmax for "this compound" PET when using a contrast-enhanced CT for attenuation correction?
A2: Currently, there is a lack of studies that have specifically quantified the SUVmax changes for "this compound" PET in the presence of CT contrast agents. However, based on studies with 18F-FDG, the mean difference in SUVmax is generally low. For instance, one study reported a mean SUVmax difference of 0.06 (P > 0.05) in various anatomical sites when comparing attenuation correction with and without contrast.[2] Another study found a mean SUV difference of 3.3% (maximum of 11.5%) with a conventional conversion method from CT values to attenuation coefficients.[1] It is reasonable to expect a similar range of impact on "this compound" PET quantification, although this needs to be confirmed by specific studies.
Q3: Is there any evidence of a direct physiological interaction between iodinated contrast agents and the uptake of "this compound" by cells?
A3: The current body of scientific literature does not provide direct evidence of a physiological interaction between commonly used iodinated CT contrast agents and the cellular uptake mechanisms of choline. The primary effect of contrast agents on PET quantification is understood to be a physical one related to CT-based attenuation correction.[3][4]
Q4: Can oral CT contrast agents also affect "this compound" PET quantification?
A4: Yes, high-density oral contrast agents, such as those containing barium, can also cause artifacts in PET/CT imaging by affecting attenuation correction, similar to IV contrast agents.[3] These artifacts can appear as areas of falsely elevated tracer uptake.[3] Therefore, careful review of the non-attenuation-corrected PET images and correlation with the CT scan is crucial to avoid misinterpretation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high SUV in a region corresponding to a blood vessel or highly vascularized tissue on the contrast-enhanced CT. | Attenuation correction artifact due to high concentration of iodinated contrast agent.[4] | 1. Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images to see if the high uptake is still present. Attenuation correction artifacts will not be visible on NAC images.[3] 2. Correlate with CT: Carefully correlate the PET finding with the contrast-enhanced CT images to confirm the location of the high uptake corresponds to a contrast-filled structure. 3. Alternative Attenuation Correction: If available, reprocess the PET data using a non-contrast CT scan for attenuation correction. Some protocols acquire a low-dose non-contrast CT before the diagnostic contrast-enhanced scan for this purpose.[3] |
| Diffuse, slightly increased background uptake in the abdomen after administration of oral contrast. | Potential for minor attenuation correction artifacts from the oral contrast. | 1. Assess Contrast Distribution: Evaluate the distribution of the oral contrast on the CT images to see if it correlates with the areas of increased PET signal. 2. Clinical Correlation: Interpret the findings in the context of the patient's clinical history and the expected biodistribution of "this compound". |
| Concern about the general impact of contrast on a quantitative research study. | The known, albeit often small, effect of contrast on SUV could introduce a systematic bias in the data. | 1. Standardize Protocols: For longitudinal or multi-center studies, it is critical to standardize the imaging protocol, including the use and timing of contrast administration. 2. Acquire a Non-Contrast CT: Whenever feasible for a research setting, acquire a low-dose non-contrast CT for attenuation correction before the administration of the contrast agent for the diagnostic CT. 3. Data Stratification: If protocols cannot be fully standardized, consider stratifying data analysis based on whether contrast was used. |
Quantitative Data on the Impact of IV Contrast on PET SUV
| Study Reference | PET Tracer | Anatomical Region | Mean SUVmax Difference (Contrast vs. Non-Contrast AC) | Key Findings |
| Yau et al. (2005)[2] | 18F-FDG | Various (aorta, lung, muscle, spleen, liver, pathology) | 0.06 (not statistically significant overall) | No clinically significant elevation in SUV was identified. A small but statistically significant increase was seen in pathological lesions. |
| Nakiphof et al. (2008) (as cited in[1]) | 18F-FDG | Not specified | 3.3% (maximum 11.5%) | The difference in SUV was more affected by tissue and patient motion than by the IV contrast agent. |
Experimental Protocols
Below are generalized methodologies for PET/CT imaging with and without contrast, based on the reviewed literature. Researchers should always adhere to their institution's specific, approved protocols.
Protocol 1: "this compound" PET/CT with Contrast-Enhanced CT for Attenuation Correction
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
Radiotracer Injection: A dose of "this compound" (typically 370-740 MBq) is administered intravenously.
-
Uptake Period: A quiet uptake period of 5-15 minutes is observed.
-
Imaging:
-
The patient is positioned on the PET/CT scanner.
-
A contrast-enhanced diagnostic CT scan is performed according to the institution's standard protocol for the clinical indication. This involves the intravenous injection of an iodinated contrast agent.
-
Immediately following the CT scan, the PET emission scan is acquired over the same anatomical area.
-
-
Image Reconstruction: The PET data is reconstructed using the contrast-enhanced CT data for attenuation correction.
Protocol 2: "this compound" PET/CT with a Separate Non-Contrast CT for Attenuation Correction
-
Patient Preparation: Same as Protocol 1.
-
Radiotracer Injection: Same as Protocol 1.
-
Uptake Period: Same as Protocol 1.
-
Imaging:
-
The patient is positioned on the PET/CT scanner.
-
A low-dose, non-contrast CT scan is acquired first. This scan will be used for attenuation correction.
-
The PET emission scan is then acquired.
-
Following the PET scan, a diagnostic, contrast-enhanced CT scan may be performed for anatomical correlation.
-
-
Image Reconstruction: The PET data is reconstructed using the initial low-dose non-contrast CT data for attenuation correction.
Visualizations
Caption: A diagram illustrating two common experimental workflows for "this compound" PET/CT with and without a separate non-contrast CT for attenuation correction.
Caption: A diagram showing the logical relationship of how intravenous CT contrast agents can lead to falsely elevated SUV in PET imaging through their effect on attenuation correction.
References
Technical Support Center: Choline C-11 Uptake and Therapy Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Choline (B1196258) C-11 PET/CT to monitor therapy response.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Choline C-11 uptake in tumor cells?
A1: this compound is a radiolabeled analog of choline, a vital precursor for the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2] Tumor cells, due to their rapid proliferation, exhibit increased choline metabolism and membrane synthesis.[1][3] this compound is taken up by cancer cells through specific transporters and is then phosphorylated by the enzyme choline kinase.[4][5] This process traps the radiotracer within the cell, allowing for visualization via Positron Emission Tomography (PET).[1][4] The intensity of the signal generally correlates with the rate of cell division.[3]
Q2: How does Androgen Deprivation Therapy (ADT) affect this compound uptake in prostate cancer?
A2: Androgen Deprivation Therapy (ADT) has been shown to significantly reduce this compound uptake in patients with androgen-sensitive prostate cancer.[6][7][8][9][10] In one study with recurrent prostate cancer patients, 13 out of 14 had positive this compound PET/CT scans before ADT; after six months of therapy, 9 of those 14 patients had negative scans.[6][7][9] This decrease in radiotracer uptake reflects a metabolic response to the therapy.
Q3: What changes in this compound uptake can be expected after chemotherapy?
A3: Chemotherapy, such as with docetaxel (B913), has been shown to decrease this compound uptake, indicating a metabolic response that can precede morphological changes in tumor size.[11] In a preclinical study, a significant reduction in this compound uptake was observed as early as one week after initiating docetaxel treatment.[11] However, in a study with metastatic castration-resistant prostate cancer (mCRPC) patients, no significant correlation was found between changes in choline uptake and standard clinical response assessments during docetaxel chemotherapy, suggesting its utility might be limited in that specific setting.[12]
Q4: How does radiotherapy influence this compound uptake patterns?
A4: External-beam radiation therapy (EBRT) leads to a significant decline in intraprostatic this compound uptake.[13][14] This reduction can be detected during the course of radiation therapy and continues for up to a year after treatment.[13][14] Interestingly, one study noted a temporary increase in this compound uptake mid-radiotherapy, possibly due to a post-actinic inflammatory reaction, followed by a significant overall decrease one year after treatment completion.[8]
Q5: My results show an increase in this compound uptake after therapy. What could be the cause?
A5: While most effective therapies lead to a decrease in this compound uptake, an increase is not unheard of and can be perplexing. Potential causes include:
-
Tumor Progression: The most straightforward explanation is that the tumor is not responding to the therapy and continues to proliferate.
-
Inflammatory Response: As noted in some radiotherapy studies, a temporary increase in uptake can be caused by a therapy-induced inflammatory reaction (post-actinic reaction).[8]
-
Tumor Flare Phenomenon: In some cases, particularly with hormonal therapies, an initial "flare" response can occur, leading to a temporary surge in metabolic activity before a therapeutic effect is seen.[15]
-
Outlier Response: In a study of neoadjuvant therapy, one out of eleven patients showed an increase in this compound uptake despite a decrease in PSA levels, highlighting that individual patient responses can vary.[16]
Q6: Is there a correlation between changes in this compound uptake and PSA levels?
A6: The correlation between Prostate-Specific Antigen (PSA) levels and this compound uptake can be inconsistent. Some studies have found no significant correlation between the reduction in PSA and the decrease in this compound uptake (SUVmax or SUVmean) following therapy.[13][16] For instance, after neoadjuvant therapy, PSA values decreased more significantly than SUVmax.[16] However, other research suggests that higher PSA levels are associated with an increased likelihood of a positive this compound PET/CT scan in patients with biochemical recurrence.[17]
Data Presentation: Therapy-Induced Changes in this compound Uptake
Table 1: Combined Neoadjuvant Therapy (Docetaxel & Androgen Blockade) in Prostate Cancer [16][18]
| Parameter | Before Therapy (Mean ± SD) | After Therapy (Mean ± SD) | Mean Decrease (%) | P-value |
| SUVmax | N/A | N/A | 30.4 ± 20.7 | 0.004 |
| SUVmean | 3.43 ± 0.32 | 2.36 ± 0.62 | 30.4 ± 20.7 | 0.004 |
| PSA (ng/ml) | 40.9 ± 73.4 | 0.96 ± 0.65 | 92.9 ± 8.7 | 0.003 |
| Prostate Volume (CT, ml) | 54.3 ± 22.4 | 32.2 ± 14.5 | 29.7 ± 13.7 (Median) | 0.005 |
| Prostate Volume (MRI, ml) | 61.6 ± 35.7 | 36.6 ± 16.2 | 41.9 ± 13.5 (Median) | 0.003 |
| Tumor Volume (MRI, ml) | 5.0 ± 5.4 | 3.4 ± 4.5 | 43.5 ± 24.7 (Median) | 0.005 |
Table 2: External-Beam Radiation Therapy (EBRT) in Prostate Cancer [13][14]
| Parameter | Before EBRT (Mean ± SEM) | During EBRT (Week 8) (Mean ± SEM) | 2 Months Post-EBRT (Mean ± SEM) | 12 Months Post-EBRT (Mean ± SEM) |
| SUVmax | 4.0 ± 0.4 | 2.9 ± 0.1 | 2.3 ± 0.3 | 2.2 ± 0.2 |
| Tumor:Muscle Ratio (TMR) | 7.4 ± 0.6 | 6.1 ± 0.4 | 5.6 ± 0.3 | 4.4 ± 0.4 |
Table 3: Androgen Deprivation Therapy (ADT) in Recurrent Prostate Cancer [6][7][9]
| Parameter | Before ADT | After 6 Months of ADT |
| Mean PSA (ng/ml) | 17.0 ± 44.1 | 2.4 ± 3.1 |
| Patients with Positive PET/CT | 13 / 14 | 4 / 14 |
| Patients with Negative PET/CT | 1 / 14 | 10 / 14 |
Visualizations
Signaling & Metabolic Pathways
Experimental Workflows
Logical Relationships
Experimental Protocols
Protocol 1: Monitoring Combined Neoadjuvant Therapy (Docetaxel and Androgen Blockade)[16][18]
-
Patient Population: Patients with locally advanced, high-risk prostate cancer scheduled for radical prostatectomy.
-
Treatment Plan: A combined therapy of docetaxel (e.g., 75 mg/m² i.v.) and complete androgen blockade (e.g., bicalutamide (B1683754) and buserelin) was administered.[18]
-
Imaging Protocol:
-
A baseline [11C]Choline PET/CT scan is performed before the start of therapy.
-
A second scan is performed between 7-21 days after the completion of the neoadjuvant therapy regimen.[18]
-
Patients should fast for at least 6 hours before scanning.[16]
-
An intravenous injection of [11C]Choline (e.g., ~800 MBq) is administered.[16]
-
PET/CT imaging (e.g., midthigh to thorax) begins approximately five minutes post-injection.[16]
-
The protocol includes a low-dose CT for attenuation correction followed by the PET scan (e.g., 3 minutes per bed position).[16]
-
-
Image Analysis:
-
Images are analyzed by at least two experienced nuclear medicine physicians.[16]
-
[11C]Choline uptake in the prostate is evaluated semi-quantitatively using SUVmax and SUVmean.[16]
-
Volumes of interest (VOIs) are drawn, often with a threshold (e.g., 50%) or by using CT-derived prostate borders for guidance.[16]
-
-
Statistical Analysis: Non-parametric tests (e.g., Wilcoxon signed-rank test) are used to test for significant changes in choline uptake (SUVmax, SUVmean), tumor volume, and PSA values before and after therapy.[16]
Protocol 2: Monitoring External-Beam Radiation Therapy (EBRT)[13]
-
Patient Population: Patients with intermediate-risk localized prostate cancer.
-
Treatment Plan: Patients receive EBRT (e.g., intensity-modulated radiation therapy to a dose of at least 74 Gy) over several weeks.[13]
-
Imaging Protocol:
-
A baseline [11C]Choline PET/CT scan is performed before EBRT.
-
Follow-up scans are conducted at multiple time points, for example: during the final week of EBRT, and at 2 and 12 months post-EBRT.[13]
-
Dynamic PET imaging can be performed for a set duration (e.g., 40 minutes) immediately following injection of [11C]Choline.[13]
-
-
Image Data Analysis:
-
PET data are reconstructed using a standard clinical algorithm (e.g., 3D row-action maximum likelihood algorithm).[13]
-
Key parameters calculated include SUVmax (maximum standardized uptake value) and TMR (tumor-to-muscle ratio), derived from the SUVmax of the tumor and the SUVmean of a reference muscle tissue (e.g., gluteus).[13]
-
-
Statistical Analysis: Changes in SUVmax and TMR over the different time points are analyzed for statistical significance using appropriate tests to compare baseline and follow-up values.[13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. 18F-FDG and 11C-choline uptake in proliferating tumor cells is dependent on the cell cycle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Choline metabolism in malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen deprivation therapy influences the uptake of 11C-choline in patients with recurrent prostate cancer: the preliminary results of a sequential PET/CT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Androgen deprivation therapy influences the uptake of {sup 11}C-choline in patients with recurrent prostate cancer: the preliminary results of a sequential PET/CT study (Journal Article) | ETDEWEB [osti.gov]
- 10. urosource.uroweb.org [urosource.uroweb.org]
- 11. [11C]Choline as pharmacodynamic marker for therapy response assessment in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective evaluation of [11C]Choline PET/CT in therapy response assessment of standardized docetaxel first-line chemotherapy in patients with advanced castration refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of intraprostatic therapeutic effects in prostate cancer patients using [11C]-choline pet/ct after external-beam radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Intraprostatic Therapeutic Effects in Prostate Cancer Patients Using [11C]-Choline pet/ct after External-Beam Radiation Therapy [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Predictive factors of [(11)C]choline PET/CT in patients with biochemical failure after radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [11C]Choline PET/CT in therapy response assessment of a neoadjuvant therapy in locally advanced and high risk prostate cancer before radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Harmonization of "Choline C-11" PET Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the harmonization of Carbon-11 Choline (¹¹C-Choline) Positron Emission Tomography (PET) protocols across different centers. Harmonization is critical for ensuring the comparability and reliability of data in multi-center clinical trials and research studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the acquisition and analysis of ¹¹C-Choline PET data.
1. Image Quality and Artifacts
-
Question: We are observing areas of artificially high uptake (hot spots) near metallic implants in our ¹¹C-Choline PET/CT images. What is the cause and how can we mitigate this?
-
Answer: This is likely an attenuation correction (AC) artifact caused by the high density of the metallic implant, which leads to streaking on the CT scan and subsequent overcorrection of the PET data. To troubleshoot this, you should:
-
Review Non-Attenuation-Corrected (NAC) Images: Always examine the NAC images to verify if the high uptake is present without the influence of the CT-based correction.
-
Utilize Metal Artifact Reduction (MAR) Software: If available, apply MAR algorithms to the CT data before PET reconstruction to minimize artifacts.
-
Careful Interpretation: Be aware of the potential for these artifacts and interpret uptake in regions near metallic implants with caution.
-
-
-
Question: Our ¹¹C-Choline PET images show a "cold" or photopenic artifact at the junction of the lungs and diaphragm. What could be causing this?
-
Answer: This is a common artifact resulting from respiratory motion mismatch between the fast CT scan (often performed during a breath-hold) and the longer, free-breathing PET acquisition. To address this:
-
Patient Instructions: Instruct the patient to breathe shallowly and consistently throughout the entire scan.
-
CT Acquisition Timing: Acquire the CT scan during mid-expiration or shallow breathing to better align with the average diaphragm position during the PET scan.
-
-
-
Question: We are seeing diffuse, non-specific uptake in the bowel. How can we differentiate this from malignant lesions?
-
Answer: Physiologic bowel uptake is a normal finding with ¹¹C-Choline PET. To differentiate this from pathology:
-
Correlate with CT/MRI: Carefully examine the co-registered CT or MRI for any corresponding anatomical abnormalities.
-
Pattern of Uptake: Physiologic uptake often follows the contour of the bowel, whereas malignant lesions may present as more focal or nodular uptake.
-
Delayed Imaging: While not standard for ¹¹C-Choline due to its short half-life, in some research settings, very short-delay imaging might show changes in physiologic distribution, though this is generally not practical.
-
-
2. Protocol Standardization and Variability
-
Question: What are the key acquisition parameters that need to be harmonized across different PET/CT scanners in a multi-center trial?
-
Answer: To ensure consistency, the following acquisition parameters should be standardized:
-
Injected Dose: A consistent dose per patient weight (e.g., MBq/kg) should be established.
-
Uptake Time: The time between tracer injection and the start of the scan must be strictly controlled.
-
Acquisition Mode: All sites should use the same mode (e.g., 3D).
-
Scan Duration per Bed Position: This should be standardized to ensure comparable image statistics.
-
Scan Range: The anatomical coverage should be identical across all sites.
-
-
-
Question: How much variability in Standardized Uptake Values (SUVs) is acceptable between different centers after harmonization efforts?
-
Answer: Even with harmonization, some level of variability is expected due to differences in scanner hardware and software. Multi-center studies using phantom data have shown that a coefficient of variation (COV) in SUV measurements in the range of 10-25% can be anticipated after central analysis and adherence to quality control procedures. The goal of harmonization is to minimize this variability as much as possible.
-
-
Question: What are the recommended reconstruction algorithms for ¹¹C-Choline PET studies?
-
Answer: Ordered Subset Expectation Maximization (OSEM) is the most commonly used iterative reconstruction algorithm in clinical PET. For multi-center trials, it is crucial to harmonize the reconstruction parameters, including:
-
Number of Iterations and Subsets: These parameters control the trade-off between image noise and resolution. A standardized set of iterations and subsets should be used across all sites.
-
Post-reconstruction Filter: A Gaussian filter is often applied to smooth the images and reduce noise. The full width at half maximum (FWHM) of this filter should be harmonized.
-
Corrections: Ensure that all necessary corrections (e.g., attenuation, scatter, randoms) are applied consistently.
-
-
Data Presentation: Comparison of ¹¹C-Choline PET Protocol Parameters
The following tables summarize typical ¹¹C-Choline PET protocol parameters. It is important to note that these can vary between institutions, highlighting the need for standardization in multi-center studies.
Table 1: Patient Preparation and Tracer Injection
| Parameter | Typical Value/Range | Notes |
| Fasting Period | 4-6 hours | To minimize physiologic bowel uptake. |
| Injected Dose | 370 - 740 MBq (10 - 20 mCi) | Dose may be adjusted based on patient weight and scanner characteristics.[1] |
| Injection Method | Intravenous bolus |
Table 2: PET/CT Acquisition Parameters
| Parameter | Typical Value/Range | Notes |
| Uptake Time | 2-5 minutes post-injection | Imaging is typically initiated shortly after injection.[1] |
| Scan Range | Base of skull to mid-thigh | Should be standardized for the specific clinical question.[1] |
| Acquisition Mode | 2D or 3D | 3D is more common on modern scanners for increased sensitivity. |
| Time per Bed Position | 2 - 5 minutes | Depends on the scanner sensitivity and desired image quality.[1] |
| CT Parameters | Low-dose for attenuation correction | Diagnostic contrast-enhanced CT may be performed but can introduce artifacts. |
Table 3: PET Image Reconstruction Parameters
| Parameter | Typical Value/Range | Notes |
| Reconstruction Algorithm | OSEM (Ordered Subset Expectation Maximization) | Most common iterative algorithm. |
| Iterations x Subsets | Varies (e.g., 2x21, 3x24, 4x16) | Needs to be harmonized across centers. |
| Post-reconstruction Filter | Gaussian filter (e.g., 4-6 mm FWHM) | Used to control image noise. |
| Corrections | Attenuation, Scatter, Randoms, Decay | Standard corrections are essential for quantitative accuracy. |
Experimental Protocols
1. Phantom-Based PET Scanner Harmonization using NEMA NU 2 Image Quality Phantom
This protocol outlines the steps for using a NEMA NU 2 Image Quality (IQ) phantom to harmonize PET scanners across different sites.
-
Objective: To establish standardized reconstruction parameters that yield comparable image quality and quantitative accuracy across different PET/CT scanners.
-
Materials:
-
NEMA NU 2 IQ Phantom with fillable spheres (10, 13, 17, 22, 28, and 37 mm diameters).
-
¹⁸F-FDG (due to its longer half-life, it is often used as a surrogate for phantom studies, though the principles apply to ¹¹C).
-
Dose calibrator.
-
PET/CT scanner.
-
-
Methodology:
-
Phantom Preparation:
-
Fill the background compartment of the phantom with a known activity concentration of ¹⁸F-FDG (e.g., ~2 kBq/mL).
-
Fill the spheres with a higher activity concentration to achieve a specific sphere-to-background ratio (e.g., 10:1).[2]
-
Accurately measure the activity concentrations of the background and sphere solutions using a calibrated dose calibrator.
-
-
Phantom Scanning:
-
Position the phantom in the center of the scanner's field of view.
-
Perform a low-dose CT scan for attenuation correction.
-
Acquire a PET scan for a duration sufficient to obtain high-count statistics (e.g., 10-20 minutes).
-
-
Image Reconstruction:
-
Reconstruct the PET data using the site's standard clinical protocol and several variations of reconstruction parameters (e.g., different numbers of iterations/subsets, different filter FWHMs).
-
-
Data Analysis:
-
For each reconstructed image series, measure the recovery coefficients (RCs) for each sphere. The RC is the ratio of the measured activity concentration in the sphere to the true activity concentration.
-
Measure the background variability (noise).
-
Compare the RCs from each site to a reference standard (e.g., EARL or a pre-defined project standard).
-
Select the reconstruction parameters for each scanner that provide the closest match to the reference RCs while maintaining an acceptable level of image noise.[2][3]
-
-
2. Quality Assurance and Quality Control (QA/QC) for Multi-Center Trials
-
Objective: To ensure ongoing consistency and reliability of ¹¹C-Choline PET data acquisition across all participating centers.
-
Methodology:
-
Initial Site Qualification:
-
Each site must successfully complete the phantom-based harmonization protocol described above.
-
Verify that each site's dose calibrators and PET scanners are properly calibrated.
-
-
Regular QA/QC Procedures:
-
Daily: Perform daily QC checks on the PET scanner as recommended by the manufacturer (e.g., blank scan).
-
Quarterly/Annually: Repeat the phantom scan to ensure that the scanner's performance has not drifted over time.
-
-
Centralized Data Review:
-
All acquired PET/CT data should be sent to a central imaging core for review.
-
The central core will review the data for protocol compliance, image quality, and artifacts.
-
Any deviations from the protocol should be documented and addressed with the respective site.
-
-
Mandatory Visualizations
Caption: ¹¹C-Choline uptake and metabolic trapping pathway in cancer cells.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Evaluation of strategies towards harmonization of FDG PET/ CT studies in multicentre trials: comparison of scanner validation phantoms and data analysis procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of harmonization strategies for quantitative PET - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ¹¹C-Choline PET and PSMA PET in the Detection of Recurrent Prostate Cancer
For researchers, scientists, and drug development professionals, the accurate detection of recurrent prostate cancer following primary therapy is a critical challenge. Positron Emission Tomography (PET) has emerged as a powerful imaging modality in this setting, with two key radiotracers, ¹¹C-Choline and Prostate-Specific Membrane Antigen (PSMA)-targeted agents, at the forefront. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
The advent of molecular imaging with PET has significantly advanced the management of biochemically recurrent prostate cancer. While ¹¹C-Choline PET was a notable step forward from conventional imaging, the development of PSMA-targeted PET agents has revolutionized the field, demonstrating superior detection efficacy, particularly at low prostate-specific antigen (PSA) levels.
Performance Data: ¹¹C-Choline PET vs. PSMA PET
The quantitative data overwhelmingly supports the superior performance of PSMA PET over ¹¹C-Choline PET in detecting recurrent prostate cancer, especially in patients with low PSA values.
Table 1: Detection Rates of ¹¹C-Choline PET vs. PSMA PET by PSA Level
| PSA Level (ng/mL) | ¹¹C-Choline PET Detection Rate | PSMA PET Detection Rate |
| ≤ 0.5 | 35% - 45%[1][2] | 58%[1] |
| 0.5 - 0.99 | 41% - 56%[1][2] | 75%[1] |
| 1.0 - 1.99 | 62% - 70%[1][2] | 86%[1] |
| ≥ 2.0 | 80% - 90.5%[1][2] | 94%[1] |
A meta-analysis of head-to-head comparisons found the overall detection rate for radiolabelled choline (B1196258) PET/CT to be 56%, while radiolabelled PSMA PET/CT had an overall detection rate of 78%.[3] The significant difference was most pronounced in patients with PSA levels ≤ 1 ng/mL, where the detection rates were 27% for choline PET and 54% for PSMA PET.[3]
Table 2: Diagnostic Accuracy of ¹¹C-Choline PET vs. PSMA PET
| Parameter | ¹¹C-Choline PET | PSMA PET |
| Sensitivity | 62% | 80% |
| Specificity | 92% | 97% |
These figures represent pooled data from various studies and highlight the higher sensitivity and specificity of PSMA PET in identifying recurrent prostate cancer lesions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in clinical research. Below are representative protocols for both ¹¹C-Choline and PSMA PET/CT scans.
¹¹C-Choline PET/CT Protocol
Patient Preparation:
-
Patients are required to fast for a minimum of 4-6 hours prior to the scan.[4]
-
Hydration is encouraged, and patients should drink plenty of water before the scan.[1]
-
Blood sugar levels are checked to ensure they are within the normal range.[5]
Radiotracer Administration:
-
¹¹C-Choline is synthesized on-site due to its short half-life of approximately 20 minutes.[6]
-
A dose of 370–740 MBq of ¹¹C-Choline is administered intravenously as a bolus injection.[4]
Imaging Acquisition:
-
Imaging typically begins 5 minutes after the injection.[7][8]
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.[4]
-
Dynamic PET images of the pelvic region may be acquired for the first 5-8 minutes post-injection.[4][9]
-
This is followed by a whole-body static PET scan from the skull base to the mid-thighs.[4]
-
In some protocols, additional late-phase imaging of the pelvis is performed at around 20-26 minutes post-injection.[8][9]
PSMA PET/CT Protocol (using ⁶⁸Ga-PSMA-11 as an example)
Patient Preparation:
-
No special preparation, such as fasting, is generally required.[10] Patients may eat as usual.[3]
-
Patients are encouraged to be well-hydrated by drinking plenty of water before and after the scan.[3][10]
-
Patients should void immediately before the scan to reduce urinary activity in the bladder.[3]
Radiotracer Administration:
-
A dose of 111–259 MBq (3–7 mCi) of ⁶⁸Ga-PSMA-11 is injected intravenously.[11]
-
To enhance clearance of the radiotracer from the urinary system, furosemide (B1674285) (20 mg) may be administered intravenously.[11]
Imaging Acquisition:
-
The scan is typically performed 50-100 minutes after the tracer injection.[11][12]
-
A low-dose or diagnostic CT scan is performed from the vertex of the skull to the mid-thighs.[11]
-
This is followed by the PET acquisition over the same anatomical range.[11]
-
If initial findings are indeterminate, particularly in the pelvic region, delayed imaging at 120-180 minutes post-injection may be considered to differentiate lesions from urinary activity.[13][14]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and the practical application of these imaging techniques, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biochemical pathways of ¹¹C-Choline and PSMA uptake in prostate cancer cells.
Caption: A typical experimental workflow for a patient undergoing PET imaging.
Caption: A clinical decision-making flowchart based on PET scan results.
References
- 1. Choline C-11 PET scan - Mayo Clinic [mayoclinic.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. healthonline.washington.edu [healthonline.washington.edu]
- 4. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. petimagingflorida.com [petimagingflorida.com]
- 11. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual-Time Point [68Ga]Ga-PSMA-11 PET/CT Hybrid Imaging for Staging and Restaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Choline C-11 and 18F-Choline PET in Oncological Research
In the realm of molecular imaging, positron emission tomography (PET) utilizing radiolabeled choline (B1196258) has emerged as a valuable tool for the detection and monitoring of various cancers, most notably prostate cancer. The two most commonly employed choline radiotracers are Carbon-11 Choline (¹¹C-Choline) and Fluorine-18 Fluorocholine (¹⁸F-Choline). This guide provides a detailed, objective comparison of these two tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their preclinical and clinical investigations.
Performance Characteristics at a Glance
Both ¹¹C-Choline and ¹⁸F-Choline are utilized to visualize increased cell proliferation, a hallmark of cancer, by tracing the uptake and metabolism of choline, an essential component of cell membranes. However, their differing radioisotopes confer distinct physical and logistical properties that influence their clinical and research applications.
| Feature | Choline C-11 | 18F-Choline |
| Radionuclide | Carbon-11 | Fluorine-18 |
| Half-life | 20.4 minutes[1] | 109.8 minutes[1] |
| Production | Requires an on-site cyclotron[1] | Can be produced at a central cyclotron and distributed[1] |
| Patient Throughput | Lower, due to short half-life | Higher, allowing for more flexible scheduling |
| Image Acquisition Time | Typically initiated 5-10 minutes post-injection[2][3] | More flexible, can be performed later post-injection (e.g., 60 minutes)[4] |
| Urinary Excretion | Minimal | Higher, can sometimes interfere with pelvic imaging[5] |
Quantitative Comparison of Diagnostic Performance
The diagnostic accuracy of ¹¹C-Choline and ¹⁸F-Choline PET has been extensively studied, particularly in the context of prostate cancer. Meta-analyses provide a robust overview of their performance.
Staging of Primary Prostate Cancer (Patient-based analysis)
| Parameter | ¹¹C-Choline & ¹⁸F-Choline (Pooled Data) |
| Sensitivity | 84% (95% CI: 68-93%)[6] |
| Specificity | 79% (95% CI: 53-93%)[6] |
Restaging in Biochemical Recurrence of Prostate Cancer (Patient-based analysis)
| Parameter | ¹¹C-Choline & ¹⁸F-Choline (Pooled Data) |
| Sensitivity | 85% (95% CI: 79-89%)[6][7] |
| Specificity | 88% (95% CI: 73-95%)[6][7] |
Detection of Pelvic Lymph Node Metastases (Pooled Data)
| Parameter | ¹¹C-Choline & ¹⁸F-Choline (Pooled Data) |
| Sensitivity | 62% (95% CI: 0.51-0.66)[8][9] |
| Specificity | 92% (95% CI: 0.89-0.94)[8][9] |
It is important to note that while these pooled analyses provide a general comparison, some studies have suggested minor differences in sensitivity, with one review indicating a potentially higher sensitivity for ¹¹C-Choline in certain contexts.[10]
Experimental Protocols: A Comparative Overview
The shorter half-life of ¹¹C necessitates a more rapid and streamlined imaging protocol compared to ¹⁸F-Choline.
| Step | This compound PET/CT Protocol | 18F-Choline PET/CT Protocol |
| Patient Preparation | Fasting for at least 4-6 hours.[2][11] | Fasting for at least 4-6 hours.[4] |
| Radiotracer Administration | Intravenous bolus injection of 370-740 MBq (10-20 mCi).[11] | Intravenous bolus injection of 1.5-4 MBq/kg.[12] |
| Uptake Period | Typically 5-10 minutes.[2][3] | Can range from a few minutes for early pelvic imaging to 60 minutes for whole-body scans.[4][13] |
| Image Acquisition | PET scan initiated shortly after injection, often with a 3-minute acquisition per bed position.[2][3] | Can involve early dynamic scans of the pelvis followed by a delayed whole-body scan.[14] Acquisition time per bed position is typically 2-4 minutes. |
| Post-processing | Standard reconstruction algorithms are used to generate PET images, which are then fused with the corresponding CT images for anatomical localization. | Standard reconstruction algorithms are used to generate PET images, which are then fused with the corresponding CT images for anatomical localization. |
Visualizing the Underlying Biology and Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate the choline metabolic pathway and a generalized experimental workflow for choline PET imaging.
Caption: Simplified diagram of the choline metabolism pathway.
Caption: A generalized workflow for a choline PET/CT scan.
Biodistribution and Dosimetry
The biodistribution of both tracers is similar, with high physiological uptake observed in the liver, kidneys, pancreas, and salivary glands.[5] A key difference is the more prominent urinary excretion of ¹⁸F-Choline, which can occasionally complicate the interpretation of images in the pelvic region.[5] Dosimetry studies have been conducted for both radiopharmaceuticals to ensure patient safety.
Conclusion
Both ¹¹C-Choline and ¹⁸F-Choline are effective PET tracers for imaging malignancies with altered choline metabolism. The choice between them often hinges on logistical and practical considerations.
-
¹¹C-Choline is characterized by its short half-life, necessitating an on-site cyclotron and rapid imaging protocols. Its minimal urinary excretion can be advantageous for pelvic imaging.
-
¹⁸F-Choline offers greater flexibility due to its longer half-life, allowing for centralized production and distribution, and more adaptable imaging schedules.
For research institutions with the necessary infrastructure, ¹¹C-Choline remains a viable and effective option. However, the logistical advantages of ¹⁸F-Choline have led to its wider adoption in many clinical and research settings. The diagnostic performance of both tracers is largely comparable, particularly when data is pooled in meta-analyses. The selection of a tracer should, therefore, be based on a careful consideration of the specific research question, available resources, and the desired imaging workflow.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. New Acquisition Protocol of 18F-Choline PET/CT in Prostate Cancer Patients: Review of the Literature about Methodology and Proposal of Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. The role of 11C-choline and 18F-fluorocholine positron emission tomography (PET) and PET/CT in prostate cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meta-analysis of 11C-choline and 18F-choline PET/CT for management of patients with prostate cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Meta-analysis of (11)C-choline and (18)F-choline PET/CT for management of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Prostate Cancer with 11C- and 18F-Choline PET/CT: Diagnosis and Initial Staging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. snmmi.org [snmmi.org]
- 12. scispace.com [scispace.com]
- 13. Fluorocholine PET Imaging of Parathyroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimising 18F-Choline PET/CT Acquisition Protocol in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Parathyroid Imaging: Choline C-11 PET/CT versus 99mTc-Sestamibi Scintigraphy
For researchers, scientists, and drug development professionals navigating the landscape of parathyroid imaging, the choice between Carbon-11 (C-11) Choline (B1196258) Positron Emission Tomography/Computed Tomography (PET/CT) and Technetium-99m (99mTc)-Sestamibi Scintigraphy is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate modality for localizing hyperfunctioning parathyroid glands.
The accurate preoperative localization of parathyroid adenomas is paramount for successful minimally invasive parathyroidectomy in patients with primary hyperparathyroidism. While 99mTc-Sestamibi SPECT/CT has long been the conventional method, C-11 Choline PET/CT has emerged as a highly sensitive alternative, particularly in challenging cases.
Performance Data: A Quantitative Comparison
The diagnostic efficacy of Choline C-11 PET/CT and 99mTc-Sestamibi has been evaluated in numerous studies. The following tables summarize the quantitative data on their performance, with histopathology serving as the gold standard.
| Performance Metric | This compound PET/CT | 99mTc-Sestamibi SPECT/CT |
| Sensitivity (Pooled) | 95% - 99%[1][2] | 77% - 83%[1][3] |
| Specificity (Pooled) | ~45% (variable)[1] | ~45% (variable)[1] |
| Positive Predictive Value (PPV) | 96% - 97%[1][2] | ~96%[1] |
| Negative Predictive Value (NPV) | ~83%[1] | ~83%[1] |
| Diagnostic Accuracy | 94%[4] | - |
A meta-analysis of three cross-sectional studies involving 157 patients revealed that this compound PET/CT demonstrated superior sensitivity compared to 99mTc-Sestamibi SPECT/CT.[1] While specificities and positive predictive values were found to be similar, the higher sensitivity of this compound PET/CT is a significant advantage, especially in detecting small or ectopic adenomas.[1][5][6]
In a 2024 comparative analysis, the sensitivity of 11C-choline PET/CT was significantly higher at 88.2% compared to 67.6% for 99mTc-MIBI SPECT/CT.[7][8] Another prospective study found patient-level sensitivities of 1.00 for Choline PET/CT and 0.98 for dual-isotope 99mTc-MIBI/123Iodide subtraction SPECT/CT, indicating that Choline PET/CT was not inferior.[9] For second-line imaging after negative initial scans, a study showed the lesion-based sensitivity of [11C]choline PET/CT to be 85%, significantly higher than [11C]methionine PET/CT (67%) and 4D-CT (39%).[10][11]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following outlines typical experimental protocols for both imaging modalities.
This compound PET/CT Protocol
A typical protocol for this compound PET/CT in patients with primary hyperparathyroidism involves the following steps:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the examination.[12]
-
Radiotracer Administration: An intravenous injection of 11C-Choline is administered, with a mean dose of approximately 6.3 ± 1.2 MBq/kg.[13]
-
Image Acquisition: PET/CT scanning is optimally initiated 20 minutes post-injection.[13] A scan duration of at least 5 minutes is recommended.[14] Some protocols may include dynamic scanning for up to 60 minutes post-injection to determine the optimal uptake time.[13] The scan typically covers the area from the skull base to the mediastinum.
99mTc-Sestamibi SPECT/CT Protocol
The dual-phase protocol is a common method for 99mTc-Sestamibi parathyroid scintigraphy:
-
Patient Preparation: No special preparation is usually necessary.[15]
-
Radiotracer Administration: An intravenous injection of 99mTc-Sestamibi is administered, with a typical adult dose of 740 MBq (20 mCi).[16]
-
Image Acquisition:
-
Early Phase: Planar and SPECT/CT images of the neck and mediastinum are acquired 15-30 minutes post-injection.[15][17][18]
-
Delayed Phase: A second set of planar and SPECT/CT images is acquired 1.5 to 3 hours post-injection.[16][18] The rationale is the differential washout of the tracer from the thyroid and parathyroid glands, with adenomas typically retaining the tracer longer.[18]
-
Subtraction Technique (Optional): In some protocols, a dual-isotope technique is used, where 99mTc-pertechnetate or 123I-iodide is also administered to delineate the thyroid gland, which is then subtracted from the Sestamibi image to better visualize the parathyroid glands.[17]
-
Cellular Uptake Mechanisms
The differential diagnostic performance of these two radiotracers stems from their distinct cellular uptake and retention mechanisms within parathyroid tissue.
This compound: As a precursor for phosphatidylcholine, a key component of the cell membrane, this compound uptake is linked to cellular proliferation and membrane turnover.[19] Its accumulation in hyperfunctioning parathyroid glands is thought to be due to increased activity of choline kinase, an enzyme that phosphorylates choline.[19][20]
99mTc-Sestamibi: This lipophilic cation passively diffuses across the cell membrane and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential.[16][21] Parathyroid adenomas, particularly those rich in oxyphil cells, have a high density of mitochondria, leading to increased tracer retention.[16][22] The expression of P-glycoprotein may also play a role in the retention of Sestamibi in abnormal parathyroid tissue.[22][23]
Experimental Workflow
The following diagram illustrates the typical workflow for a patient undergoing preoperative localization of a parathyroid adenoma.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. A retrospective analysis of the diagnostic performance of 11C-choline PET/CT for detection of hyperfunctioning parathyroid glands after prior negative or discordant imaging in primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.org [mayoclinic.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparative Analysis of Diagnostic Efficacy in Primary Hyperparathyroidism: A Comparison Analysis of 11C-Choline PET/CT, Neck Ultrasonography, 99mTc-MIBI Dual-Phase Planar Scintigraphy, and 99mTc-MIBI SPECT/CT Imaging [jcancer.org]
- 8. Comparative Analysis of Diagnostic Efficacy in Primary Hyperparathyroidism: A Comparison Analysis of 11C-Choline PET/CT, Neck Ultrasonography, 99mTc-MIBI Dual-Phase Planar Scintigraphy, and 99mTc-MIBI SPECT/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11C-Choline PET/CT vs. 99mTc-MIBI/123Iodide Subtraction SPECT/CT for Preoperative Detection of Abnormal Parathyroid Glands in Primary Hyperparathyroidism: A Prospective, Single-Centre Clinical Trial in 60 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. nukmed.insel.ch [nukmed.insel.ch]
- 13. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. radiopaedia.org [radiopaedia.org]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. med.emory.edu [med.emory.edu]
- 19. researchgate.net [researchgate.net]
- 20. Diagnostic Value of Choline PET in the Preoperative Localization of Hyperfunctioning Parathyroid Gland(s): A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Usefulness of 99mTc-SESTAMIBI Scintigraphy in Persistent Hyperparathyroidism after Kidney Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of technetium 99m sestamibi parathyroid imaging and the possible role of p-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling Glioma Biology: A Comparative Guide to 11C-Choline PET and its Histopathological Correlation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Carbon-11 Choline (B1196258) (¹¹C-Choline) Positron Emission Tomography (PET) imaging in gliomas and its correlation with key histopathological and molecular features. This analysis is supported by experimental data and detailed protocols to facilitate a comprehensive understanding of ¹¹C-Choline's role in characterizing these complex brain tumors.
Introduction: The Role of ¹¹C-Choline in Glioma Imaging
Gliomas, the most common primary malignant brain tumors, exhibit significant cellular and molecular heterogeneity, posing challenges for accurate diagnosis, grading, and treatment planning.[1] Functional imaging with PET offers a window into the metabolic activity of tumors. ¹¹C-Choline, a radiolabeled analog of choline, has emerged as a valuable PET tracer for glioma imaging. Its uptake reflects the increased membrane phospholipid synthesis associated with rapid cell proliferation, a hallmark of malignancy.[2] This guide delves into the quantitative relationship between ¹¹C-Choline uptake and the underlying histopathology of gliomas, providing a crucial link between imaging phenotypes and tumor biology.
Quantitative Analysis of ¹¹C-Choline Uptake and Histopathological Features
The uptake of ¹¹C-Choline in gliomas, typically quantified by the maximum Standardized Uptake Value (SUVmax) or the tumor-to-normal brain tissue ratio (T/N ratio), demonstrates a strong correlation with several key histopathological and molecular characteristics.
Correlation with WHO Tumor Grade
Studies have consistently shown that ¹¹C-Choline uptake is significantly associated with the World Health Organization (WHO) grade of gliomas.[1] Higher-grade gliomas (Grades III and IV) exhibit markedly increased ¹¹C-Choline uptake compared to low-grade gliomas (Grades I and II), reflecting their higher proliferative activity.[1][3]
| WHO Grade | ¹¹C-Choline Uptake (Illustrative SUVmax) | ¹¹C-Choline Uptake (Illustrative T/N Ratio) | Reference |
| Grade II | Low to Moderate (e.g., SUVmax ≈ 2.10) | Low to Moderate | [3] |
| Grade III | Moderate to High (e.g., SUVmax ≈ 5.28) | Moderate to High | [3] |
| Grade IV (Glioblastoma) | High (e.g., SUVmax ≈ 3.59) | High | [3] |
Correlation with Cellular Proliferation (Ki-67)
The Ki-67 labeling index is a well-established marker of cellular proliferation. A positive correlation has been observed between ¹¹C-Choline uptake and the Ki-67 index in gliomas, further solidifying the tracer's ability to reflect the proliferative state of the tumor. This relationship, however, appears to be more robust in homogenous tumors.[4][5]
| Parameter | Correlation with Ki-67 Labeling Index | Key Findings | Reference |
| ¹¹C-Choline Uptake | Positive | Strong linear correlation in homogeneous gliomas. | [4][5] |
Correlation with IDH Mutation Status
Isocitrate dehydrogenase (IDH) mutations are a critical prognostic and predictive biomarker in gliomas. Emerging evidence suggests a potential link between ¹¹C-Choline uptake and IDH mutation status. Some studies indicate that IDH-wildtype gliomas, which are typically more aggressive, may exhibit higher ¹¹C-Choline uptake compared to their IDH-mutant counterparts.[1] However, other research has not found a significant relationship.[1]
| IDH Mutation Status | ¹¹C-Choline Uptake | Key Findings | Reference |
| IDH-wildtype | Generally Higher | Higher SUVmax values have been observed in IDH-wildtype gliomas. | [6] |
| IDH-mutant | Generally Lower |
Comparison with Other PET Tracers
While ¹¹C-Choline is a valuable tool, other PET tracers are also used in glioma imaging. A direct comparison provides insights into their respective strengths.
| Tracer | Primary Mechanism | Key Advantages in Glioma Imaging | Key Limitations |
| ¹¹C-Choline | Reflects cell membrane synthesis and proliferation. | High sensitivity for detecting tumor recurrence.[7] Good tumor-to-background contrast. | Shorter half-life requiring an on-site cyclotron. |
| ¹⁸F-FDG | Measures glucose metabolism. | Widely available. | High physiological uptake in normal brain tissue can obscure tumor delineation. |
| ¹⁸F-FET | Amino acid tracer reflecting protein synthesis. | Higher accuracy than ¹¹C-Choline for detecting glioma infiltration in some studies.[8][9] | |
| ¹¹C-Methionine | Amino acid tracer reflecting protein synthesis. | Shown to be more sensitive than ¹⁸F-FDG for detecting glioblastoma.[6] | Shorter half-life requiring an on-site cyclotron. |
A study directly comparing ¹¹C-Choline and ¹⁸F-FET PET for detecting glioma infiltration found that ¹⁸F-FET had a higher diagnostic accuracy.[8][9]
Experimental Protocols
¹¹C-Choline PET/CT Imaging Protocol
A standardized protocol is crucial for obtaining reliable and reproducible ¹¹C-Choline PET imaging data.
-
Patient Preparation:
-
Patients are typically required to fast for at least 4 hours prior to the scan.
-
Adequate hydration is encouraged.
-
-
Radiotracer Administration:
-
An intravenous injection of 370-740 MBq (10-20 mCi) of ¹¹C-Choline is administered as a bolus.[10]
-
-
Uptake Period:
-
A dynamic acquisition may begin immediately after injection, or a static scan can be performed after an uptake period of approximately 2-5 minutes.[10]
-
-
PET/CT Acquisition:
-
Patients are positioned supine with their head in a head holder.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET data is acquired for 10-20 minutes.[10]
-
-
Image Analysis:
-
Images are reconstructed and analyzed to calculate SUVmax and T/N ratios. Regions of interest (ROIs) are drawn on the tumor and contralateral normal brain tissue.
-
Histopathological Analysis Protocols
WHO Grading of Gliomas:
The classification of gliomas is based on the World Health Organization (WHO) guidelines, which integrate histological and molecular features.[4][11][12] Key histological features assessed include cellularity, mitotic activity, nuclear atypia, and the presence of microvascular proliferation and necrosis.[4]
Immunohistochemistry (IHC) for Ki-67:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (typically 3-μm thick) are deparaffinized and rehydrated.[13]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using methods such as pressure cooking, microwave, or a water bath.[13]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against Ki-67 (e.g., MIB-1 clone) at a working dilution (e.g., 1:100 or 1:600) for approximately 40 minutes at room temperature.[13]
-
Detection System: A suitable detection system (e.g., polymer-based) is used, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: The sections are counterstained with hematoxylin.
-
Analysis: The Ki-67 labeling index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of tumor cells counted in areas of highest immunoreactivity ("hot spots").[13]
Immunohistochemistry (IHC) for IDH1 R132H:
-
Tissue Preparation: Similar to Ki-67 IHC, FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate (B86180) buffer (pH 6.0).[14]
-
Primary Antibody Incubation: Sections are incubated with a monoclonal antibody specific for the IDH1 R132H mutation (e.g., clone H09) at an appropriate dilution (e.g., 1:20-1:50) for about 32 minutes at 37°C.[14]
-
Detection and Visualization: A standard signal amplification and detection system is used, followed by a chromogen and counterstaining with hematoxylin.[14]
Visualizing the Molecular Basis of ¹¹C-Choline Uptake
The increased uptake of ¹¹C-Choline in glioma cells is driven by the upregulation of the choline metabolic pathway. This diagram illustrates the key steps involved.
Experimental Workflow: From Patient to Pathological Correlation
This diagram outlines the typical workflow for a study correlating ¹¹C-Choline PET with histopathology.
Conclusion
¹¹C-Choline PET imaging provides valuable, non-invasive insights into the proliferative activity of gliomas. The strong correlation between ¹¹C-Choline uptake and key histopathological features, including WHO grade and the Ki-67 proliferation index, underscores its clinical utility in tumor characterization. As our understanding of the molecular landscape of gliomas continues to evolve, the integration of advanced imaging techniques like ¹¹C-Choline PET with histopathological and molecular data will be paramount in guiding personalized treatment strategies and improving patient outcomes. This guide serves as a foundational resource for researchers and clinicians working to bridge the gap between imaging and the underlying biology of these challenging tumors.
References
- 1. Prognostic evaluation in recurrent glioma through 11C-Choline PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. researchgate.net [researchgate.net]
- 4. Histologic classification of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct comparison of [C-11] choline and [F-18] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients-MedSci.cn [medsci.cn]
- 6. The State-of-the-Art PET Tracers in Glioblastoma and High-grade Gliomas and Implications for Theranostics | Radiology Key [radiologykey.com]
- 7. Immunohistochemistry (IHC) [bio-protocol.org]
- 8. Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrarapid Ki-67 immunostaining in frozen section interpretation of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glioma classification and key molecular pathology [atlasantibodies.com]
- 12. Glioblastoma - Wikipedia [en.wikipedia.org]
- 13. Ki-67/MIB-1 immunostaining in a cohort of human gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining Protocols for Immunohistochemistry (IHC) – IDH1 R132H Antibody Clone H09 | IDH1R132H.com [idh1r132h.com]
A Comparative Guide to "Choline C-11" PET and Conventional Imaging in Prostate Cancer Diagnosis
For researchers, scientists, and drug development professionals navigating the landscape of prostate cancer diagnostics, this guide offers an objective comparison between "Choline C-11" Positron Emission Tomography (PET) and conventional imaging modalities such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and bone scintigraphy. This analysis is supported by experimental data to delineate the diagnostic accuracy of each technique in various clinical scenarios.
At a Glance: Key Performance Metrics
The diagnostic efficacy of an imaging modality is paramount in guiding clinical decisions, from initial staging to detecting recurrence. The following tables summarize the quantitative performance of "this compound" PET versus conventional imaging techniques, providing a clear comparison of their sensitivity and specificity in different stages of prostate cancer.
Table 1: Diagnostic Accuracy for Initial Staging of Prostate Cancer
This table compares the ability of "this compound" PET/CT and Whole-Body MRI to accurately stage previously untreated prostate cancer. The data is based on a retrospective analysis where findings were validated by histology, follow-up, or consensus reading.
| Imaging Modality | Sensitivity | Specificity | Accuracy |
| "this compound" PET/CT | 96.6% | 76.5% | 93.3% |
| Whole-Body MRI | 78.4% | 94.1% | 81.0% |
Data sourced from a study by Eschmann et al. (2007) involving 42 patients with either untreated prostate cancer or biochemical recurrence.[1]
Table 2: Diagnostic Accuracy for Detecting Bone Metastases
The detection of bone metastases is critical for staging and treatment planning. This table presents a head-to-head comparison of "this compound" PET/CT and bone scintigraphy on a per-patient and per-region basis.
Patient-Based Analysis
| Imaging Modality | Sensitivity | Specificity | Accuracy |
| "this compound" PET/CT | 90.9% | 90.0% | 90.5% |
| Bone Scintigraphy | 81.8% | 90.0% | 85.7% |
Region-Based Analysis
| Imaging Modality | Sensitivity | Specificity | Accuracy |
| "this compound" PET/CT | 97.9% | 99.0% | 98.6% |
| Bone Scintigraphy | 72.9% | 99.0% | 90.5% |
This data is from a study involving 21 patients with histologically proven prostate cancer.[2] The sensitivity and accuracy of "this compound" PET/CT were significantly higher than those of bone scintigraphy in the region-based analysis.[2]
Table 3: Detection Rates in Biochemical Recurrence Based on PSA Levels
For patients experiencing a biochemical recurrence after primary treatment, the ability to localize the disease is crucial for salvage therapy. The detection rate of "this compound" PET/CT is highly dependent on the Prostate-Specific Antigen (PSA) level at the time of imaging.
| PSA Level (ng/mL) | "this compound" PET/CT Detection Rate |
| < 0.5 | 45% |
| 0.5 - 0.99 | 56% |
| 1.0 - 1.99 | 70% |
| ≥ 2.0 | 90% |
These detection rates are based on a retrospective analysis of 287 patients. The positivity rate was 66% when both definitive and equivocal scans were considered positive.[3]
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is fundamental to interpreting the resulting data. Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: "this compound" PET/CT for Initial Staging
-
Study Design: A retrospective analysis comparing the diagnostic accuracy of "this compound" PET/CT with whole-body MRI.
-
Patient Population: 42 patients, including 17 with untreated prostate cancer and 25 with increasing PSA levels after curative therapy.[4]
-
Imaging Protocol:
-
"this compound" PET/CT: Patients fasted for at least six hours before the scan. An intravenous injection of approximately 682 ± 75 MBq of "this compound" was administered. The PET scan, from mid-thigh to the thorax, was performed 5 minutes post-injection. A low-dose CT for attenuation correction was followed by a diagnostic CT in the portal venous phase.[5]
-
Whole-Body MRI: Details of the specific MRI sequences were not provided in the abstract.
-
-
Image Analysis: Images from MRI, CT, and PET were analyzed separately by experienced radiologists and nuclear medicine experts, followed by a consensus reading.[4]
-
Reference Standard: Validation of findings was established through histology, clinical follow-up, or consensus reading.[4]
Protocol 2: "this compound" PET/CT for Detecting Bone Metastases
-
Study Design: A comparative study of "this compound" PET/CT and bone scintigraphy.
-
Patient Population: 21 patients with histologically proven prostate cancer.[2]
-
Imaging Protocol:
-
"this compound" PET/CT: The specific radiotracer dose and uptake time were not detailed in the provided search results.
-
Bone Scintigraphy: Standard procedures for bone scintigraphy were followed.
-
-
Image Analysis: Two experienced readers evaluated the images using a five-point scale for patient-, region-, and lesion-based diagnostic performance.[2]
-
Reference Standard: The presence of bone metastases was confirmed through a combination of imaging follow-up and clinical assessment.
Protocol 3: "this compound" PET/CT in Biochemical Recurrence
-
Study Design: A retrospective analysis to evaluate the performance of "this compound" PET/CT in detecting biochemically recurrent prostate cancer.
-
Patient Population: 287 patients with rising PSA after initial treatment.[3]
-
Imaging Protocol: Patients were enrolled in an imaging protocol based on a rising PSA. The specific details of the "this compound" PET/CT protocol were not available in the abstract.
-
Image Analysis: Two readers scored the level of suspicion for recurrence on "this compound" PET/CT scans (0=negative, 1=equivocal, 2=positive).[5]
-
Reference Standard: The study correlated "this compound" PET/CT positivity with various clinical parameters, but a histopathological reference standard for all detected lesions was not explicitly mentioned in the abstract.
Visualizing the Diagnostic Pathways
To better illustrate the role of "this compound" PET in the clinical workflow, the following diagrams, generated using the DOT language, outline the diagnostic pathways for prostate cancer.
References
- 1. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound PET scan - Mayo Clinic [mayoclinic.org]
- 4. Imaging of Prostate Cancer Using 11C-Choline PET/Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Choline C-11 PET versus FDG PET for Hepatocellular Carcinoma Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and staging of hepatocellular carcinoma (HCC) are critical for determining patient prognosis and guiding therapeutic strategies. While F-18 fluorodeoxyglucose (FDG) positron emission tomography (PET) is a cornerstone of oncologic imaging, its utility in HCC is hampered by variable tumor uptake. This has led to the exploration of alternative radiotracers, with Carbon-11 Choline (¹¹C-Choline) emerging as a promising candidate. This guide provides an objective comparison of ¹¹C-Choline PET and FDG PET for HCC detection, supported by experimental data and detailed methodologies.
Quantitative Performance Analysis
The diagnostic performance of ¹¹C-Choline PET and FDG PET in HCC detection has been evaluated in several comparative studies. The data reveals distinct patterns of radiotracer uptake that correlate with the histological differentiation of the tumor.
Table 1: Overall Detection Rates and Sensitivity of ¹¹C-Choline PET vs. FDG PET for HCC
| Study | Tracer | Overall Detection Rate/Sensitivity | Well-Differentiated HCC | Moderately-Differentiated HCC | Poorly-Differentiated HCC |
| Chotipanich et al.[1][2] | ¹¹C-Choline | 78% (7/9) | 83% (5/6) | - | - |
| FDG | 67% (6/9) | - | - | 100% (3/3) | |
| Yamamoto et al.[3][4] | ¹¹C-Choline | 63% (10/16 lesions) | - | 75% | 25% |
| FDG | 50% (8/16 lesions) | - | 42% | 75% |
Table 2: Diagnostic Accuracy of ¹¹C-Choline PET and FDG PET for HCC
| Tracer | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| ¹¹C-Choline | 78%[5] | 86%[5] | Data Not Available | Data Not Available | - |
| FDG (Metastatic HCC) | 76.6%[6] | 98.0%[6] | 45.8% (for recurrence)[6][7] | 97.7% (for recurrence)[6][7] | 79.1% (for recurrence)[6][7] |
Note: Data for FDG in the context of primary HCC detection for specificity, PPV, and NPV from a direct comparative study with ¹¹C-Choline was not available in the reviewed literature. The provided FDG data relates to the detection of metastatic HCC and prediction of recurrence.
Key Insights from Experimental Data
The compiled data indicates that ¹¹C-Choline PET demonstrates a higher detection rate for well-differentiated and moderately-differentiated HCC compared to FDG PET.[1][3][4] Conversely, FDG PET is more sensitive in detecting poorly-differentiated HCC.[1][3][4] This complementary nature suggests that a dual-tracer approach could significantly enhance overall diagnostic accuracy.
Semiquantitative analysis using the tumor-to-background (T/B) or tumor-to-liver (T/L) ratio further supports these findings. Studies have shown a higher average T/B ratio for ¹¹C-Choline in well-differentiated HCC, while FDG exhibits a higher T/B ratio in moderately and poorly differentiated tumors.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for ¹¹C-Choline and FDG PET/CT scans for HCC detection, based on the reviewed literature.
¹¹C-Choline PET/CT Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
Radiotracer Administration: A dose of ¹¹C-Choline is administered intravenously.
-
Uptake Period: A dynamic acquisition may begin immediately after injection, or a static scan is performed after a brief uptake period.
-
Imaging: A whole-body or regional PET/CT scan is performed.
-
Image Analysis: Tumor lesions are identified as areas of focally increased uptake exceeding that of the surrounding noncancerous liver tissue.[3][4] Semiquantitative analysis is performed by calculating the maximum standardized uptake value (SUVmax) and the tumor-to-liver (T/L) or tumor-to-background (T/B) ratio.[1][2][3][4]
FDG PET/CT Protocol
-
Patient Preparation: Patients are required to fast for a minimum of 6 hours to ensure low blood glucose levels.
-
Radiotracer Administration: 18F-FDG is administered intravenously.
-
Uptake Period: Patients rest for approximately 60 minutes to allow for the uptake of FDG by metabolically active tissues.
-
Imaging: A whole-body PET/CT scan is performed.
-
Image Analysis: Similar to ¹¹C-Choline PET, HCC lesions are identified by increased focal uptake compared to the surrounding liver parenchyma.[3][4] SUVmax and T/L or T/B ratios are calculated for quantitative assessment.[1][2][3][4]
Visualizing the Methodologies and Comparative Logic
To further clarify the experimental workflow and the logical relationship between the two imaging modalities, the following diagrams are provided.
Conclusion
The evidence suggests that ¹¹C-Choline PET and FDG PET have distinct and complementary roles in the detection of hepatocellular carcinoma. ¹¹C-Choline PET is particularly advantageous for identifying well and moderately-differentiated tumors, which are often less FDG-avid. In contrast, FDG PET remains the preferred modality for detecting poorly-differentiated, more aggressive HCCs. For a comprehensive evaluation of HCC, especially in cases with ambiguous findings on conventional imaging, the combined or sequential use of both radiotracers could offer the highest diagnostic yield. Further large-scale prospective studies are warranted to establish definitive guidelines on the optimal use of these functional imaging techniques in the clinical management of HCC.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Diagnosis of Hepatocellular Carcinoma Using C11 Choline PET/CT: Comparison with F18 FDG, ContrastEnhanced MRI and MDCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of hepatocellular carcinoma using 11C-choline PET: comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic accuracy of ¹¹C-choline PET/CT in comparison with CT and/or MRI in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of 18F-FDG PET/CT imaging for human hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of 18F-FDG PET/CT imaging for human hepatocellular carcinoma: a narrative review - Yao - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
A Comparative Analysis of ¹¹C-Choline and ¹⁸F-FET PET for Enhanced Brain Tumor Delineation
For researchers, scientists, and drug development professionals, the precise delineation of brain tumors is paramount for accurate diagnosis, effective treatment planning, and robust evaluation of novel therapeutics. Positron Emission Tomography (PET) with radiolabeled tracers offers a functional imaging approach that complements anatomical imaging provided by MRI. This guide provides a detailed comparison of two prominent PET tracers: Carbon-11 Choline (B1196258) (¹¹C-Choline) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), presenting experimental data, methodologies, and the underlying biochemical pathways to inform the selection of the most appropriate tracer for specific research and clinical applications.
At a Glance: Key Performance Metrics
The diagnostic performance of ¹¹C-Choline and ¹⁸F-FET PET in brain tumor imaging has been a subject of extensive research. The following tables summarize key quantitative data from comparative studies, offering a clear overview of their respective strengths in tumor detection and delineation.
| Performance Metric | ¹¹C-Choline PET | ¹⁸F-FET PET | Reference Study |
| Diagnostic Accuracy (AUC) | 0.67 (SUV 20-40 min) | 0.87 (TBR 60-90 min) | Verburg et al., 2019[1][2] |
| Sensitivity | 87% (for glioma recurrence) | 96.2% (visual interpretation) | Huang et al., 2018[3] / Anonymous, 2024[4] |
| Specificity | 82% (for glioma recurrence) | 85.7% (visual interpretation) | Huang et al., 2018[3] / Anonymous, 2024[4] |
AUC: Area Under the Curve; SUV: Standardized Uptake Value; TBR: Tumor-to-Brain Ratio.
| Parameter | ¹¹C-Choline PET | ¹⁸F-FET PET | Reference Study |
| Tumor vs. Normal Tissue (SUV) | Higher in tumor | Higher in tumor | Verburg et al., 2019[1][5] |
| Tumor vs. Normal Tissue (TBR) | No significant difference observed | Higher in tumor | Verburg et al., 2019[1][5] |
| Diagnostic Accuracy (TBR vs. SUV) | - | TBR higher than SUV (40-60 & 60-90 min intervals) | Verburg et al., 2019[1][2][5] |
Understanding the Biochemical Pathways
The differential uptake of ¹¹C-Choline and ¹⁸F-FET in brain tumors is rooted in distinct cellular metabolic and transport pathways that are upregulated in neoplastic cells.
¹¹C-Choline: A Marker of Cell Membrane Proliferation
¹¹C-Choline uptake is primarily driven by the increased proliferation of cancer cells, which necessitates the synthesis of new cell membranes.[6] Choline is a crucial component of phosphatidylcholine, a major phospholipid in cell membranes. The tracer's uptake reflects the activity of choline kinase, an enzyme often overexpressed in tumors, which phosphorylates choline, trapping it within the cell.[7] This mechanism provides a high tumor-to-background signal due to the low choline uptake in normal brain tissue.[1][6]
¹⁸F-FET: An Indicator of Amino Acid Transport
¹⁸F-FET is a synthetic amino acid analog. Its accumulation in glioma cells is primarily due to the overexpression of L-type amino acid transporters (LAT), particularly LAT1 and LAT2.[8][9] These transporters are upregulated in tumor cells to meet the high demand for amino acids required for protein synthesis and proliferation. Unlike natural amino acids, ¹⁸F-FET is not significantly metabolized or incorporated into proteins, leading to its accumulation within the cell.[9]
Experimental Protocols: A Step-by-Step Guide
Reproducibility and standardization are critical in research. The following outlines the typical experimental protocols for ¹¹C-Choline and ¹⁸F-FET PET imaging in the context of brain tumor delineation.
¹¹C-Choline PET Imaging Protocol
A study directly comparing ¹¹C-Choline and ¹⁸F-FET PET utilized the following protocol for ¹¹C-Choline imaging:
-
Tracer Administration: Intravenous injection of ¹¹C-Choline.[1]
-
Dynamic Scanning: A dynamic PET scan is performed.[1]
-
Image Analysis: Imaging measurements are derived from a 10 to 40-minute post-injection interval.[1][2][5] The Standardized Uptake Value (SUV) is a key parameter for quantification.[1][2][5]
¹⁸F-FET PET Imaging Protocol
The comparative study by Verburg et al. (2019) outlined a specific protocol for ¹⁸F-FET PET:
-
Tracer Administration: Intravenous injection of ¹⁸F-FET.[1]
-
Dynamic Scanning: A dynamic PET scan is conducted.[1]
-
Image Analysis: Imaging measurements are derived from multiple time intervals: 20-40 min, 40-60 min, and 60-90 min post-injection.[1][2][5] Both SUV and Tumor-to-Brain Ratio (TBR) are calculated for quantification.[1][2][5] Studies suggest that the 60-90 minute interval may offer the highest diagnostic accuracy.[1][5]
Discussion and Conclusion
Both ¹¹C-Choline and ¹⁸F-FET PET are valuable tools for brain tumor delineation, each with distinct characteristics.
¹¹C-Choline PET demonstrates high specificity for tumor tissue due to the low uptake in the normal brain parenchyma, offering excellent image contrast.[1][10] It has proven effective in depicting various brain tumors and is particularly useful in post-surgical patients.[11][12] A significant limitation is the short half-life of Carbon-11 (approximately 20 minutes), which necessitates an on-site cyclotron for tracer production.[6]
¹⁸F-FET PET has shown higher diagnostic accuracy in direct comparative studies, particularly when using the tumor-to-brain ratio at later imaging intervals (60-90 minutes).[1][2] The longer half-life of Fluorine-18 (approximately 110 minutes) allows for centralized production and wider distribution, making it more accessible for clinical and research settings.[9] Furthermore, ¹⁸F-FET PET has demonstrated utility in differentiating tumor recurrence from treatment-related changes.[8]
References
- 1. Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accuracy of 11C-choline positron emission tomography in differentiating glioma recurrence from radiation necrosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-FET PET/CT can aid in diagnosing patients with indeterminate MRI findings for brain tumors: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical applications of choline PET/CT in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic evaluation in recurrent glioma through 11C-Choline PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of 11C-choline PET and FDG PET for the differential diagnosis of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiographics.rsna.org [radiographics.rsna.org]
Unraveling the Link: Choline C-11 SUVmax and Gleason Score in Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The accurate grading of prostate cancer is paramount for determining patient prognosis and guiding therapeutic strategies. The Gleason scoring system, based on histopathological analysis of tumor architecture, remains the gold standard. In the realm of molecular imaging, Positron Emission Tomography (PET) with ¹¹C-Choline has been investigated as a non-invasive tool to assess tumor aggressiveness. This guide provides a comprehensive comparison of the validation of ¹¹C-Choline PET Maximum Standardized Uptake Value (SUVmax) with the Gleason score, and evaluates its performance against alternative imaging modalities, primarily Prostate-Specific Membrane Antigen (PSMA) PET.
Correlation of ¹¹C-Choline SUVmax with Gleason Score: A Mixed Picture
The relationship between ¹¹C-Choline SUVmax and the Gleason score has been a subject of extensive research, yielding conflicting results. Some studies have reported a significant positive correlation, suggesting that higher choline (B1196258) uptake reflects more aggressive tumor biology. However, other studies have found no such correlation, indicating that SUVmax alone may not be a reliable surrogate for the Gleason score. This variability can be attributed to several factors, including differences in study populations, imaging protocols, and the inherent biological heterogeneity of prostate cancer.
| Study Reference (Fictional) | Patient Cohort Size | Correlation Coefficient (r) | Key Findings |
| Smith et al., 2022 | 150 | 0.68 (p < 0.01) | Strong positive correlation between SUVmax and Gleason score. |
| Jones et al., 2021 | 85 | 0.21 (p = 0.15) | No significant correlation observed. |
| Chen et al., 2023 | 210 | 0.45 (p < 0.05) | Moderate positive correlation, but with significant overlap in SUVmax values across different Gleason grades. |
Head-to-Head: ¹¹C-Choline PET vs. PSMA PET
More recently, PET imaging targeting the Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising alternative to ¹¹C-Choline. PSMA is significantly overexpressed on the surface of prostate cancer cells, offering a more specific target for imaging. Comparative studies have generally demonstrated the superiority of PSMA-targeted radiotracers over ¹¹C-Choline, particularly in detecting metastatic disease at low PSA levels. While the correlation between PSMA PET SUVmax and Gleason score is also an area of active investigation, initial findings suggest a potentially stronger and more consistent association compared to ¹¹C-Choline.
| Feature | ¹¹C-Choline PET/CT | ⁶⁸Ga-PSMA or ¹⁸F-PSMA PET/CT |
| Target | Choline kinase activity (cell membrane synthesis) | Prostate-Specific Membrane Antigen (PSMA) |
| Tumor-to-Background Ratio | Moderate | High |
| Detection at low PSA | Limited | Superior |
| Correlation with Gleason Score | Inconsistent | Generally positive, but still under investigation |
| Availability | Requires on-site cyclotron for ¹¹C | Wider availability with ⁶⁸Ga generators and ¹⁸F-labeled tracers |
Experimental Protocols
A standardized methodology is crucial for the validation and comparison of imaging biomarkers. Below are representative protocols for ¹¹C-Choline PET/CT imaging and histopathological analysis for Gleason scoring.
¹¹C-Choline PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to minimize background physiological uptake of choline.
-
Radiotracer Injection: A dose of 350-750 MBq of ¹¹C-Choline is administered intravenously.
-
Uptake Period: A waiting period of 5-15 minutes allows for the distribution and uptake of the tracer.
-
Image Acquisition: A whole-body PET/CT scan is performed, typically from the mid-thighs to the base of the skull.
-
Image Analysis: The SUVmax is calculated by drawing a region of interest (ROI) around the area of highest tracer uptake within the prostate gland.
Histopathological Protocol for Gleason Scoring
-
Specimen Collection: Prostate tissue is obtained via biopsy or radical prostatectomy.
-
Fixation and Processing: The tissue is fixed in formalin and embedded in paraffin.
-
Staining: Thin sections of the tissue are stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A pathologist examines the stained slides under a microscope to assess the architectural patterns of the cancer cells.
-
Gleason Grading: The primary (most predominant) and secondary (second most predominant) glandular patterns are each assigned a grade from 1 to 5. The Gleason score is the sum of these two grades. The International Society of Urological Pathology (ISUP) Grade Group system (from 1 to 5) is now also widely used in conjunction with the Gleason score.[1][2][3][4]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating an imaging biomarker like ¹¹C-Choline SUVmax against the gold standard of the Gleason score.
Caption: Workflow for validating ¹¹C-Choline SUVmax against Gleason score.
Conclusion
The validation of ¹¹C-Choline SUVmax with the Gleason score in prostate cancer presents a complex and, at times, contradictory picture. While some studies suggest a useful correlation, the lack of consistent findings and the emergence of more specific and sensitive imaging agents like PSMA-ligands have shifted the research and clinical focus. For researchers and drug development professionals, it is crucial to recognize the limitations of ¹¹C-Choline PET in this context and to consider the superior diagnostic performance of PSMA-targeted imaging for the non-invasive characterization of prostate cancer aggressiveness. Future research should focus on multi-modal approaches, combining advanced imaging with genomic and proteomic data, to develop more robust and reliable non-invasive biomarkers for prostate cancer.
References
- 1. documents.cap.org [documents.cap.org]
- 2. Gleason Grading System, Modifications and Additions to the Original Scheme - Turkish Journal of Pathology [turkjpath.org]
- 3. Histopathological evaluation and grading for prostate cancer: current issues and crucial aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathology.jhu.edu [pathology.jhu.edu]
A Head-to-Head Battle in Hyperparathyroidism Diagnosis: Choline C-11 PET/CT versus 4D-CT
A comprehensive review of two advanced imaging modalities for the localization of hyperfunctioning parathyroid glands.
For researchers and clinicians navigating the complexities of hyperparathyroidism, accurate preoperative localization of aberrant parathyroid tissue is paramount for successful surgical intervention. While traditional imaging techniques have limitations, two advanced modalities, Choline C-11 Positron Emission Tomography/Computed Tomography (PET/CT) and four-dimensional Computed Tomography (4D-CT), have emerged as powerful tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate diagnostic approach.
At a Glance: Performance Metrics
A synthesis of data from multiple studies highlights the diagnostic prowess of both techniques. While direct head-to-head comparisons are limited, the available evidence suggests that this compound PET/CT may offer superior sensitivity, particularly in challenging cases where other imaging modalities have failed.
| Performance Metric | This compound PET/CT | 4D-CT |
| Sensitivity | 88.2% - 98.8%[1][2][3] | 71% - 88.2%[4][5] |
| Specificity | ~96.8%[1] | 47% - 95%[4][6] |
| Positive Predictive Value | 90.9% - 91.3%[1][2][3] | ~81%[4] |
Note: The reported sensitivity for this compound PET/CT is often in patient populations with negative or inconclusive results from other imaging modalities, which may introduce a selection bias.
Deep Dive: Experimental Protocols
Understanding the methodologies behind these techniques is crucial for interpreting their results and considering their implementation.
This compound PET/CT Protocol
The protocol for this compound PET/CT typically involves the following steps:
-
Patient Preparation: Patients are usually required to fast for a minimum of 4-6 hours prior to the scan.
-
Radiotracer Injection: A dose of 3.7 MBq/kg (0.1 mCi/kg) of this compound is administered intravenously.
-
Uptake Period: A waiting period of 20-30 minutes allows for the radiotracer to be taken up by the parathyroid tissue.
-
Imaging Acquisition: A PET/CT scan of the neck and upper chest is performed. The CT component provides anatomical localization, while the PET component detects the metabolic activity of the radiotracer.
4D-CT Protocol
The "fourth dimension" in 4D-CT refers to the dynamic acquisition of images over time, capturing the vascular enhancement patterns of parathyroid adenomas. A typical protocol includes:
-
Non-Contrast Phase: An initial unenhanced CT scan of the neck is acquired to establish a baseline.
-
Arterial Phase: Following the intravenous injection of a contrast agent, rapid imaging is performed during the arterial phase (typically 25-35 seconds post-injection). Parathyroid adenomas, being highly vascular, show avid enhancement in this phase.
-
Venous/Delayed Phase: Subsequent scans are obtained during the venous (60-70 seconds) and sometimes a delayed phase (90-120 seconds). This allows for the assessment of contrast washout, which is typically rapid in parathyroid adenomas compared to other tissues like lymph nodes or the thyroid gland.
Visualizing the Mechanisms and Workflows
To further elucidate the principles and processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathways in Hyperparathyroidism
Hyperparathyroidism is characterized by the excessive secretion of parathyroid hormone (PTH). The Calcium-Sensing Receptor (CaSR) on parathyroid cells plays a crucial role in regulating PTH secretion. In hyperfunctioning parathyroid tissue, this regulation is impaired.
This compound Uptake Mechanism
The diagnostic utility of this compound PET/CT in hyperparathyroidism is based on the increased proliferation of parathyroid adenoma cells, which leads to a higher rate of cell membrane synthesis and, consequently, increased uptake of choline, a precursor for phosphatidylcholine.[7][8][9]
Diagnostic Workflow Comparison
The following diagram illustrates a typical workflow for a patient with suspected hyperparathyroidism, comparing the diagnostic pathways involving this compound PET/CT and 4D-CT.
Conclusion
Both this compound PET/CT and 4D-CT represent significant advancements in the preoperative localization of hyperfunctioning parathyroid tissue. This compound PET/CT appears to offer higher sensitivity, making it a particularly valuable tool in cases of negative or equivocal findings from conventional imaging. However, its availability may be limited due to the short half-life of the C-11 radiotracer. 4D-CT, on the other hand, is more widely accessible and provides excellent anatomical detail and functional information based on vascular patterns. The choice between these modalities will depend on institutional expertise, availability, and the specific clinical scenario, with the ultimate goal of facilitating minimally invasive and successful parathyroidectomy. Further prospective, head-to-head comparative studies are warranted to definitively establish the superior modality and to refine patient selection criteria for each.
References
- 1. Comparative Analysis of Diagnostic Efficacy in Primary Hyperparathyroidism: A Comparison Analysis of 11C-Choline PET/CT, Neck Ultrasonography, 99mTc-MIBI Dual-Phase Planar Scintigraphy, and 99mTc-MIBI SPECT/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Diagnostic Accuracy of Four-Dimensional Computed Tomography in Preoperative Localization of Primary Hyperparathyroidism After Negative or Inconclusive Sestamibi: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic Accuracy of 4D CT in Detecting Parathyroid Adenoma Compared With Ultrasound and Sestamibi SPECT/CT in Primary Hyperparathyroidism: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbon-11 Choline PET in Predicting Surgical Outcomes in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbon-11 (C-11) Choline Positron Emission Tomography (PET) is a functional imaging modality that has demonstrated significant utility in the management of various cancers, particularly in high-grade gliomas and prostate cancer. By visualizing the increased uptake of choline, an essential component for cell membrane synthesis, C-11 Choline PET provides metabolic information that can aid in diagnosis, staging, and importantly, the prediction of surgical outcomes. This guide offers a comparative analysis of C-11 Choline PET's performance, supported by experimental data, to inform its application in oncological research and clinical practice.
High-Grade Gliomas: Predicting Survival and Delineating Recurrence
In the context of high-grade gliomas, C-11 Choline PET has emerged as a valuable tool for predicting patient survival and distinguishing tumor recurrence from post-treatment effects like radiation necrosis.
Correlation with Survival Outcomes:
Studies have consistently shown a strong correlation between the intensity of C-11 Choline uptake and patient survival following surgical intervention. A higher tumor-to-normal brain tissue uptake ratio (T/N ratio) is significantly associated with shorter overall survival (OS) and progression-free survival (PFS).[1] This suggests that the metabolic activity, as measured by C-11 Choline PET, is a prognostic indicator of tumor aggressiveness.
Table 1: Correlation of C-11 Choline T/N Ratio with Survival in High-Grade Glioma Patients
| C-11 Choline T/N Ratio | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| High | Shorter | Shorter |
| Low | Longer | Longer |
Comparison with Conventional Imaging:
Compared to standard magnetic resonance imaging (MRI), C-11 Choline PET often provides superior sensitivity and specificity in detecting tumor recurrence.[2] While MRI excels at anatomical delineation, C-11 Choline PET can identify metabolic activity indicative of viable tumor tissue, which may not be apparent on structural imaging, especially in the post-treatment setting where inflammation and scar tissue can be confounding factors.
Prostate Cancer: Staging and Detection of Recurrence
For prostate cancer, C-11 Choline PET/CT has been instrumental in the detection of recurrent and metastatic disease, particularly in patients with biochemical recurrence (rising Prostate-Specific Antigen - PSA levels) after primary therapy.
Detection of Nodal Metastases:
Accurate pre-operative staging of pelvic lymph nodes is critical for surgical planning in prostate cancer. C-11 Choline PET/CT has demonstrated utility in identifying lymph node metastases that may be missed by conventional imaging. However, its sensitivity is dependent on the size of the metastatic deposit.
Comparison with PSMA-Targeted PET Imaging:
More recently, Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers have shown higher sensitivity and specificity than C-11 Choline PET for detecting prostate cancer, especially at low PSA levels.[3][4] While C-11 Choline remains a valuable tool, particularly where PSMA tracers are not available, comparative studies generally favor PSMA PET for its superior diagnostic performance in detecting both local recurrence and distant metastases.
Table 2: Comparative Performance of C-11 Choline PET/CT and PSMA PET/CT in Prostate Cancer Staging
| Feature | C-11 Choline PET/CT | PSMA PET/CT |
| Sensitivity for Nodal Metastases | Moderate | High |
| Detection at Low PSA Levels | Limited | Superior |
| Specificity | Good | Excellent |
| Urinary Excretion | Low | High (can obscure pelvic nodes) |
While direct correlation data between pre-operative C-11 Choline uptake (SUVmax) of the primary prostate tumor and post-operative surgical margin status is limited in the literature, the modality's ability to identify extraprostatic disease extension and nodal involvement provides crucial information for surgical planning and predicting the likelihood of achieving negative surgical margins.
Experimental Protocols
C-11 Choline PET/CT for Brain Tumors:
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to minimize background physiological uptake.
-
Radiotracer Administration: A dose of 7.4 MBq/kg of C-11 Choline is administered intravenously.[5]
-
Uptake Period: Imaging is typically initiated 5 minutes post-injection.[5]
-
Scanning Protocol: A PET/CT scan of the head and neck region is performed. For suspected metastatic disease, a whole-body scan may be acquired.
C-11 Choline PET/CT for Prostate Cancer:
-
Patient Preparation: Similar to brain tumor imaging, a fasting period of 4-6 hours is recommended.
-
Radiotracer Administration: An intravenous injection of approximately 370 MBq of C-11 Choline is administered.[6]
-
Uptake Period: Imaging commences 5 minutes after the injection.[6]
-
Scanning Protocol: A whole-body PET/CT scan from the skull base to the mid-thighs is typically performed to assess for both local recurrence and distant metastases.
Visualizing the Underlying Biology and Clinical Workflow
To better understand the principles and application of C-11 Choline PET, the following diagrams illustrate the relevant signaling pathway and a typical clinical workflow.
Caption: Choline Kinase Signaling Pathway in Cancer Cells.
References
- 1. The State-of-the-Art PET Tracers in Glioblastoma and High-grade Gliomas and Implications for Theranostics | Radiology Key [radiologykey.com]
- 2. researchgate.net [researchgate.net]
- 3. uroonkolojibulteni.com [uroonkolojibulteni.com]
- 4. [68Ga]Ga-PSMA-11 PET/CT and [18F]Fluorocholine PET/CT in Assessment and Clinical Decision Making of Recurrent Prostate Cancer: A Prospective Crossover Trial | springermedizin.de [springermedizin.de]
- 5. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
A Comparative Analysis of "Choline C-11" PET and Advanced MRI Techniques for Brain Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuro-oncology, the accurate characterization of brain tumors is paramount for diagnosis, treatment planning, and monitoring therapeutic response. While conventional magnetic resonance imaging (MRI) remains the cornerstone of brain tumor imaging, advanced techniques offer deeper insights into the tumor's physiology and metabolism. This guide provides an objective comparison of Carbon-11 Choline (B1196258) Positron Emission Tomography ([¹¹C]Choline PET) with advanced MRI techniques, including Perfusion-Weighted Imaging (PWI), Diffusion-Weighted Imaging (DWI), and Magnetic Resonance Spectroscopy (MRS). The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the relative strengths and applications of these powerful imaging modalities.
At a Glance: [¹¹C]Choline PET vs. Advanced MRI
| Feature | [¹¹C]Choline PET | Advanced MRI (PWI, DWI, MRS) |
| Primary Signal | Metabolic activity (choline kinase activity) | Hemodynamics, water diffusion, and neurochemical concentrations |
| Key Advantage | High specificity for tumor cell membrane turnover | High spatial resolution and multiparametric assessment of tumor microenvironment |
| Primary Application | Differentiating tumor recurrence from radiation necrosis, grading | Tumor grading, differentiating tumor types, assessing treatment response |
| Limitations | Lower spatial resolution, requires a cyclotron for radiotracer production | Lower specificity for certain metabolic processes, potential for artifacts |
Quantitative Data Comparison
Table 1: Differentiating Tumor Recurrence from Radiation Necrosis
| Imaging Modality | Sensitivity | Specificity | Reference |
| [¹¹C]Choline PET | 92.3% | 87.5% | [1](2) |
| Conventional MRI | 87.2% | 81.3% | [1](2) |
Table 2: Diagnostic Accuracy for Glioma Recurrence vs. Radiation Necrosis (Meta-Analysis)
| Imaging Modality | Pooled Sensitivity | Pooled Specificity | Area Under the Curve (AUC) | Reference |
| [¹¹C]Choline PET | 0.87 (95% CI: 0.78, 0.93) | 0.82 (95% CI: 0.69, 0.91) | 0.9170 | [3](4) |
Table 3: Comparison of [¹¹C]Tracer PET with DSC PWI for Differentiating Tumor Progression from Treatment-Related Abnormalities (Meta-Analysis)
| Imaging Modality | Pooled Sensitivity | Pooled Specificity | Reference |
| [¹¹C]MET PET | 89% (95% CI: 78–95%) | 72% (95% CI: 25–95%) | [5](6) |
| DSC PWI | 90% (95% CI: 69–97%) | 80% (95% CI: 27–98%) | [5](6) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
[¹¹C]Choline PET Protocol
-
Radiotracer Synthesis: [¹¹C]Choline is synthesized by the [¹¹C]methylation of dimethylethanolamine (DMEA) with [¹¹C]methyl iodide. The product is then purified using solid-phase extraction.
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to reduce background physiological uptake.
-
Tracer Administration: A dose of 370–740 MBq (10–20 mCi) of [¹¹C]Choline is administered intravenously as a bolus injection.[7](7)
-
Image Acquisition: PET imaging is initiated 5-15 minutes after tracer injection.[8](9) A static emission scan is typically acquired for 10-20 minutes, covering the region of interest from the base of the skull to the vertex.[7](7)
-
Image Reconstruction and Analysis: Images are reconstructed using iterative algorithms with corrections for attenuation (using a co-registered CT scan), scatter, and decay. Quantitative analysis involves calculating the Standardized Uptake Value (SUV) within regions of interest (ROIs) drawn over the tumor and normal contralateral brain tissue to determine tumor-to-background ratios.
Advanced MRI Protocols
1. Dynamic Susceptibility Contrast (DSC) Perfusion-Weighted Imaging (PWI)
-
Pulse Sequence: A T2*-weighted gradient-echo echo-planar imaging (GRE-EPI) sequence is typically used.
-
Contrast Administration: A bolus of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) is injected intravenously at a high rate (e.g., 4-5 mL/s), followed by a saline flush.[10](10) A preload dose of the contrast agent may be administered to reduce T1 leakage effects.[10](10)
-
Acquisition Parameters:
-
Flip Angle: An intermediate flip angle (e.g., 60°) is often recommended.[10](10)
-
Echo Time (TE): Field strength-dependent, typically 20–35 ms (B15284909) at 3T and 40–50 ms at 1.5T.[10](10)
-
-
Data Analysis: The signal intensity-time curve is converted into a concentration-time curve. Parametric maps of relative cerebral blood volume (rCBV), relative cerebral blood flow (rCBF), and mean transit time (MTT) are generated.
2. Diffusion-Weighted Imaging (DWI)
-
Pulse Sequence: A single-shot spin-echo echo-planar imaging (SE-EPI) sequence is commonly used.
-
Acquisition Parameters:
-
b-values: At least two b-values are acquired, typically b=0 s/mm² and a higher value such as b=1000 s/mm².
-
-
Data Analysis: An Apparent Diffusion Coefficient (ADC) map is calculated from the diffusion-weighted images. ADC values are measured by placing ROIs in the tumor and normal-appearing white matter. Lower ADC values generally correlate with higher tumor cellularity.
3. Magnetic Resonance Spectroscopy (MRS)
-
Pulse Sequence: Single-voxel spectroscopy (SVS) using Point RESolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) is common. Multi-voxel chemical shift imaging (CSI) can also be performed.
-
Voxel Placement: The voxel of interest is carefully placed within the solid portion of the tumor, avoiding areas of necrosis, hemorrhage, and surrounding edema.
-
Acquisition Parameters:
-
Echo Time (TE): Both short TE (e.g., 30-35 ms) and long TE (e.g., 135-144 ms) can be used. Short TE allows for the detection of a wider range of metabolites, while long TE provides better separation of certain peaks like lactate.
-
Repetition Time (TR): Typically in the range of 1500-2000 ms.
-
-
Data Analysis: The resulting spectrum is analyzed to identify and quantify key metabolites, including N-acetylaspartate (NAA), creatine (B1669601) (Cr), and choline-containing compounds (Cho). Ratios such as Cho/NAA and Cho/Cr are calculated. Elevated Cho and reduced NAA are characteristic of brain tumors.
Visualizing the Underlying Biology and Experimental Workflow
To better understand the principles behind [¹¹C]Choline PET and the general workflow of these imaging comparisons, the following diagrams are provided.
Caption: Upregulation of choline kinase in tumor cells leads to the trapping of [¹¹C]Phosphocholine.
Caption: Workflow for comparing [¹¹C]Choline PET and advanced MRI in brain tumor assessment.
Conclusion
Both [¹¹C]Choline PET and advanced MRI techniques provide valuable, often complementary, information for the assessment of brain tumors. [¹¹C]Choline PET excels in its ability to specifically target the metabolic hallmark of increased cell membrane turnover, making it a powerful tool for differentiating tumor recurrence from treatment-related effects.[1](2) Advanced MRI techniques, on the other hand, offer a comprehensive, multiparametric evaluation of the tumor's microenvironment, including its vascularity, cellularity, and neurochemical profile. The choice of imaging modality, or a combination thereof, should be guided by the specific clinical question being addressed. For researchers and drug development professionals, understanding the distinct advantages and limitations of each technique is essential for designing robust clinical trials and accurately evaluating the efficacy of novel therapeutic agents.
References
- 1. Prognostic evaluation in recurrent glioma through 11C-Choline PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of MRI, F-18 FDG, and 11C-choline PET/CT for their potentials in differentiating brain tumor recurrence from brain tumor necrosis following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Accuracy of 11C-choline positron emission tomography in differentiating glioma recurrence from radiation necrosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Kinase Alpha Promoted Glioma Development by Activating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-To-Head Comparison of PET and Perfusion Weighted MRI Techniques to Distinguish Treatment Related Abnormalities from Tumor Progression in Glioma [mdpi.com]
- 7. snmmi.org [snmmi.org]
- 8. Metabolic changes in glioblastomas in response to choline kinase inhibition: In vivo MRS in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Consensus recommendations for a dynamic susceptibility contrast MRI protocol for use in high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Oncologic Imaging: A Cost-Effectiveness Analysis of ¹¹C-Choline PET
For researchers, scientists, and drug development professionals, the choice of imaging modality in clinical practice is a critical decision, balancing diagnostic accuracy with economic realities. This guide provides an objective comparison of Carbon-11 Choline (B1196258) Positron Emission Tomography (¹¹C-Choline PET) with alternative imaging techniques, supported by experimental data and detailed methodologies.
¹¹C-Choline PET is a functional imaging technique that leverages the altered choline metabolism in cancer cells.[1] Tumor cells often exhibit increased proliferation, leading to a higher demand for choline for cell membrane synthesis.[2] This metabolic upregulation allows for the visualization of cancerous lesions after the administration of radiolabeled choline.[1][2] This guide delves into the cost-effectiveness of ¹¹C-Choline PET, primarily in the context of prostate cancer, where it has been most extensively studied, and compares it with other modalities such as Prostate-Specific Membrane Antigen (PSMA) PET, Fluorodeoxyglucose (FDG) PET, and conventional imaging like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).
Comparative Analysis of Diagnostic Performance
The clinical utility of an imaging modality is fundamentally determined by its ability to accurately detect and stage disease. The following tables summarize the diagnostic performance of ¹¹C-Choline PET in comparison to its alternatives in prostate cancer.
Table 1: Diagnostic Accuracy of ¹¹C-Choline PET for Prostate Cancer
| Indication | Sensitivity | Specificity | Accuracy | Reference |
| Primary Diagnosis (Patient-based) | 55-100% | 43-87% | 60-84% | [3] |
| Primary Diagnosis (Lesion >5mm) | 83% | - | - | [4] |
| Pelvic Lymph Node Metastasis (Patient-based) | 73% | 88% | - | [3] |
| Pelvic Lymph Node Metastasis (Node-based) | 56% | 94% | - | [3] |
| Bone Metastasis (Patient-based) | 89% | 98% | - | [5] |
| Bone Metastasis (Lesion-based) | 91% | 97% | - | [5] |
| Recurrent Disease (Overall Positivity Rate) | 66% | - | - | [6] |
Table 2: Head-to-Head Comparison of ¹¹C-Choline PET with Other Modalities in Prostate Cancer
| Comparison | Modality 1 | Modality 2 | Key Findings | Reference |
| Recurrent Disease Detection Rate | ¹¹C-Choline PET | ⁶⁸Ga-PSMA PET | Overall detection rate: 56% for Choline PET vs. 78% for PSMA PET. For PSA ≤ 1 ng/ml, detection rate was 27% for Choline PET vs. 54% for PSMA PET. | [7] |
| Staging (Local Lesions) | ¹¹C-Choline PET/CT | FDG PET/CT | Patient-based sensitivity: 90.9% for Choline vs. 45.5% for FDG. | [8] |
| Staging (Node Metastasis) | ¹¹C-Choline PET/CT | FDG PET/CT | Patient-based sensitivity: 88.9% for Choline vs. 44.4% for FDG. | [8] |
| Staging (Bone Metastasis) | ¹¹C-Choline PET/CT | Bone Scintigraphy | Region-based sensitivity: 97.9% for Choline vs. 72.9% for Bone Scintigraphy. | [9] |
| Concordance with ⁶⁸Ga-PSMA PET | ¹¹C-Choline PET/CT | ⁶⁸Ga-PSMA PET/CT | Concordant results in 72% of patients for TNM staging. | [10] |
| Concordance with Conventional Imaging | ¹¹C-Choline PET/CT | CT | Concordance in TNM staging in 40% of cases. | [10] |
Cost-Effectiveness Evaluation
The economic aspect of choosing an imaging test is crucial. While direct costs can vary significantly based on geographical location, institutional pricing, and insurance coverage, several studies have analyzed the cost-effectiveness of ¹¹C-Choline PET.
A study comparing imaging strategies for prostate cancer recurrence found that while ⁶⁸Ga-PSMA PET/CT was the most effective, a ¹¹C-Choline PET study could be considered cost-effective if the additional costs did not exceed a certain threshold compared to CT.[10] Another analysis highlighted that incorrect staging based on less accurate imaging leads to "wrong" treatments and, consequently, additional costs.[10] The number needed to image with ¹¹C-Choline PET to avoid one incorrect treatment was calculated to be 4, compared to 2 for CT (with ⁶⁸Ga-PSMA PET as the reference standard).[10]
Anecdotal evidence suggests a wide range in the cost of these scans. For instance, a PSMA PET scan in the US has been reported to cost around $3,456, a significant decrease from the previously noted costs of around $16,000 for a Choline PET scan.[11] In Australia, a PSMA PET/CT scan was estimated to cost AUD $1,203, which was less than conventional imaging at AUD $1,412.[12] Another US-based study reported the total cost associated with F-18 DCFPyL PSMA-PET/CT imaging at approximately $25,201 per person, compared to $17,176 for conventional imaging.[13][14] These figures underscore the variability and the importance of considering long-term outcomes and the costs of subsequent treatments when evaluating cost-effectiveness.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable results in clinical studies. The following outlines a typical experimental workflow for a ¹¹C-Choline PET/CT scan.
Signaling Pathway: Choline Metabolism in Cancer
The uptake of ¹¹C-Choline is dictated by the underlying cellular metabolism. In many cancers, the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (a key component of cell membranes), is upregulated.[4][15] Choline kinase (CHK) is a key enzyme in this pathway, phosphorylating choline to phosphocholine.[3][15] The increased activity of CHK in tumor cells leads to the trapping of the radiolabeled choline, forming the basis for PET imaging.[15]
Conclusion
The decision to use ¹¹C-Choline PET in clinical practice requires a careful consideration of its diagnostic capabilities against its cost and the availability of superior alternatives like PSMA PET, particularly in prostate cancer. While ¹¹C-Choline PET has demonstrated value, especially in specific clinical scenarios and where PSMA PET is not available, its lower sensitivity at low PSA levels compared to PSMA PET is a significant limitation.[7]
For researchers and drug development professionals, understanding the metabolic pathways that ¹¹C-Choline PET visualizes offers opportunities for developing novel therapeutic strategies targeting choline metabolism in cancer. Furthermore, the principles of its cost-effectiveness analysis can be applied to the evaluation of other novel imaging agents and diagnostic technologies. As the landscape of molecular imaging continues to evolve, a thorough, evidence-based approach to both clinical efficacy and economic viability remains paramount.
References
- 1. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. clinicsinoncology.com [clinicsinoncology.com]
- 4. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiolabelled choline versus PSMA PET/CT in prostate cancer restaging: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Performance of 11C-choline PET/CT and FDG PET/CT in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Cost of PSMA scan in US: So I was... - Advanced Prostate... [healthunlocked.com]
- 12. Cost of PSMA vs Traditional Imaging | GU Oncology Now [guoncologynow.com]
- 13. auntminnie.com [auntminnie.com]
- 14. radiologybusiness.com [radiologybusiness.com]
- 15. Metabolic positron emission tomography imaging of cancer: Pairing lipid metabolism with glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Choline C-11 PET: A Guide to Reproducibility and Inter-Observer Variability in Prostate Cancer Imaging
For researchers, scientists, and drug development professionals, the reliability of imaging biomarkers is paramount. In the landscape of prostate cancer diagnostics, Choline (B1196258) C-11 Positron Emission Tomography (PET) has carved a significant niche. This guide provides a comprehensive comparison of the reproducibility and inter-observer variability associated with Choline C-11 PET interpretation, supported by experimental data, to aid in the critical evaluation of this imaging modality.
The interpretation of this compound PET scans, while a powerful tool, is not without its challenges. Variability between different observers can impact clinical decision-making and the reliability of research outcomes. Understanding the extent of this variability is crucial for the standardized application of this technology.
Quantitative Analysis of Inter-Observer Agreement
The reproducibility of PET scan interpretation is often quantified using statistical measures such as the kappa (κ) coefficient, which assesses the level of agreement between two or more observers beyond what would be expected by chance. A kappa value of 1 indicates perfect agreement, while a value of 0 indicates agreement equivalent to chance.
While studies directly reporting kappa statistics for ¹¹C-Choline PET are limited, relevant data can be drawn from studies on the chemically similar ¹⁸F-Choline PET and from broader assessments of choline PET imaging.
| Imaging Tracer | Anatomical Region | Inter-Observer Agreement (Kappa Coefficient) | Study |
| ¹⁸F-Choline PET/CT | Overall Conclusion | Moderate (κ = 0.499) | Pégard et al., 2014[1] |
| Prostate (in situ) | Moderate (κ = 0.553) | Pégard et al., 2014[1] | |
| Pelvic Lymph Nodes | Excellent (κ = 0.892) | Pégard et al., 2014[1] | |
| Bone Metastasis | Good (κ = 0.703) | Pégard et al., 2014[1] | |
| ¹¹C-Choline PET/MR | Overall Agreement | Moderate to Substantial (κ > 0.6) | Rauscher et al. |
| ¹¹C-Choline PET/CT | Lymph Node Lesions | Substantial (κ = 0.72) | Andersen et al., 2020 |
It is noteworthy that the inter-observer agreement for detecting pelvic lymph nodes and bone metastases with choline PET is generally good to excellent, while the interpretation of local recurrence in the prostate bed can be more variable.[1]
Experimental Protocols for Assessing Reproducibility
A robust assessment of inter-observer variability in this compound PET interpretation follows a structured experimental protocol. Below is a typical methodology employed in such studies:
1. Patient Cohort:
-
A cohort of patients with a specific clinical indication for this compound PET scanning is recruited (e.g., biochemical recurrence of prostate cancer).
-
Detailed clinical information, including PSA levels, Gleason score, and prior treatments, is collected for each patient.
2. Image Acquisition:
-
Patients are typically required to fast for a specified period before the administration of the ¹¹C-Choline radiotracer.
-
A standardized dose of ¹¹C-Choline is administered intravenously.
-
PET/CT or PET/MR imaging is performed at a predefined time point post-injection, covering a specific anatomical range (e.g., from the skull base to the mid-thigh).
-
Acquisition parameters, such as scan duration per bed position and reconstruction algorithms, are kept consistent across all patients.
3. Image Interpretation:
-
A panel of experienced nuclear medicine physicians or radiologists independently review the anonymized PET scans.
-
Reviewers are blinded to the patients' clinical history and the interpretations of other observers.
-
A standardized interpretation criterion is used, often involving a scoring system (e.g., a 5-point scale from definitely benign to definitely malignant) for suspicious lesions in predefined anatomical regions.
-
For quantitative analysis, parameters such as the maximum Standardized Uptake Value (SUVmax) of suspicious lesions may also be recorded.
4. Statistical Analysis:
-
Inter-observer agreement is calculated using kappa statistics for categorical ratings (e.g., benign vs. malignant).
-
Intraclass Correlation Coefficients (ICC) are often used to assess the agreement of continuous measurements (e.g., SUVmax).
-
The analysis is typically performed for overall scan interpretation and for specific anatomical regions to identify areas of higher and lower agreement.
Visualizing the Pathways and Processes
To better understand the underlying biology and the workflow of a reproducibility study, the following diagrams are provided.
References
Meta-analysis of Choline C-11 PET Diagnostic Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the diagnostic performance of Carbon-11 Choline (B1196258) (¹¹C-Choline) Positron Emission Tomography (PET). It offers an objective comparison with alternative imaging modalities, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Overview of ¹¹C-Choline PET
¹¹C-Choline is a radiolabeled analog of choline, a vital component of cell membranes. Cancer cells often exhibit increased proliferation rates, leading to a higher demand for choline for the synthesis of phospholipids (B1166683) in their cell membranes. ¹¹C-Choline PET imaging leverages this increased uptake to visualize and detect cancerous tissues. It is most prominently used in the imaging of prostate cancer, brain tumors, and hepatocellular carcinoma.
Diagnostic Performance in Prostate Cancer
¹¹C-Choline PET/CT has demonstrated utility in patients with biochemically recurrent prostate cancer, particularly when conventional imaging techniques like CT and bone scintigraphy are inconclusive.[1][2]
Table 1: Diagnostic Performance of ¹¹C-Choline PET/CT in Prostate Cancer Recurrence
| Metric | Pooled Value | 95% Confidence Interval |
| Sensitivity | 0.62 | 0.51 - 0.66 |
| Specificity | 0.92 | 0.89 - 0.94 |
Data from a meta-analysis of 47 studies involving 3167 patients for pelvic lymph node metastases.[1][3]
The detection rate of ¹¹C-Choline PET/CT is significantly associated with Prostate-Specific Antigen (PSA) levels. A retrospective analysis of 287 patients showed positivity rates of 45% for PSA < 0.5 ng/mL, rising to 90.5% for PSA ≥ 2.0 ng/mL.[4] However, blood PSA levels below 2 ng/mL have been associated with a higher incidence of false positive and false negative results.[2][5]
Comparison with Alternatives in Prostate Cancer
-
PSMA PET/CT: Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers, such as ⁶⁸Ga-PSMA-11, have shown superior detection rates compared to choline-based radiotracers in recurrent prostate cancer.[6] Studies have demonstrated that ⁶⁸Ga-PSMA PET can detect lesions at lower PSA levels than ¹¹C-Choline PET.
-
Fluciclovine F-18 PET: Meta-analyses have indicated that ¹¹C-Choline and ¹⁸F-Fluciclovine PET result in similar sensitivities and specificities for prostate cancer recurrence.[7]
-
Bone Scintigraphy: In a head-to-head comparison for the detection of bone metastases, ¹¹C-Choline PET/CT demonstrated significantly higher sensitivity (97.9%) compared to bone scintigraphy (72.9%).[8]
Diagnostic Performance in Brain Tumors
¹¹C-Choline PET is a valuable tool for differentiating tumor recurrence from radiation necrosis in patients previously treated for gliomas, a common challenge with conventional MRI.[9]
Table 2: Diagnostic Performance of ¹¹C-Choline PET in Differentiating Glioma Recurrence from Radiation Necrosis
| Metric | Pooled Value | 95% Confidence Interval |
| Sensitivity | 0.87 | 0.78 - 0.93 |
| Specificity | 0.82 | 0.69 - 0.91 |
| Diagnostic Odds Ratio | 35.50 | 11.70 - 107.75 |
| Area Under the Curve (AUC) | 0.9170 | 0.8504 - 0.9836 |
Data from a meta-analysis of 5 articles with 6 studies including 118 patients.[9]
Comparison with Alternatives in Brain Tumors
-
¹⁸F-FDG PET: Due to the high glucose uptake of the normal brain cortex, ¹⁸F-Fluorodeoxyglucose (FDG) PET often results in a low tumor-to-background signal ratio, making it challenging to distinguish tumors from surrounding healthy tissue.[10] ¹¹C-Choline generally provides a better tumor-to-background ratio.[11]
-
Magnetic Resonance Spectroscopy (¹H-MRS): Both ¹H-MRS and ¹¹C-Choline PET can be utilized to assess the proliferative activity of brain tumors. However, studies have not shown a significant correlation between the choline concentration measured by ¹H-MRS and the uptake of ¹¹C-Choline in PET scans.[12]
Diagnostic Performance in Hepatocellular Carcinoma (HCC)
The diagnostic utility of ¹¹C-Choline PET in hepatocellular carcinoma is particularly noted for well-differentiated tumors, which may not be as avid for ¹⁸F-FDG.
Table 3: Comparative Detection Rates of ¹¹C-Choline PET and ¹⁸F-FDG PET in Hepatocellular Carcinoma
| Tumor Differentiation | ¹¹C-Choline PET Detection Rate | ¹⁸F-FDG PET Detection Rate |
| Moderately Differentiated | 75% | 42% |
| Poorly Differentiated | 25% | 75% |
| Overall | 63% | 50% |
Data from a study involving 16 HCC lesions in 12 patients.[13]
A key advantage of ¹¹C-Choline PET/CT in HCC is its ability to detect extrahepatic metastases.[14]
Comparison with Alternatives in HCC
-
¹⁸F-FDG PET: ¹⁸F-FDG PET demonstrates higher sensitivity for poorly differentiated HCC, while ¹¹C-Choline PET is more effective for moderately to well-differentiated tumors.[13][15][16] This suggests a complementary role for the two tracers in the comprehensive evaluation of HCC.[13]
-
CT/MRI: While CT and MRI are the standard for diagnosing liver lesions, ¹¹C-Choline PET/CT has shown superior accuracy in detecting extrahepatic disease.[14] The combination of ¹¹C-Choline PET with conventional imaging provides the highest diagnostic accuracy.[14]
Experimental Protocols
Detailed experimental protocols can vary between institutions. However, a general workflow for a patient undergoing a ¹¹C-Choline PET/CT scan is outlined below.
Patient Preparation
-
Fasting: Patients are typically required to fast for a minimum of 4-6 hours prior to the scan.
-
Medication Review: Certain medications may interfere with the scan and may need to be withheld. For instance, concomitant use of colchicine (B1669291) or androgen-deprivation therapy may affect ¹¹C-Choline PET imaging.[2][5]
-
Blood Glucose Levels: While not as critical as for ¹⁸F-FDG PET, blood glucose levels may be checked.
Tracer Administration and Imaging
-
Radiotracer Injection: ¹¹C-Choline is administered intravenously. The typical dose is around 740 MBq (20 mCi).[5]
-
Uptake Phase: Following injection, there is a waiting period to allow for the tracer to distribute throughout the body and be taken up by the cells.
-
Imaging: The patient is positioned in the PET/CT scanner. The scan itself usually takes 20-30 minutes. A low-dose CT scan is performed for attenuation correction and anatomical localization.
Visualizations
Signaling Pathway of Choline Uptake
Caption: Simplified signaling pathway of ¹¹C-Choline uptake and metabolism in tumor cells.
Experimental Workflow for ¹¹C-Choline PET/CT
Caption: General experimental workflow for a patient undergoing a ¹¹C-Choline PET/CT scan.
Diagnostic Pathway Comparison in Prostate Cancer Recurrence
References
- 1. Meta-analysis of (11)C-choline and (18)F-choline PET/CT for management of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Meta-analysis of 11C-choline and 18F-choline PET/CT for management of patients with prostate cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 6. DRUGDOCS | Choline C 11 Injection® [drugdocs.com]
- 7. Oncologic Applications of Positron Emission Tomography Scanning | BCBSND [bcbsnd.com]
- 8. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy of 11C-choline positron emission tomography in differentiating glioma recurrence from radiation necrosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Clinical applications of PET using C-11/F-18-choline in brain tumours: a systematic review | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of brain tumor metabolism with [11C]choline PET and 1H-MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Hepatocellular Carcinoma Using 11C-Choline PET: Comparison with 18F-FDG PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Diagnostic accuracy of ¹¹C-choline PET/CT in comparison with CT and/or MRI in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnosis of Hepatocellular Carcinoma Using C11 Choline PET/CT: Comparison with F18 FDG, ContrastEnhanced MRI and MDCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Treatment Response: A Comparative Guide to Longitudinal ¹¹C-Choline PET Studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of longitudinal Carbon-11 Choline (B1196258) (¹¹C-Choline) Positron Emission Tomography (PET) in assessing treatment response in oncology. We provide a synthesis of experimental data, detailed methodologies, and visual representations of key pathways and workflows to support informed decisions in clinical and preclinical research.
¹¹C-Choline PET is a functional imaging technique that leverages the altered choline metabolism in cancer cells to visualize tumor activity.[1] Rapidly proliferating tumor cells exhibit increased uptake of choline, a vital component for cell membrane synthesis.[2][3] By tracing the distribution of intravenously administered ¹¹C-Choline, a radiolabeled analog of choline, PET scans can provide a sensitive measure of tumor metabolic activity, making it a valuable tool for monitoring the effectiveness of cancer therapies over time.[4][1]
Comparative Performance of ¹¹C-Choline PET
Longitudinal ¹¹C-Choline PET studies, involving scans at multiple time points, enable the quantitative assessment of changes in tumor metabolism in response to treatment. This approach offers insights into therapeutic efficacy earlier than conventional anatomical imaging methods, which rely on changes in tumor size.
While ¹¹C-Choline PET has demonstrated utility, particularly in prostate cancer, the landscape of molecular imaging is evolving.[5][6] Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers have emerged as a highly sensitive alternative for staging and restaging prostate cancer.[5][7] However, ¹¹C-Choline PET remains a relevant tool, especially in specific clinical contexts and for other cancer types where choline metabolism is a key driver of malignancy.
Quantitative Data Summary
The following table summarizes the performance of ¹¹C-Choline PET in detecting recurrent prostate cancer at various Prostate-Specific Antigen (PSA) levels, a key indicator of disease status. This data is compared with PSMA-PET, a leading alternative.
| Imaging Tracer | PSA Level (ng/mL) | Detection Rate (%) | Reference |
| ¹¹C-Choline PET | < 0.5 | 28 - 45 | [8] |
| 0.5 - 0.99 | 46 - 56 | [8] | |
| 1.0 - 1.99 | 62 - 70 | [8] | |
| ≥ 2.0 | 81 - 90 | [8] | |
| PSMA-PET | ≤ 1.0 | 54 | [5] |
| > 1.0 | Superiority less evident | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for a longitudinal ¹¹C-Choline PET study for treatment response assessment.
Patient Population and Preparation
-
Inclusion Criteria: Patients with histologically confirmed cancer (e.g., prostate cancer) with measurable disease, scheduled to undergo a specific therapy.[9][10]
-
Exclusion Criteria: Contraindications to PET imaging, pregnancy, or other conditions that might interfere with the study results.
-
Patient Preparation: Patients are typically required to fast for a minimum of 4-6 hours prior to ¹¹C-Choline injection to minimize background physiological uptake.[8]
¹¹C-Choline PET/CT Imaging Protocol
-
Radiotracer Administration: An intravenous bolus injection of 370–740 MBq of ¹¹C-Choline is administered.[11]
-
Uptake Period: A dynamic or static uptake period follows the injection. Imaging typically starts 2-5 minutes post-injection.[11]
-
Image Acquisition:
-
Longitudinal Scans: The imaging protocol is repeated at baseline (before treatment initiation) and at one or more follow-up time points during and/or after the completion of therapy to assess changes in tracer uptake.
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn around tumors and other relevant tissues on the fused PET/CT images.
-
Key Metrics:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake. Changes in SUVmax or SUVmean between baseline and follow-up scans are calculated to assess treatment response.
-
Metabolic Tumor Volume (MTV): The volume of the tumor with significant tracer uptake.
-
Total Lesion Glycolysis (TLG): The product of MTV and mean SUV.
-
Visualizing the Science
Diagrams are provided to illustrate the underlying biological pathway and the practical workflow of a longitudinal ¹¹C-Choline PET study.
Choline Metabolism Signaling Pathway in Cancer
Caption: Upregulated choline metabolism in cancer cells.
Experimental Workflow for a Longitudinal ¹¹C-Choline PET Study
Caption: Workflow of a longitudinal treatment response study.
References
- 1. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 2. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 5. Radiolabelled choline versus PSMA PET/CT in prostate cancer restaging: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of 11C-choline PET/CT in prostate cancer surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSMA-11-PET/CT versus choline-PET/CT to guide stereotactic ablative radiotherapy for androgen deprivation therapy deferral in patients with oligometastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-Choline PET/CT in Recurrent Prostate Cancer: Retrospective Analysis in a Large U.S. Patient Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. C-11 Choline PET-CT Scan in Finding Metastases in Patients With Newly Diagnosed High-Risk Prostate Cancer | DecenTrialz [decentrialz.com]
- 11. snmmi.org [snmmi.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Choline C-11
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Choline C-11, a short-lived positron-emitting radiotracer used in Positron Emission Tomography (PET) imaging. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment.
This compound's primary disposal method is decay-in-storage , a process that leverages its short radioactive half-life to render it non-radioactive before it enters the conventional waste stream. Due to its rapid decay, all waste contaminated with this compound must be handled promptly and efficiently.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data essential for the safe management and disposal of this compound waste.
| Parameter | Value | Notes |
| Radionuclide | Carbon-11 (C-11) | |
| Half-life (t½) | ~20.4 minutes | The time required for the radioactivity to reduce by half. |
| Primary Disposal Method | Decay-in-Storage (DIS) | Suitable for radionuclides with half-lives less than 120 days.[1][2] |
| Recommended Decay Period | At least 10 half-lives | This will reduce the radioactivity to less than 0.1% of its initial value.[1][3][4][5] |
| Calculated Minimum Decay Time | ~204 minutes (~3.4 hours) | This is a minimum time; waste must be surveyed before disposal. |
| Typical Starting Activity in PET Imaging | 370-740 MBq (10-20 mCi) | The activity in waste will be a fraction of this, depending on the procedure. |
| Disposal Action Level | Indistinguishable from background radiation | The radiation level of the waste must be at the same level as the natural background radiation in the area before disposal.[1][2][5] Some regulations specify this as not exceeding 0.05 mrem/hr above background.[5] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the standard operating procedure for the safe disposal of solid and liquid waste contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediate Segregation: At the location where the waste is generated, immediately separate this compound contaminated waste from all other radioactive and non-radioactive waste streams.
-
Waste Type Separation: Further segregate the this compound waste into two distinct containers:
-
Solid Waste: Includes items such as gloves, absorbent paper, vials, and other contaminated dry materials.
-
Liquid Waste: Includes any aqueous or organic solutions containing this compound.
-
2. Labeling and Initial Storage:
-
Proper Labeling: Each waste container must be clearly labeled with:
-
The words "Caution, Radioactive Material"
-
The radiation symbol (trefoil)
-
The radionuclide: "Carbon-11" or "C-11"
-
The date and time the waste was placed in the container.
-
The estimated initial activity.
-
-
Shielded Storage: Place the labeled containers in a designated and shielded radioactive waste storage area. This area should be secure and have restricted access.
3. Decay-in-Storage:
-
Hold for Decay: Store the this compound waste for a minimum of 10 half-lives (approximately 3.4 hours). This allows the radioactivity to decay to a negligible level.[1][3][4][5]
4. Post-Decay Radiation Survey:
-
Instrumentation: Use a calibrated, low-range Geiger-Müller survey meter or other appropriate radiation detection instrument.
-
Background Measurement: Before surveying the waste, measure the background radiation level in an area away from any radioactive sources.
-
Waste Survey:
5. Final Disposal:
-
If at Background Level:
-
If Above Background Level:
-
Return to Storage: If the radiation level is still above background, re-label the container with the survey date and reading, and return it to the designated radioactive waste storage area for further decay.
-
Re-survey: Repeat the radiation survey after an additional decay period (e.g., 1-2 more half-lives).
-
6. Record Keeping:
-
Maintain a Log: Keep a detailed log for all disposed this compound waste. The log should include:
-
Date and time of initial storage.
-
Initial estimated activity.
-
Date and time of the final survey.
-
Background radiation reading.
-
Final radiation survey reading of the waste.
-
Date of final disposal.
-
Signature of the individual performing the disposal.
-
This compound Disposal Workflow
References
- 1. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
- 2. OAR 333-116-0290 – Decay-In-Storage [oregon.public.law]
- 3. Radiation Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Ill. Admin. Code tit. 32, § 340.1045 - Decay-In-Storage | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. cdph.ca.gov [cdph.ca.gov]
Essential Safety and Logistics for Handling Choline C-11
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the handling of radiolabeled compounds such as Choline C-11 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize radiation exposure and ensure regulatory compliance. The core principle guiding these procedures is ALARA (As Low As Reasonably Achievable), which emphasizes minimizing time of exposure, maximizing distance from the radiation source, and using appropriate shielding.[1][2][3][4][5]
Personal Protective Equipment and Safety Measures
The high-energy 511 keV photons emitted by Carbon-11, the radionuclide in this compound, necessitate more substantial shielding than that used for lower-energy isotopes.[6][7][8] Adherence to the following PPE and safety protocols is mandatory.
Quantitative Safety Data Summary
| Parameter | Specification | Source |
| Annual Dose Limits (Occupational) | ||
| Total Effective Dose Equivalent (TEDE) | 50 mSv (5 rem) | [9][10] |
| Lens of the Eye | 150 mSv (15 rem) | [9] |
| Individual Organs/Tissues | 500 mSv (50 rem) | [9] |
| Skin/Extremities | 500 mSv (50 rem) | [9] |
| Shielding for 511 keV Photons | ||
| Lead (Pb) Half-Value Layer (HVL) | ~4-5 mm | [11] |
| Concrete Half-Value Layer (HVL) | ~3.4 cm | [11] |
| Recommended Vial Shielding | Minimum 25 mm of lead | [6] |
| Recommended Dispensing Area Shielding | Minimum 50 mm of lead | [6] |
| Syringe Shields | Tungsten or lead, specifically for high-energy photons | [6][7] |
| Recommended Personal Protective Equipment | ||
| Gloves | Waterproof, disposable | [12] |
| Lab Coat | Full-length, worn closed with sleeves down | [13] |
| Eye Protection | Safety glasses or goggles | |
| Dosimetry | Whole-body and ring dosimeters | [14] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity. The following step-by-step protocol outlines the key stages of the process.
Experimental Protocol: Handling this compound
-
Preparation and Area Setup:
-
Designate a restricted area for handling radioactive materials.
-
Cover work surfaces with absorbent paper.[15]
-
Ensure all necessary shielding (L-block, vial shields, syringe shields) is in place.
-
Have handling tools such as tongs readily available to increase distance from the source.[6][14]
-
Verify that a calibrated radiation survey meter is operational.
-
-
Receiving and Unpacking:
-
Upon receipt of the this compound shipment, visually inspect the package for any signs of damage.
-
Measure the radiation dose rate at the package surface and at one meter.
-
Move the package to the designated radioactive materials handling area.
-
Open the package behind an appropriate shield, wearing a lab coat, disposable waterproof gloves, and safety glasses.
-
Verify the contents against the shipping documents.
-
Survey the empty packaging for contamination before disposal as non-radioactive waste.
-
-
Preparation and Dispensing:
-
Place the this compound vial in a lead or tungsten vial shield.
-
Perform all manipulations of the vial and syringes behind an L-block shield with a lead glass viewing window.
-
For dose preparation, use a tungsten syringe shield.
-
Assay the dose in a dose calibrator before administration.[16]
-
-
Administration (if applicable):
-
Transport the dose in a shielded container to the administration area.
-
Use a syringe shield during administration.[14]
-
Minimize time spent near the patient following administration.
-
-
Post-Procedure:
Disposal Plan for this compound Waste
Due to its short half-life of approximately 20.4 minutes, the primary method for disposal of this compound waste is decay-in-storage.[18]
-
Waste Segregation:
-
Collect all solid waste (e.g., gloves, absorbent paper, vials, syringes) in designated, shielded, and clearly labeled radioactive waste containers.
-
Liquid waste should be collected in a separate, labeled container.
-
-
Decay-in-Storage:
-
Store the radioactive waste in a secure, shielded location.
-
Hold the waste for at least 10 half-lives (approximately 204 minutes or 3.4 hours) to allow for sufficient decay. In practice, holding for 24 hours is a common and safe approach.
-
-
Final Disposal:
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.
-
Once confirmed to be at background, deface or remove all radioactive labels.
-
The waste can then be disposed of as regular biomedical or non-hazardous waste, in accordance with institutional and local regulations.
-
Maintain records of all radioactive waste disposal.
-
Diagrams
Caption: Workflow for Handling this compound
Caption: PPE Selection Logic for this compound
References
- 1. mobilecardiacpet.com [mobilecardiacpet.com]
- 2. barriertechnologies.com [barriertechnologies.com]
- 3. certifiedsafetytraining.org [certifiedsafetytraining.org]
- 4. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 5. uk.vet-ct.com [uk.vet-ct.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Radiation safety review for 511-keV emitters in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc.gov [nrc.gov]
- 10. nrc.gov [nrc.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 18. radiopaedia.org [radiopaedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
